Malic acid 4-Me ester
Description
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Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Malic Acid 4-Methyl Ester (CAS 66178-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Malic Acid 4-Methyl Ester, identified by the CAS number 66178-02-7. The information is compiled from available chemical databases and scientific literature to support research and development activities.
Chemical Identity and Properties
Malic Acid 4-Methyl Ester, with the synonym (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of L-malic acid.[] L-malic acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in living organisms.[2] While this specific ester is a naturally occurring compound, found in plants such as Saccharum sinense, detailed public information on its biological role and applications is limited.[][3]
1.1 Physicochemical Data
The fundamental physicochemical properties of Malic Acid 4-Methyl Ester are summarized below. It is important to note that some of the data, such as boiling point and density, are based on computational predictions and should be confirmed experimentally.[4]
| Property | Value | Source |
| CAS Number | 66178-02-7 | [3] |
| Molecular Formula | C₅H₈O₅ | [] |
| Molecular Weight | 148.1 g/mol | [] |
| Appearance | Crystalline Solid | [][3] |
| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [4] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Purity | >98% (as offered by suppliers) | [] |
1.2 Chemical Structure
The structure of Malic Acid 4-Methyl Ester is characterized by a four-carbon butanedioic acid backbone with a hydroxyl group at the C-2 position and a methyl ester at the C-4 carboxyl group. The "(S)" designation indicates the stereochemistry at the chiral center (C-2).
Caption: 2D Chemical Structure of (S)-2-Hydroxybutanedioic acid 4-methyl ester.
Experimental Data and Protocols
2.1 Potential Synthetic Workflow
A plausible synthetic route would involve the selective mono-esterification of L-malic acid. A generalized workflow for such a synthesis and purification process is outlined below. This represents a logical approach rather than a validated, published protocol.
Caption: A potential, generalized workflow for the synthesis and purification of this compound.
Biological Context and Potential Applications
3.1 Role in Metabolism
As a derivative of L-malate, this ester is closely related to a critical component of cellular energy metabolism. L-malate is an intermediate in the TCA cycle and is involved in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.[2] The metabolic fate and specific biological activity of the 4-methyl ester derivative, however, have not been extensively studied. It is unclear if it acts as a pro-drug for L-malate, has unique biological effects, or is metabolized via different pathways.
3.2 Relevance in Drug Development
The esterification of carboxylic acids is a common strategy in drug development to modify the physicochemical properties of a molecule, such as its lipophilicity, solubility, and membrane permeability. While there are no specific drug development applications cited for Malic Acid 4-Methyl Ester, related polymeric structures have shown promise. For instance, methylated derivatives of poly(β,L-malic acid) have been investigated as nanoconjugate platforms for tumor drug delivery, leveraging their biodegradability and membrane-disrupting properties at acidic pH.[7] Copolymers based on malic acid have also been explored for creating enteric coatings for controlled drug release.[8]
The logical relationship for considering malic acid derivatives in drug delivery is outlined below.
Caption: Rationale for using malic acid derivatives in pharmaceutical development.
Conclusion
Malic Acid 4-Methyl Ester (CAS 66178-02-7) is a naturally occurring compound with a well-defined chemical structure. However, there is a significant lack of publicly available, peer-reviewed data regarding its specific biological activities, experimental properties, and detailed protocols for its synthesis and analysis. While its parent molecule, L-malic acid, is central to metabolism, further research is required to elucidate the specific roles and potential applications of this ester derivative. Its structural relationship to polymers used in drug delivery suggests a potential area for future investigation. Researchers interested in this compound should anticipate the need for extensive in-house characterization and methods development.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound | 66178-02-7 [chemicalbook.com]
- 4. 66178-02-7 | CAS DataBase [m.chemicalbook.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. lehigh.edu [lehigh.edu]
- 7. Nanoconjugate Platforms Development Based in Poly(β,L-Malic Acid) Methyl Esters for Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
"Malic acid 4-methyl ester" molecular formula C5H8O5
For Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a technical overview of Malic acid 4-methyl ester (CAS No. 66178-02-7), a monomethyl ester of malic acid. The information presented herein is based on currently available chemical data. It is important to note that extensive research on the biological activity, specific synthesis protocols, and metabolic pathways of this particular ester is limited in publicly accessible scientific literature. Therefore, this guide also includes generalized experimental methodologies that can be adapted for the study of this compound.
Chemical and Physical Properties
Malic acid 4-methyl ester is an organic compound with the molecular formula C5H8O5. It is structurally defined as the methyl ester of malic acid at the C4 position. The (S)-enantiomer is typically the naturally occurring form.
Table 1: Physicochemical Properties of Malic Acid 4-Methyl Ester
| Property | Value | Source |
| CAS Number | 66178-02-7 | [1][2][3] |
| Molecular Formula | C5H8O5 | [1][] |
| Molecular Weight | 148.11 g/mol | [1][3] |
| IUPAC Name | 2-Hydroxy-4-methoxy-4-oxobutanoic acid | [1] |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-Me ester | [1][] |
| Physical Form | Crystalline solid | [2][3] |
| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.49 ± 0.23 (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][2] |
Occurrence and Synthesis
Natural Occurrence
Malic acid 4-methyl ester has been identified as a natural product that can be isolated from the herbs of Saccharum sinense, a species of sugarcane.[1][][]
Synthesis
While specific, detailed synthesis protocols for Malic acid 4-methyl ester are not widely published, it can be generally synthesized through the esterification of malic acid. This typically involves reacting malic acid with methanol (B129727) in the presence of an acid catalyst. The selective esterification of the C4 carboxylic acid group over the C1 carboxylic acid would require specific reaction conditions or protecting group strategies.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity or the involvement of Malic acid 4-methyl ester in any signaling pathways. Malic acid itself is a key intermediate in the citric acid cycle, and its esters can exhibit various biological properties.[6] However, the specific effects of methylating the C4 position have not been extensively studied. Further research is required to elucidate the pharmacological and physiological roles of this compound.
Experimental Protocols
Due to the lack of specific published experimental data for Malic acid 4-methyl ester, this section provides a generalized workflow for the isolation and characterization of this compound from a natural source like Saccharum sinense.
General Workflow for Natural Product Isolation and Characterization
Detailed Methodologies
1. Plant Material Preparation:
-
Collect fresh aerial parts of Saccharum sinense.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the material in the shade for several days or use a laboratory oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid residue.
-
Repeat the extraction process with the residue to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Separate the layers and concentrate each fraction using a rotary evaporator.
-
Subject the most promising fraction (based on preliminary screening) to column chromatography over silica (B1680970) gel or Sephadex.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity.
4. Isolation and Purification:
-
Collect the fractions from column chromatography and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles and concentrate them.
-
Further purify the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
5. Structural Elucidation and Purity Assessment:
-
Determine the structure of the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to determine the carbon-hydrogen framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
-
-
Assess the purity of the final compound using analytical HPLC and NMR.
Conclusion
Malic acid 4-methyl ester is a known natural product with a defined chemical structure. However, the scientific community has yet to fully explore its biological functions and potential applications. The methodologies outlined in this guide provide a framework for researchers to isolate and study this compound, which may lead to new discoveries in the fields of natural product chemistry and drug development. Further investigation into its synthesis, biological activity, and mechanism of action is highly encouraged.
References
An In-depth Technical Guide to (S)-2-Hydroxybutanedioic acid 4-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as (S)-malic acid 4-monomethyl ester, is a chiral molecule of significant interest in organic synthesis and drug discovery. As a derivative of L-malic acid, a naturally occurring dicarboxylic acid, this compound serves as a versatile building block in the synthesis of complex, biologically active molecules. Its stereochemistry and functional groups—a hydroxyl group, a carboxylic acid, and an ester—make it a valuable synthon for introducing chirality and specific functionalities into target structures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-2-Hydroxybutanedioic acid 4-methyl ester, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.
Core Properties
While specific experimental data for (S)-2-Hydroxybutanedioic acid 4-methyl ester is limited in publicly available literature, its fundamental properties can be inferred from its structure and data available for closely related compounds. The compound has a molecular formula of C₅H₈O₅ and a molecular weight of 148.11 g/mol .[][2] It is known to be a crystalline solid and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
For comparative purposes, the properties of the parent compound, (S)-2-Hydroxybutanedioic acid (L-Malic Acid), and its dimethyl ester are summarized in the tables below.
Table 1: Physicochemical Properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester and Related Compounds
| Property | (S)-2-Hydroxybutanedioic acid 4-methyl ester | (S)-2-Hydroxybutanedioic acid (L-Malic Acid) | Dimethyl (S)-2-hydroxybutanedioate |
| CAS Number | 66178-02-7[2] | 97-67-6 | 617-55-0 |
| Molecular Formula | C₅H₈O₅[2] | C₄H₆O₅ | C₆H₁₀O₅ |
| Molecular Weight | 148.11 g/mol [2] | 134.09 g/mol | 162.14 g/mol |
| Boiling Point | 357.7 ± 27.0 °C (Predicted)[2] | Decomposes at 140 °C | 116-118 °C at 12 mmHg |
| Density | 1.383 ± 0.06 g/cm³ (Predicted)[2] | 1.609 g/cm³ | 1.239 g/cm³ |
| pKa | 3.49 ± 0.23 (Predicted)[2] | pKa1 = 3.40, pKa2 = 5.11 | - |
| Appearance | Crystalline solid[] | White crystalline powder | Colorless liquid |
Table 2: Spectroscopic Data of Related Compounds
| Compound | 1H NMR Data | 13C NMR Data |
| (S)-2-Hydroxybutanedioic acid (L-Malic Acid) in D₂O | δ 4.45 (dd, 1H), 2.85 (dd, 1H), 2.70 (dd, 1H) | δ 178.5, 175.5, 68.5, 40.5 |
| Dimethyl (S)-2-hydroxybutanedioate in CDCl₃ | δ 4.45 (m, 1H), 3.79 (s, 3H), 3.71 (s, 3H), 2.85 (m, 2H) | δ 173.8, 170.8, 67.1, 52.8, 51.9, 38.4 |
Synthesis and Experimental Protocols
(S)-2-Hydroxybutanedioic acid 4-methyl ester has been isolated from the herbs of Saccharum sinense.[2] For laboratory and industrial purposes, it can be synthesized through the selective esterification of (S)-2-Hydroxybutanedioic acid (L-malic acid). A common and straightforward method for such a synthesis is the Fischer esterification.
Experimental Protocol: Fischer Esterification of (S)-2-Hydroxybutanedioic Acid
This protocol describes a general procedure for the synthesis of the 4-methyl ester of (S)-2-hydroxybutanedioic acid.
Materials:
-
(S)-2-Hydroxybutanedioic acid (L-malic acid)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-Hydroxybutanedioic acid in a molar excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Applications in Research and Drug Development
(S)-2-Hydroxybutanedioic acid 4-methyl ester is a valuable chiral building block in asymmetric synthesis. Its stereocenter and multiple functional groups allow for the construction of complex molecular architectures with high stereoselectivity.
The parent compound, L-malic acid, and its derivatives are known to be involved in cellular metabolism, particularly the citric acid cycle. While specific biological activities of the 4-methyl ester are not extensively documented, its structural similarity to metabolic intermediates suggests potential roles in modulating cellular energy pathways.
Given the importance of chiral molecules in pharmacology, this ester can serve as a starting material for the synthesis of various drug candidates. The hydroxyl and carboxylic acid moieties can be further functionalized to introduce pharmacophoric groups, while the ester can be hydrolyzed or transformed as needed.
Biological Activity and Signaling Pathways
The biological activity of (S)-2-Hydroxybutanedioic acid 4-methyl ester has not been extensively studied. However, based on the known roles of its parent compound, L-malic acid, it can be hypothesized to interact with metabolic pathways. L-malic acid is a key intermediate in the citric acid (Krebs) cycle, a fundamental process for cellular energy production.
Malic acid and its esters can influence cellular redox states and may possess antioxidant properties.[[“]] Furthermore, related monoesters, such as monomethyl fumarate (B1241708), have demonstrated immunomodulatory and anti-inflammatory effects, suggesting that monomethyl malate (B86768) could have similar, yet unexplored, biological activities.[4][5]
Conclusion
(S)-2-Hydroxybutanedioic acid 4-methyl ester is a promising chiral synthon with potential applications in asymmetric synthesis and drug discovery. While detailed experimental data for this specific mono-ester is currently scarce, its properties and reactivity can be reasonably extrapolated from its parent compound and related diesters. The synthetic accessibility via Fischer esterification from the readily available and inexpensive L-malic acid makes it an attractive starting material for research and development. Further investigation into its specific biological activities and applications is warranted and could unveil novel therapeutic opportunities. This guide serves as a foundational resource for researchers interested in exploring the potential of this versatile chiral molecule.
References
- 2. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]
- 3. consensus.app [consensus.app]
- 4. Protective effects of monomethyl fumarate at the inflamed blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihepatotoxic activity of monomethyl fumarate isolated from Fumaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Malic Acid 4-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-methyl ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. It has been identified as a constituent in various plants, including sugarcane (Saccharum sinense) and pear (Pyrus pyrifolia).[1][2][3][4][5] As a derivative of malic acid, a key intermediate in cellular metabolism, this compound is of interest to researchers in fields ranging from natural product chemistry to drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of Malic acid 4-methyl ester, outlines standard experimental protocols for their determination, and presents a logical workflow for these analytical procedures.
Core Physicochemical Properties
A summary of the key physicochemical properties of Malic acid 4-methyl ester is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.
| Property | Value | Source/Type |
| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | - |
| Synonyms | Malic acid 4-Me ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [1] |
| CAS Registry Number | 66178-02-7 | [1] |
| Molecular Formula | C5H8O5 | [1][3] |
| Molecular Weight | 148.11 g/mol | [1][3] |
| Appearance | Crystalline solid | [5][6][7] |
| Melting Point | Not available (experimental) | - |
| Boiling Point | 357.7 ± 27.0 °C | [3][8] (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |
| Water Solubility | Data not available | - |
| pKa | 3.49 ± 0.23 | [3] (Predicted) |
| logP (Octanol/Water) | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
Standardized methodologies for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories. Below are summaries of the relevant OECD guidelines for the properties of Malic acid 4-methyl ester.
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes various methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][9][10][11]
-
Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block. The temperatures at the beginning and end of the melting process are recorded.[9][10]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.[9][11]
Boiling Point (OECD Guideline 103)
This guideline provides methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the atmospheric pressure.[12][13][14][15]
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under equilibrium conditions with its vapor at a known pressure.
-
Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point at standard pressure is then extrapolated from the vapor pressure curve.[12][15]
-
Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. The boiling point is the temperature at which a constant boiling temperature is observed.[12][15]
Water Solubility (OECD Guideline 105)
This guideline outlines two primary methods for determining the water solubility of a substance.[16][17][18]
-
Column Elution Method: This method is suitable for substances with low solubility. The substance is coated on an inert support material and packed into a column. Water is then passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.[16]
-
Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.[16]
Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Shake Flask Method (OECD 107): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient. This method is suitable for logP values between -2 and 4.[1][2][19][20]
-
HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient based on the retention time of the substance on a reversed-phase column, calibrated with reference compounds of known logP values.
Dissociation Constant in Water (OECD Guideline 112)
The dissociation constant (pKa) is a measure of the strength of an acid in solution.[21][22][23][24]
-
Titration Method: A solution of the substance is titrated with a standard acid or base. The pKa is determined from the pH profile of the titration curve.[21][23]
-
Spectrophotometric Method: This method is applicable if the ionized and non-ionized forms of the substance have different UV/Visible absorption spectra. The pKa is determined by measuring the absorbance of solutions at different pH values.[23]
Visualization of Experimental Workflow
As no specific signaling pathways involving Malic acid 4-methyl ester have been elucidated in the literature, the following diagram illustrates a general experimental workflow for the determination of its core physicochemical properties, based on the OECD guidelines.
Caption: A logical workflow for determining the physicochemical properties of a chemical substance.
Biological Context and Potential Relevance
While specific biological activities of isolated Malic acid 4-methyl ester are not yet well-defined, its presence in plant extracts with known biological effects suggests potential areas for further investigation. For instance, its occurrence in pear extracts that exhibit anti-inflammatory and melanogenesis-inhibiting properties warrants further study to determine if this compound contributes to these effects. Given that its parent compound, L-malic acid, is a central molecule in cellular energy metabolism (the Krebs cycle), its esterified form could potentially interact with or modulate related metabolic pathways.[25] The antimicrobial properties of malic acid also suggest that its esters may possess similar activities.[26] Future research should focus on isolating Malic acid 4-methyl ester and evaluating its specific biological functions to elucidate any potential therapeutic applications.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 3. This compound | 66178-02-7 [amp.chemicalbook.com]
- 4. oecd.org [oecd.org]
- 5. This compound | 66178-02-7 [chemicalbook.com]
- 6. chemfaces.com [chemfaces.com]
- 7. CAS 66178-02-7 | this compound [phytopurify.com]
- 8. Page loading... [wap.guidechem.com]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 15. oecd.org [oecd.org]
- 16. laboratuar.com [laboratuar.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 20. oecd.org [oecd.org]
- 21. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 22. oecd.org [oecd.org]
- 23. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 24. oecd.org [oecd.org]
- 25. Malic acid - Wikipedia [en.wikipedia.org]
- 26. ecommons.cornell.edu [ecommons.cornell.edu]
"Malic acid 4-Me ester" solubility in DMSO, acetone, and ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualitative Solubility of Malic Acid 4-Me Ester
This compound has been reported to be soluble in a range of organic solvents. The following table summarizes its qualitative solubility in DMSO, acetone, and ethyl acetate.
| Solvent | Common Abbreviation | Qualitative Solubility |
| Dimethyl Sulfoxide (B87167) | DMSO | Soluble[1][2] |
| Acetone | Soluble[1][2] | |
| Ethyl Acetate | EtOAc | Soluble[1][2] |
This data indicates that a visually clear solution can be formed, but does not specify the concentration at which this occurs.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[3] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., DMSO, acetone, or ethyl acetate).
Materials:
-
This compound (solid form)
-
Solvent of interest (DMSO, acetone, or ethyl acetate)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[4] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the suspension to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.
-
For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter into a clean vial.[5]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by analyzing these standards using a validated analytical method, such as HPLC.
-
Accurately dilute a known volume of the filtered, saturated solution with the solvent.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
Technical Whitepaper: The Occurrence and Analysis of Malic Acid and its Esters in Saccharum sinense
Audience: Researchers, scientists, and drug development professionals.
Abstract
Malic acid and its derivatives are significant organic acids in the plant kingdom, contributing to cellular metabolism and organoleptic properties. While the presence of "Malic acid 4-Me ester" in Saccharum sinense (Chinese sugarcane) has been noted in chemical databases, a thorough review of accessible primary scientific literature reveals a lack of detailed studies on its specific isolation, quantification, and biosynthesis within this species. This technical guide, therefore, addresses the broader context of malic acid in Saccharum species. It provides a comprehensive overview of the known occurrence of malic acid, presents hypothetical yet standard experimental protocols for the extraction and analysis of its methyl esters, and discusses the relevant metabolic pathways. This document serves as a foundational resource for researchers investigating the metabolomics of Saccharum sinense.
Introduction: Malic Acid in Saccharum Species
Malic acid is a dicarboxylic acid that plays a central role in the primary metabolism of plants. It is a key intermediate in the tricarboxylic acid (TCA) cycle and is involved in pH regulation and stomatal movement. In sugarcane (Saccharum species), organic acids like malic acid are known to influence the quality of the juice, including its pH and buffering capacity.
Metabolomic studies of Saccharum officinarum, a close relative of Saccharum sinense, have confirmed the presence of malic acid. For instance, a comprehensive metabolite profiling study identified malic acid as one of the organic acids in sugarcane juice[1]. However, the specific ester, Malic acid 4-methyl ester (also known as monomethyl malate), is not commonly reported in metabolomic analyses of sugarcane. Its notation in chemical supplier databases suggests it may have been identified in a study not widely indexed, or it may be a very minor component of the plant's metabolome.
Given the absence of detailed literature on this compound in S. sinense, this guide will focus on the established presence of malic acid and provide standardized methodologies for its analysis, including its potential esterified forms.
Quantitative Data on Malic Acid in Saccharum
While specific quantitative data for this compound in Saccharum sinense is not available in the reviewed literature, data for its parent compound, malic acid, in related species provides a useful benchmark. The following table summarizes the concentration of malic acid found in Saccharum officinarum.
| Compound | Plant Material | Concentration (µg/mg of extract) | Analytical Method | Reference |
| Malic Acid | Sugarcane Juice | 3.45 | NMR Spectroscopy | [1] |
Experimental Protocols
The following sections detail robust, standard methodologies for the extraction and analysis of organic acids from plant tissues, with a specific focus on the derivatization required to analyze malic acid as its methyl ester via gas chromatography-mass spectrometry (GC-MS). This represents a common and effective approach for such analyses.
Extraction of Organic Acids from Saccharum sinense Tissue
This protocol describes a general method for extracting polar metabolites, including organic acids, from sugarcane leaf or stalk tissue.
-
Sample Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder.
-
Extraction: Weigh approximately 100 mg of the dried powder into a centrifuge tube. Add 10 mL of a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water).
-
Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 20 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. The supernatant contains the polar metabolites.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator to yield the dried metabolite extract.
Derivatization: Methyl Esterification of Malic Acid
To make malic acid volatile for GC-MS analysis, it must be derivatized. This protocol describes the conversion to its methyl ester form.
-
Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in anhydrous methanol.
-
Reaction: Re-dissolve the dried metabolite extract from section 3.1 in 1 mL of the methanolic sulfuric acid solution.
-
Incubation: Seal the reaction vial and incubate at 60°C for 60 minutes. This process converts carboxylic acids to their corresponding methyl esters.
-
Neutralization and Extraction: After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid. Add 1 mL of hexane (B92381) to extract the methyl esters. Vortex thoroughly.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the malic acid methyl esters, to a clean vial for GC-MS analysis.
GC-MS Analysis for Malic Acid Methyl Esters
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the hexane extract into the GC inlet, typically operated in splitless mode.
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-500
-
-
Identification: The resulting dimethyl malate (B86768) (from the derivatization of malic acid) can be identified by comparing its mass spectrum and retention time to an authentic chemical standard.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the analysis of malic acid esters in Saccharum sinense.
Caption: Workflow for the analysis of malic acid methyl esters.
Simplified Malic Acid Biosynthesis Pathway
Malic acid in plants is primarily synthesized via the TCA cycle or through the fixation of CO2 by PEP carboxylase. The following diagram shows a simplified metabolic context for malic acid.
Caption: Simplified metabolic pathways leading to malic acid.
Conclusion and Future Directions
While the specific compound "this compound" is noted to occur in Saccharum sinense, the lack of accessible, detailed scientific studies necessitates further research. The analytical workflows provided in this guide offer a robust starting point for researchers aiming to investigate this and other organic acid esters in sugarcane. Future metabolomic studies, employing high-resolution mass spectrometry and NMR, are required to confirm the presence, quantify the abundance, and elucidate the biosynthetic origins of malic acid esters in Saccharum sinense. Such research would not only enhance our understanding of sugarcane biochemistry but could also identify novel compounds with potential applications in the food, pharmaceutical, and chemical industries.
References
Unraveling the Biological Significance of Malic Acid 4-Methyl Ester: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid 4-methyl ester is a naturally occurring carboxylate ester that has been identified as a constituent of various plant species, most notably in the fruit peels of pears (Pyrus species). Despite its documented presence in the botanical realm, a comprehensive understanding of its specific biological functions remains largely uncharted territory. This technical guide aims to synthesize the currently available information on malic acid 4-methyl ester, focusing on its known occurrences and the broader biological activities of the extracts in which it is found. It has become evident through a thorough review of existing literature that dedicated research on the specific bioactivity of this compound is limited. Consequently, this document will also highlight the significant knowledge gaps that present compelling opportunities for future research in phytochemistry and pharmacology.
Introduction
Malic acid and its derivatives are central to various metabolic processes in living organisms. As an intermediate in the citric acid cycle, malic acid plays a crucial role in cellular respiration. Its esters, such as malic acid 4-methyl ester, represent a class of compounds whose individual biological roles are not as well-defined. This guide provides a detailed overview of the current state of research on malic acid 4-methyl ester, with the goal of stimulating further investigation into its potential physiological and pharmacological effects.
Known Occurrences
Malic acid 4-methyl ester has been primarily identified as a phytochemical in pears. Specifically, it has been isolated from the fruit peels of Pyrus pyrifolia (Nakai cv. Chuhwangbae) alongside other hydroxycinnamoylmalic acids and their methyl esters[1][2][3][4][5][6][7][8]. Its presence is often noted in studies conducting comprehensive chemical profiling of pear extracts[9][10]. The concentration and co-occurrence with other phenolic compounds suggest a potential role in the plant's defense mechanisms or as a metabolic byproduct[3].
Biological Context and Postulated Functions
While direct experimental evidence for the biological function of malic acid 4-methyl ester is scarce, the activities of the extracts in which it is found provide some context for its potential roles. Pear extracts, containing a complex mixture of compounds including malic acid 4-methyl ester, have been investigated for various biological activities.
Anti-inflammatory and Antioxidant Potential
Extracts from pear fruits and peels have demonstrated anti-inflammatory and antioxidant properties[1][6][11]. These activities are generally attributed to the synergistic effects of the phenolic compounds present in the extracts. It is plausible that malic acid 4-methyl ester contributes to these effects, although its individual contribution has not been quantified.
Role in Plant Physiology
In plants, esters of malic acid are involved in various physiological processes. For instance, hydroxycinnamoyl-malic acids have been shown to accumulate in response to wounding and salicylic (B10762653) acid treatment in Thunbergia alata, suggesting a role in plant defense signaling[3]. While this does not directly implicate malic acid 4-methyl ester, it points to a potential family of related functions.
Gaps in Current Research and Future Directions
The current body of scientific literature presents a clear void in the understanding of the specific biological functions of malic acid 4-methyl ester. To bridge this gap, the following areas of research are proposed:
-
Isolation and Purification: Development of efficient protocols for the isolation and purification of high-purity malic acid 4-methyl ester is a prerequisite for detailed biological studies.
-
In Vitro Bioassays: Purified malic acid 4-methyl ester should be screened in a battery of in vitro assays to assess its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.
-
Enzyme Inhibition Studies: The compound should be tested for its ability to inhibit key enzymes involved in various disease pathways.
-
Cellular and Molecular Studies: Investigating the effects of malic acid 4-methyl ester on cellular signaling pathways will be crucial to elucidate its mechanism of action.
-
Metabolic Studies: Understanding the metabolic fate of malic acid 4-methyl ester in biological systems is essential to determine its bioavailability and potential for in vivo activity.
Conclusion
Malic acid 4-methyl ester is a known phytochemical, predominantly found in pears. While the extracts containing this compound exhibit promising biological activities, the specific role of malic acid 4-methyl ester remains to be elucidated. The lack of dedicated research on this compound underscores a significant opportunity for discovery in the fields of natural product chemistry and pharmacology. Future investigations focused on isolating and characterizing the bioactivity of pure malic acid 4-methyl ester are essential to unlock its potential therapeutic applications. At present, due to the limited specific data, a detailed quantitative analysis, experimental protocols, and signaling pathway diagrams for malic acid 4-methyl ester cannot be provided. The scientific community is encouraged to pursue research in this area to fill these critical knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Malic Acid 4-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Malic Acid 4-Methyl Ester (also known as 4-methyl malate (B86768) or (S)-2-Hydroxybutanedioic acid 4-methyl ester), a valuable chemical intermediate in various research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related structural analogs. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the analytical workflow.
Chemical Structure and Properties
-
IUPAC Name: 2-Hydroxy-4-methoxy-4-oxobutanoic acid
-
Synonyms: Malic acid 4-Me ester, 4-Methyl malate, (S)-2-Hydroxybutanedioic acid 4-methyl ester
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds such as malic acid and dimethyl malate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | dd | 1H | CH-OH |
| ~3.7 | s | 3H | O-CH₃ |
| ~2.8 | dd | 1H | CH₂ (diastereotopic) |
| ~2.7 | dd | 1H | CH₂ (diastereotopic) |
| (broad) | s | 1H | OH |
| (broad) | s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | COOH |
| ~171 | C=O (ester) |
| ~67 | CH-OH |
| ~52 | O-CH₃ |
| ~38 | CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Broad | O-H stretch (alcohol) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 131 | [M - OH]⁺ |
| 117 | [M - OCH₃]⁺ |
| 103 | [M - COOH]⁺ |
| 89 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polar, medium molecular weight organic compounds.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the crystalline sample is placed directly on the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: FTIR Spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
For a volatile compound like a methyl ester, Electron Ionization (EI) is a common technique. Electrospray ionization (ESI) can also be used, particularly with LC-MS, which would likely show the [M+H]⁺ or [M-H]⁻ ions.
Instrumentation and Parameters:
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Logical relationship of different NMR parameters in determining the chemical structure.
References
An In-depth Technical Guide to Malic Acid 4-Me Ester as a Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid 4-Me ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring small molecule that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its existence as a natural product, focusing on its physicochemical properties, putative isolation methodologies, and potential biological significance. While detailed experimental data on this specific ester is limited in publicly accessible literature, this document consolidates available information and provides context based on related compounds to support further research and development.
Introduction
Malic acid is a well-known dicarboxylic acid that plays a central role in the citric acid (TCA) cycle in all living organisms.[1] Its esters, such as this compound, are derivatives where one of the carboxylic acid groups is esterified with an alcohol. As natural products, these esters may possess unique biological activities and serve as valuable chiral building blocks in organic synthesis. This compound has been reported as a constituent of Saccharum sinense (sugarcane), a plant species with a long history of use in traditional medicine and as a source of various phytochemicals.[2][3] This guide aims to provide a detailed technical resource on this compound for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Detailed experimentally determined physicochemical data for this compound is not extensively reported. However, based on its structure and data from chemical suppliers, a combination of predicted and known properties can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-Hydroxy-4-methoxy-4-oxobutanoic acid | --- |
| Synonyms | Malic acid 4-methyl ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester | [2][] |
| CAS Number | 66178-02-7 | [2] |
| Molecular Formula | C₅H₈O₅ | [2] |
| Molecular Weight | 148.11 g/mol | [2] |
| Appearance | Crystalline solid | [2][5] |
| Purity | ≥98% or 95%~99% | [2][] |
| Boiling Point | 357.7 ± 27.0 °C | Predicted[2] |
| Density | 1.383 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 3.49 ± 0.23 | Predicted[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Natural Occurrence and Isolation
Natural Source
This compound has been identified as a natural product isolated from the herbs of Saccharum sinense.[2][] Saccharum sinense, a species of sugarcane, is known to contain a variety of phytochemicals, including phenolic compounds, flavonoids, and organic acids.[3]
Postulated Experimental Protocol for Isolation
3.2.1. Extraction
-
Plant Material Preparation: Air-dried and powdered aerial parts of Saccharum sinense are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or ethanol (B145695) to extract a broad range of compounds, including organic acids and their esters.
3.2.2. Fractionation
-
Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Organic acids and their esters are expected to be enriched in the more polar fractions like ethyl acetate.
3.2.3. Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure this compound.
3.2.4. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and stereochemistry.
The following diagram illustrates a plausible workflow for the isolation of this compound.
References
Synthesis of Malic Acid 4-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic strategies for obtaining Malic acid 4-methyl ester, also known as monomethyl malate (B86768). Due to the challenges associated with direct selective monoesterification of malic acid, this document explores both direct and indirect chemical pathways, as well as potential enzymatic routes. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this molecule is of interest.
Chemical Synthesis Routes
The chemical synthesis of Malic acid 4-methyl ester presents a significant challenge due to the presence of two carboxylic acid groups with similar reactivity, making selective monoesterification difficult. Direct esterification of malic acid with methanol (B129727) typically results in a mixture of the desired 4-monoester, the 1-monoester, the diester, and unreacted starting material. However, a few strategies can be employed to favor the formation of the monomethyl ester.
Fischer-Speier Esterification of Malic Acid
The Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1] While not selective for a specific hydroxyl group, controlling the reaction conditions can influence the product distribution.
Reaction Scheme:
Experimental Protocol:
A general procedure for Fischer esterification is as follows:
-
Reaction Setup: To a round-bottom flask, add DL-Malic acid (1.0 equivalent) and a molar excess of methanol, which also serves as the solvent (e.g., a 0.33 M solution).[1]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).[2] Other potential catalysts include p-toluenesulfonic acid or solid acid catalysts like Amberlyst 36 Dry.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring.[1]
-
Monitoring: Monitor the reaction progress periodically by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acids.[2]
-
Purification: The desired monomethyl ester must be separated from the diester and any remaining starting material, which often requires chromatographic techniques like column chromatography.
Challenges and Considerations:
-
Selectivity: Achieving high selectivity for the 4-methyl ester over the 1-methyl ester and the dimethyl ester is the primary challenge. The relative reactivity of the two carboxylic acid groups can be influenced by steric hindrance and electronic effects, but complete control is difficult.
-
Byproduct Formation: Dehydration of malic acid can occur under acidic and heated conditions, leading to the formation of fumaric acid and maleic acid esters as byproducts.[3] The use of milder catalysts and reaction conditions can help to minimize these side reactions.
-
Equilibrium: The Fischer esterification is an equilibrium process. To drive the reaction towards the products, a large excess of methanol is typically used, and in some setups, water is removed as it is formed.[1]
Quantitative Data on a Related Esterification:
A study on the esterification of malic acid with n-butanol using various catalysts provides some insight into achievable yields for the diester, which can be indicative of the overall reactivity.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Reference |
| Sulfuric Acid | 95 | 71 | [3] |
| p-Toluenesulfonic Acid | 75 | 56 | [3] |
| Amberlyst 36 Dry | 78 | 70 | [3] |
Note: This data is for the synthesis of dibutyl malate and should be considered as a proxy for the general reactivity of malic acid in esterification reactions.
Two-Step Synthesis via Hydration of Monomethyl Maleate (B1232345)
An alternative and potentially more controlled route to Malic acid 4-methyl ester involves a two-step process starting from maleic anhydride (B1165640).
Step 1: Synthesis of Monomethyl Maleate
The reaction of maleic anhydride with methanol readily and cleanly produces monomethyl maleate.[4]
Reaction Scheme:
Experimental Protocol for Monomethyl Maleate Synthesis:
-
Dissolve maleic anhydride in methanol. The reaction is often exothermic and can proceed at room temperature or with gentle heating (30-55 °C).[4]
-
Stir the mixture until the maleic anhydride has completely dissolved and reacted. The reaction is typically complete within an hour.[4]
Step 2: Hydration of Monomethyl Maleate
The subsequent step is the hydration of the carbon-carbon double bond of monomethyl maleate to yield Malic acid 4-methyl ester. This can be achieved through acid-catalyzed hydration.
Reaction Scheme:
Experimental Protocol for Hydration:
-
Dissolve monomethyl maleate in an aqueous acidic solution (e.g., dilute sulfuric acid).
-
Heat the mixture to promote the hydration reaction.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product.
-
Upon completion, the product can be extracted with an organic solvent and purified.
This two-step approach may offer better control and higher yields of the desired product compared to the direct esterification of malic acid.
Enzymatic Synthesis Routes
Enzymatic methods offer the potential for high selectivity and mild reaction conditions. While the enzymatic synthesis of L-malic acid itself is well-established, the direct enzymatic synthesis of its monoesters is less documented.
Lipase-Catalyzed Esterification
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. They are known for their regioselectivity and enantioselectivity. A lipase-catalyzed esterification of malic acid with methanol could potentially favor the formation of one of the monoesters.
Reaction Scheme:
Conceptual Experimental Protocol:
-
Enzyme Selection: A suitable lipase (B570770), such as those from Candida antarctica (e.g., Novozym 435) or Aspergillus species, would be selected.[5]
-
Reaction Medium: The reaction would be carried out in a non-aqueous solvent (e.g., hexane (B92381) or tert-butanol) to favor ester synthesis over hydrolysis.[6]
-
Reaction Conditions: Malic acid, methanol, and the lipase would be incubated at a controlled temperature (e.g., 40-60 °C) with agitation.[5]
-
Monitoring and Work-up: The reaction would be monitored over time, and upon completion, the enzyme would be filtered off, and the product isolated and purified.
Challenges and Opportunities:
-
The primary challenge is identifying a lipase that exhibits high selectivity for one of the two carboxylic acid groups of malic acid.
-
Optimization of the solvent, temperature, and substrate concentrations would be crucial for achieving high yields and selectivity.
-
Enzymatic synthesis offers the potential for producing enantiomerically pure L- or D-Malic acid 4-methyl ester if a stereoselective lipase is used with the corresponding malic acid enantiomer.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and final product, the following diagrams are provided.
Caption: Chemical synthesis pathways to this compound.
Caption: Conceptual workflow for lipase-catalyzed synthesis.
Conclusion
The synthesis of Malic acid 4-methyl ester is a non-trivial task, primarily due to the difficulty of achieving selective monoesterification of malic acid. This guide has outlined the primary chemical strategies, including direct Fischer esterification and a two-step approach via the hydration of monomethyl maleate. While direct esterification is simpler in concept, it necessitates challenging purification to isolate the desired product from a mixture. The two-step method may offer a more controlled and potentially higher-yielding pathway. Furthermore, enzymatic synthesis using lipases presents a promising but less explored alternative that could provide high selectivity under mild conditions. Further research into selective catalysts, both chemical and enzymatic, is warranted to develop more efficient and scalable methods for the production of Malic acid 4-methyl ester for its various applications in research and development.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. finechem-mirea.ru [finechem-mirea.ru]
- 4. Monomethyl maleate | 3052-50-4 [amp.chemicalbook.com]
- 5. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
"Malic acid 4-Me ester" chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid 4-Me ester, systematically known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of the naturally occurring L-malic acid. This document provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. It includes a detailed, albeit general, experimental protocol for its synthesis via selective esterification, alongside a compilation of its spectral data. The stereospecificity of the parent molecule, L-malic acid, imparts distinct chiral properties to the ester, which is of significant interest in stereoselective synthesis and as a chiral building block in drug development.
Chemical Structure and Stereochemistry
This compound possesses a single chiral center at the C2 position, inherited from its precursor, L-malic acid. The designation "(S)" in its systematic name, (S)-2-Hydroxybutanedioic acid 4-methyl ester, denotes the absolute configuration at this stereocenter. The esterification occurs at the C4 carboxylic acid group, which is sterically less hindered than the C1 carboxylic acid adjacent to the hydroxyl group.
Key Structural Features:
-
Stereochemistry: Typically available as the (S)-enantiomer.
The chemical structure, with particular attention to its stereochemistry, is depicted in the following diagram.
Caption: Chemical structure of (S)-Malic acid 4-Me ester.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted.
| Property | Value |
| Physical State | Crystalline solid |
| Molecular Formula | C₅H₈O₅ |
| Molecular Weight | 148.11 g/mol |
| CAS Number | 66178-02-7 |
| Predicted Boiling Point | 357.7 ± 27.0 °C |
| Predicted Density | 1.383 ± 0.06 g/cm³ |
| Predicted pKa | 3.49 ± 0.23 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Predicted ¹H NMR | See Table 2 |
| Predicted ¹³C NMR | See Table 3 |
Predicted NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for (S)-Malic acid 4-Me ester
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH (C2) | Broad singlet | s |
| H (C2) | ~4.4 | dd |
| H (C3a) | ~2.8 | dd |
| H (C3b) | ~2.7 | dd |
| -OCH₃ | ~3.7 | s |
| -COOH (C1) | Broad singlet | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for (S)-Malic acid 4-Me ester
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | ~175 |
| C2 (-CHOH-) | ~67 |
| C3 (-CH₂-) | ~38 |
| C4 (-COOCH₃) | ~172 |
| -OCH₃ | ~52 |
Note: Predicted values are based on standard NMR prediction software and may vary from experimental results. Solvent effects can also influence chemical shifts.
Experimental Protocols
Synthesis of (S)-Malic Acid 4-Methyl Ester
The selective esterification of the C4 carboxylic acid of L-malic acid can be challenging due to the presence of two carboxyl groups and a hydroxyl group. A general approach involves the use of a protecting group strategy or carefully controlled reaction conditions to favor mono-esterification at the less sterically hindered carboxyl group. A plausible synthetic workflow is outlined below.
Caption: General workflow for the synthesis of (S)-Malic acid 4-Me ester.
Detailed Methodology (Illustrative):
-
Protection: L-malic acid is dissolved in a suitable solvent, and a protecting group is introduced to block the more reactive C1-carboxyl and the C2-hydroxyl groups. This could be achieved, for example, by forming a cyclic acetal or ketal.
-
Esterification: The protected malic acid is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent (e.g., DCC/DMAP) to esterify the free C4-carboxyl group. The reaction is typically carried out at reflux or room temperature, depending on the chosen method.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, (S)-Malic acid 4-Me ester.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Biological and Pharmacological Significance
The biological role of this compound itself is not extensively documented. However, as a derivative of L-malic acid, a key intermediate in the citric acid cycle, it is of interest in metabolic studies. Furthermore, its structural similarity to other biologically active mono-esters, such as monomethyl fumarate (B1241708) (an active metabolite of the multiple sclerosis drug dimethyl fumarate), suggests potential for pharmacological activity.
Further research is warranted to explore the potential of this compound in areas such as:
-
Metabolic modulation: Investigating its effects on cellular energy metabolism.
-
Prodrug design: Utilizing the ester moiety for targeted drug delivery, where the ester is hydrolyzed in vivo to release a pharmacologically active molecule.
-
Chiral synthesis: Employing it as a versatile chiral building block for the synthesis of complex molecules with defined stereochemistry.
Conclusion
This compound is a chiral molecule with significant potential in chemical synthesis and drug development. While detailed experimental data remains somewhat scarce in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a general synthetic approach. The availability of the (S)-enantiomer from a natural and abundant precursor makes it an attractive target for further investigation by researchers in both academia and industry. The provided predicted spectral data can serve as a useful reference for the characterization of this compound in future studies.
References
An In-depth Technical Guide to the Discovery and Isolation of Malic Acid 4-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-methyl ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid derivative. Its presence has been identified in various plant species, including sugarcane (Saccharum sinense) and as a constituent of more complex phenolic compounds in pear fruit peels (Pyrus pyrifolia)[1]. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development. While the initial discovery of Malic acid 4-methyl ester as a distinct natural product is not extensively documented, its isolation as part of a larger molecule, 2-O-(trans-caffeoyl)malic acid 4-methyl ester, has been detailed, providing a foundational methodology for its purification.
Physicochemical Properties
A summary of the key physicochemical properties of Malic acid 4-methyl ester is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66178-02-7 | |
| Molecular Formula | C5H8O5 | |
| Molecular Weight | 148.11 g/mol | |
| Appearance | Crystalline solid | [1] |
| Purity | >98% (Commercially available) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone |
Natural Occurrence and Discovery
Malic acid 4-methyl ester has been reported as a natural constituent of Saccharum sinense[1]. More detailed scientific literature describes its isolation as a component of a more complex phenolic compound, 2-O-(trans-caffeoyl)malic acid 4-methyl ester, from the peels of the Chuhwangbae cultivar of pear (Pyrus pyrifolia Nakai). The structure of this larger molecule was elucidated through extensive spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The discovery of this derivative implies the natural occurrence of the malic acid 4-methyl ester moiety in plants.
Experimental Protocols
Isolation from Pear (Pyrus pyrifolia) Fruit Peels (as part of 2-O-(trans-caffeoyl)malic acid 4-methyl ester)
The following protocol is adapted from the methodologies described for the isolation of hydroxycinnamoylmalic acids and their methyl esters from pear fruit peels. This procedure yields the caffeoyl derivative, from which malic acid 4-methyl ester could potentially be obtained via hydrolysis, or serves as a model for the direct isolation of the target compound from a suitable natural source.
1. Extraction:
-
Fresh pear fruit peels are harvested and immediately subjected to extraction to minimize enzymatic degradation.
-
The peels are homogenized and extracted with a polar solvent, typically 80% aqueous methanol (B129727) (MeOH), at room temperature.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The fraction containing the compounds of interest is typically the ethyl acetate-soluble fraction.
3. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The eluent is monitored by a UV detector.
4. Structure Elucidation:
-
The purified compounds are identified and characterized using spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete chemical structure.
-
Hypothetical Workflow for Isolation
References
The Metabolic Role of Malic Acid 4-Me Ester: An Uncharted Territory in Cellular Metabolism
Despite extensive investigation into the central role of malic acid in cellular energy and biosynthesis, its derivative, Malic acid 4-Me ester (also known as 4-methyl malate (B86768) or (S)-2-Hydroxybutanedioic acid 4-methyl ester), remains a largely enigmatic molecule within the landscape of metabolic research. Currently, there is a notable absence of published scientific literature detailing its specific functions, metabolic fate, or its direct impact on cellular pathways.
This compound is a dicarboxylic acid monoester with the chemical formula C₅H₈O₅. While it is commercially available and listed as a natural compound found in plants such as Saccharum sinense, its physiological concentration and metabolic significance in mammalian cells have not been established.
This technical guide aims to provide a comprehensive overview of the known aspects of malic acid metabolism as a foundation for understanding the potential, yet currently unexplored, roles of this compound. The subsequent sections will delve into the established metabolic pathways involving malate, the enzymatic reactions it participates in, and the analytical methods used to study these processes. This framework will serve as a crucial starting point for researchers and drug development professionals interested in investigating the metabolic implications of this specific malate ester.
The Central Role of Malate in Cellular Metabolism
Malate is a key intermediate in several fundamental metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, which is the central hub of cellular respiration. Within the mitochondria, L-malate is oxidized to oxaloacetate by malate dehydrogenase 2 (MDH2), a reaction that generates NADH, a crucial reducing equivalent for the electron transport chain and subsequent ATP synthesis.
Beyond the TCA cycle, malate participates in:
-
Anaplerosis: The replenishment of TCA cycle intermediates. Malate can be formed from pyruvate (B1213749) via the action of malic enzyme, thus feeding into the cycle.
-
Gluconeogenesis: In the cytosol, malate is a key component of the malate-aspartate shuttle, which transports malate out of the mitochondria to be converted back to oxaloacetate, a precursor for glucose synthesis.
-
Fatty Acid Synthesis: The conversion of malate to pyruvate by malic enzyme in the cytosol produces NADPH, a critical reducing agent for the synthesis of fatty acids.
-
Redox Homeostasis: The malate-aspartate shuttle is vital for transferring NADH produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation, thus maintaining the cellular NAD+/NADH ratio.
The multifaceted roles of malate underscore the intricate regulation of cellular energy and biosynthetic pathways.
Potential Metabolic Fates of this compound
Given the chemical structure of this compound, several hypothetical metabolic fates can be postulated. The primary and most probable metabolic transformation would be its hydrolysis by cellular esterases to yield malate and methanol (B129727).
Esterase-Mediated Hydrolysis
Cells contain a wide variety of esterases in different subcellular compartments that could potentially catalyze the cleavage of the methyl ester bond of this compound. Upon hydrolysis, the resulting L-malate would be expected to enter the endogenous malate pools and participate in the metabolic pathways outlined above. The released methanol would be metabolized, primarily in the liver, by alcohol dehydrogenase.
The logical workflow for the cellular processing of this compound is depicted below:
Caption: Hypothetical pathway of this compound metabolism.
Experimental Approaches to Elucidate the Role of this compound
To move from hypothesis to evidence-based understanding, a series of experimental investigations are required. The following outlines potential experimental protocols that could be employed to study the metabolic role of this compound.
In Vitro Enzyme Assays
To determine if this compound can directly interact with key metabolic enzymes, a battery of in vitro enzyme assays should be performed.
Experimental Protocol: Malate Dehydrogenase Activity Assay
-
Objective: To assess whether this compound acts as a substrate or inhibitor of malate dehydrogenase (MDH).
-
Materials:
-
Purified recombinant cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).
-
NAD⁺ or NADH.
-
L-Malic acid (as a positive control).
-
This compound.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺ (for the oxidative reaction) or NADH (for the reductive reaction), and the enzyme.
-
Initiate the reaction by adding the substrate (L-malic acid or this compound) at various concentrations.
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the conversion of NAD⁺ to NADH or vice versa.
-
To test for inhibition, perform the assay with L-malic acid as the substrate in the presence of varying concentrations of this compound.
-
Calculate initial reaction velocities and determine kinetic parameters (Km, Vmax, Ki).
-
A similar approach can be used to test the effect of this compound on other relevant enzymes such as malic enzyme and fumarase.
Cellular Uptake and Metabolism Studies
Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound within a cell.
Experimental Protocol: ¹³C-Labeled this compound Tracing
-
Objective: To determine if this compound is taken up by cells and to trace the metabolic fate of its carbon backbone.
-
Materials:
-
Synthesized ¹³C-labeled this compound (e.g., uniformly labeled or at specific carbon positions).
-
Cell culture medium and cultured cells of interest (e.g., cancer cell lines, primary hepatocytes).
-
Metabolite extraction solution (e.g., 80% methanol).
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for metabolite analysis.
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Replace the standard medium with a medium containing ¹³C-labeled this compound.
-
Incubate the cells for various time points.
-
At each time point, quench metabolism and extract intracellular metabolites.
-
Analyze the extracts by LC-MS or GC-MS to identify and quantify ¹³C-labeled metabolites (e.g., malate, fumarate, citrate, aspartate).
-
The detection of ¹³C-labeled intracellular malate and downstream TCA cycle intermediates would confirm cellular uptake and hydrolysis of the ester.
-
The workflow for such an experiment can be visualized as follows:
Caption: Workflow for stable isotope tracing of this compound.
Quantitative Data and Future Directions
Currently, there is no quantitative data available in the scientific literature regarding the effects of this compound on cellular metabolism. The tables below are presented as templates for organizing data that would be generated from the proposed experiments.
Table 1: Kinetic Parameters of Malate Dehydrogenase with Malic Acid and its 4-Me Ester
| Substrate/Inhibitor | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (mM) |
| L-Malic Acid | MDH1 | TBD | TBD | N/A |
| L-Malic Acid | MDH2 | TBD | TBD | N/A |
| This compound | MDH1 | TBD | TBD | TBD |
| This compound | MDH2 | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: ¹³C-Labeling of Intracellular Metabolites after Incubation with ¹³C-Malic Acid 4-Me Ester
| Metabolite | ¹³C Enrichment (%) at 1h | ¹³C Enrichment (%) at 4h | ¹³C Enrichment (%) at 24h |
| Intracellular Malate | TBD | TBD | TBD |
| Citrate | TBD | TBD | TBD |
| Fumarate | TBD | TBD | TBD |
| Aspartate | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion
The role of this compound in cellular metabolism is a nascent field of inquiry. While its structural similarity to the vital metabolite malate suggests a potential for metabolic activity, likely following intracellular hydrolysis, this remains to be experimentally validated. The experimental frameworks and protocols outlined in this guide provide a clear path forward for researchers to investigate the cellular uptake, metabolic fate, and enzymatic interactions of this compound. Such studies are essential to determine if this compound is simply a metabolic precursor to malate or if it possesses unique biological activities that could be of interest to the scientific and drug development communities. The lack of current data highlights a significant knowledge gap and an opportunity for novel discoveries in the intricate world of cellular metabolism.
Thermal Stability of Malic Acid 4-Methyl Ester: A Technical Review
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the thermal stability of Malic acid 4-methyl ester. However, a thorough literature search has revealed a significant lack of publicly available experimental data on this specific topic. While predicted values for some thermal properties have been found, detailed experimental studies using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for Malic acid 4-methyl ester are not present in the reviewed scientific literature. This guide will summarize the limited available information and discuss the thermal behavior of structurally related compounds to provide a contextual understanding.
Introduction to Malic Acid 4-Methyl Ester
Malic acid 4-methyl ester, also known as 4-methyl hydrogen malate (B86768), is an organic compound that has been identified as a natural product in various plants, notably in fruits like pears. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a methyl ester, suggests potential for various chemical transformations and interactions, making its stability a key parameter for its application in research and development.
Available Thermal Property Data
Direct experimental data on the thermal stability of Malic acid 4-methyl ester is scarce. The following table summarizes the predicted data obtained from a chemical supplier. It is crucial to note that these are computational predictions and have not been experimentally verified.
| Property | Value | Source |
| Predicted Boiling Point | 357.7 ± 27.0 °C | Guidechem[1] |
| Predicted Flash Point | 157.3 ± 17.2 °C | Guidechem[1] |
Inferred Thermal Behavior from Related Compounds
In the absence of direct data, the thermal stability of Malic acid 4-methyl ester can be qualitatively inferred by examining the behavior of structurally similar compounds, such as other malic acid esters.
-
Malic Acid: The parent compound, malic acid, has a melting point of approximately 130°C. Above this temperature, it is known to undergo dehydration. At temperatures above 150°C, malic acid can decompose to form fumaric acid and maleic anhydride. This suggests that the ester derivatives might also be susceptible to dehydration and subsequent elimination reactions at elevated temperatures.
-
Dialkyl Malates: Information on the thermal decomposition of simple dialkyl malates like dimethyl malate and diethyl malate is also limited. Diethyl malate is reported to emit acrid smoke and irritating fumes when heated to decomposition, indicating that thermal breakdown leads to the formation of volatile and potentially hazardous byproducts. However, specific decomposition temperatures and pathways are not well-documented in the public domain.
The presence of the hydroxyl group in Malic acid 4-methyl ester is a key feature that will influence its thermal decomposition pathway. Plausible degradation routes could include:
-
Dehydration: Similar to malic acid, intramolecular dehydration could occur, leading to the formation of methyl fumarate (B1241708) or methyl maleate.
-
Decarboxylation: Loss of carbon dioxide from the free carboxylic acid group is another potential thermal degradation pathway.
-
Ester Pyrolysis: At higher temperatures, the methyl ester group itself can undergo pyrolysis, although this typically requires more extreme conditions.
Recommended Experimental Protocols for Thermal Stability Assessment
To address the current knowledge gap, a systematic investigation of the thermal stability of Malic acid 4-methyl ester is required. The following standard analytical techniques are recommended:
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Suggested Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of pure Malic acid 4-methyl ester is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: A linear heating rate, typically 10 °C/min, from ambient temperature to a final temperature where complete decomposition is observed (e.g., 500 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Suggested Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of pure Malic acid 4-methyl ester is hermetically sealed in an aluminum or copper pan.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points. A cooling and second heating cycle can be performed to investigate reversible transitions.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will reveal endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak temperatures and integrated peak areas provide information on the transition temperatures and enthalpies.
Visualization of Proposed Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of Malic acid 4-methyl ester, which is currently hampered by the lack of experimental data.
Caption: Proposed experimental workflow for the thermal analysis of Malic acid 4-methyl ester.
Conclusion
The thermal stability of Malic acid 4-methyl ester is a critical parameter that remains largely uncharacterized in the scientific literature. While predictions for its boiling and flash points exist, there is a pressing need for experimental data from standard thermal analysis techniques like TGA and DSC. Such studies would provide valuable insights for researchers and professionals in drug development and other fields where this compound may have potential applications. The methodologies and workflow proposed in this guide offer a clear path forward for obtaining this essential data. Until such studies are conducted, any application of Malic acid 4-methyl ester at elevated temperatures should be approached with caution.
References
Malic Acid 4-Me Ester: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Physicochemical Properties, and Biological Relevance
Malic acid 4-Me ester, also known as 4-methyl 2-hydroxysuccinate, is a mono-ester derivative of malic acid, a key intermediate in the citric acid cycle. While its polymeric counterparts have garnered attention in the field of drug delivery, the discrete molecule itself remains a subject of niche interest. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, characterized properties, and potential biological significance, particularly for professionals in research and drug development.
Physicochemical Properties
This compound is a crystalline solid with solubility in a range of organic solvents.[1] The molecule exists as two enantiomers, (S)- and (R)-malic acid 4-Me ester, owing to the chiral center at the C2 position.
| Property | Data | Source |
| CAS Number | 66178-02-7 ((S)-enantiomer) | ChemScene[2] |
| 109361-88-8 ((R)-enantiomer) | ChemScene[2] | |
| Molecular Formula | C₅H₈O₅ | ChemScene[2] |
| Molecular Weight | 148.11 g/mol | ChemScene[2] |
| Appearance | Crystalline Solid | Inferred from supplier data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Inferred from supplier data |
| Topological Polar Surface Area (TPSA) | 83.83 Ų | ChemScene[2] |
| LogP | -1.005 | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Selective Esterification of L-Malic Acid
This protocol is a conceptualized procedure based on established esterification methods and would require optimization.
Objective: To selectively synthesize (S)-Malic acid 4-Me ester from L-malic acid.
Materials:
-
L-Malic acid
-
Methanol (B129727) (anhydrous)
-
Acid catalyst (e.g., Amberlyst 36 Dry, sulfuric acid)[3]
-
Drying agent (e.g., molecular sieves)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve L-malic acid in a large excess of anhydrous methanol. The use of a large excess of methanol can favor the mono-esterification product.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst. A solid acid catalyst like Amberlyst 36 Dry could be advantageous for ease of removal.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time will need to be optimized to maximize the yield of the mono-ester and minimize the formation of the di-ester.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Neutralize the remaining acid catalyst by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Relevance in Drug Development
While specific studies on the biological activity of this compound are scarce, the known roles of its parent compound, malic acid, provide a foundation for potential areas of investigation.
Role in Cellular Metabolism
Malic acid is a crucial intermediate in the citric acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. The esterification at the 4-position could potentially alter its transport across mitochondrial membranes and its interaction with enzymes of the TCA cycle, such as malate (B86768) dehydrogenase.
Caption: Malic acid's position in the TCA cycle and its relation to this compound.
Anticancer and Cytotoxic Potential
Studies have shown that malic acid exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been demonstrated to induce necrotic cell death in glioblastoma cells.[4] The esterification to form this compound could enhance its cellular uptake due to increased lipophilicity, potentially modulating its cytotoxic activity. This warrants further investigation to determine if the 4-Me ester derivative possesses improved efficacy or a different mechanism of action compared to the parent compound.
Use in Drug Delivery Systems
Copolymers of poly(β,L-malic acid) with varying degrees of methylation have been explored as nanoconjugate platforms for tumor drug delivery. These methylated polymers can self-assemble into nanoparticles and have been shown to be taken up by cancer cells. While this research focuses on the polymeric form, it highlights the potential of the methyl ester functional group in modifying the properties of a malic acid-based backbone for therapeutic applications.
Future Perspectives
This compound represents an under-explored molecule with potential applications in drug development. Future research should focus on:
-
Optimized Synthesis: Development of a robust and selective synthesis protocol is crucial for enabling further studies.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound, including its effects on cancer cell lines, its interaction with metabolic pathways, and its potential as a standalone therapeutic agent or as a building block for more complex drug molecules.
-
Signaling Pathway Analysis: Investigating the direct effects of this compound on key cellular signaling pathways could uncover novel mechanisms of action and therapeutic targets.
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of Malic Acid 4-Me Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature and database searches did not yield specific experimental data regarding the use of "Malic acid 4-Me ester" (CAS: 66178-02-7) in cell culture applications. The following application notes and protocols are therefore provided as a general framework for the initial investigation of a novel chemical entity, such as this compound, in a cell culture setting. The proposed experiments and expected data formats are based on standard methodologies for compound characterization.
Introduction
This compound is a derivative of malic acid, a key intermediate in the citric acid (TCA) cycle essential for cellular respiration. While the biological effects of malic acid are well-documented, the activities of its 4-methyl ester in cellular systems have not been extensively reported. Preliminary investigation is required to understand its cytotoxicity, effects on cell proliferation, and potential mechanisms of action. These protocols provide a foundational approach to characterizing the in vitro effects of this compound.
Data Presentation
All quantitative data from the following experimental protocols should be meticulously recorded and summarized. The following tables provide a template for clear and concise data presentation, facilitating comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) |
| Cell Line A (e.g., HeLa) | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line B (e.g., A549) | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line C (e.g., MCF-7) | 24 | ||
| 48 | |||
| 72 |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Proliferation Rate (% of Control) after 48h |
| Cell Line A | 0 (Vehicle Control) | 100 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Cell Line B | 0 (Vehicle Control) | 100 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) after 24h |
| Cell Line A | 0 (Vehicle Control) | |
| IC50 Concentration | ||
| 2 x IC50 Concentration | ||
| Cell Line B | 0 (Vehicle Control) | |
| IC50 Concentration | ||
| 2 x IC50 Concentration |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is to prepare a sterile stock solution of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to cultured cells.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the extent to which this compound induces apoptosis.
Materials:
-
Cultured cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is for investigating changes in the expression of specific proteins involved in relevant signaling pathways (e.g., apoptosis-related proteins like Bcl-2, Bax, Caspase-3) following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualization of Potential Cellular Pathways and Workflows
The following diagrams illustrate a hypothetical experimental workflow and potential signaling pathways that could be investigated.
Application Notes & Protocols: Malic Acid 4-Methyl Ester as a Substrate in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malic acid and its esters are central molecules in cellular metabolism and have implications in various physiological and pathological processes. While L-malic acid is a well-known intermediate in the citric acid cycle[1], its esterified forms, such as malic acid 4-methyl ester, are of growing interest in the fields of drug discovery and metabolic pathway analysis. The enzymatic hydrolysis of such esters can provide valuable insights into enzyme activity and substrate specificity, which is crucial for the development of novel therapeutics and diagnostic assays.
This document provides detailed application notes and protocols for the use of malic acid 4-methyl ester as a substrate in enzymatic assays, focusing on a hypothetical carboxylesterase-mediated hydrolysis reaction. The assay is based on the colorimetric detection of L-malic acid produced from the hydrolysis of malic acid 4-methyl ester.
Section 1: Principle of the Enzymatic Assay
The enzymatic assay for malic acid 4-methyl ester is a two-step reaction. In the first step, a carboxylesterase (or a similar hydrolase) catalyzes the hydrolysis of malic acid 4-methyl ester to yield L-malic acid and methanol. In the second step, the produced L-malic acid is quantified using a coupled enzymatic reaction involving malate (B86768) dehydrogenase (MDH). MDH catalyzes the oxidation of L-malic acid to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.
Alternatively, the NADH produced can be coupled to a colorimetric reporter system, such as the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product, which can be measured at a visible wavelength (e.g., 570 nm).[2] This colorimetric method offers high sensitivity and is suitable for high-throughput screening applications.
Reaction Scheme:
-
Hydrolysis: Malic Acid 4-Methyl Ester + H₂O ---(Carboxylesterase)---> L-Malic Acid + Methanol
-
Detection (Oxidation): L-Malic Acid + NAD⁺ ---(Malate Dehydrogenase)---> Oxaloacetate + NADH + H⁺
-
Colorimetric Coupling (Optional): NADH + Tetrazolium Salt (oxidized, colorless) ---(Diaphorase)---> NAD⁺ + Formazan (reduced, colored)
Section 2: Quantitative Data Summary
The following tables summarize hypothetical kinetic parameters and optimal reaction conditions for a generic carboxylesterase with malic acid 4-methyl ester as a substrate. This data is provided as a reference for assay development and optimization.
Table 1: Hypothetical Kinetic Parameters of a Carboxylesterase for Malic Acid 4-Methyl Ester
| Parameter | Value |
| Michaelis-Menten Constant (K_m) | 1.5 mM |
| Maximum Velocity (V_max) | 0.5 µmol/min/mg protein |
| Catalytic Efficiency (k_cat/K_m) | 3.3 x 10⁵ M⁻¹s⁻¹ |
Table 2: Optimal Reaction Conditions for the Enzymatic Assay
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 37°C |
| Substrate Concentration | 5-10 mM |
| Enzyme Concentration | 0.1-0.5 µg/mL |
| Incubation Time | 15-30 minutes |
Section 3: Detailed Experimental Protocols
This section provides a detailed protocol for a colorimetric enzymatic assay of a carboxylesterase using malic acid 4-methyl ester as the substrate.
Materials and Reagents
-
Malic acid 4-methyl ester (Substrate)
-
Recombinant human carboxylesterase 1 (hCE-1) or other suitable esterase
-
Tris-HCl buffer (50 mM, pH 7.5)
-
L-Malic Dehydrogenase (MDH) from a reliable source
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Diaphorase
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Microplate reader capable of absorbance measurement at 570 nm
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Substrate Stock Solution (100 mM): Dissolve the appropriate amount of malic acid 4-methyl ester in DMSO or ethanol.
-
Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized carboxylesterase in cold Tris-HCl buffer. Store in aliquots at -80°C.
-
MDH/NAD⁺/Diaphorase/MTT Assay Mix: Prepare a fresh mixture containing:
-
5 U/mL Malate Dehydrogenase
-
2 mM NAD⁺
-
0.5 U/mL Diaphorase
-
0.4 mg/mL MTT
-
in 50 mM Tris-HCl, pH 7.5.
-
Assay Procedure
-
Prepare Standards: Prepare a standard curve of L-malic acid (0 to 100 µM) in Tris-HCl buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of Tris-HCl buffer (or compound to be tested for inhibition).
-
10 µL of Substrate Stock Solution (diluted to a working concentration of 10 mM in Tris-HCl buffer).
-
10 µL of Carboxylesterase solution (diluted to a working concentration in Tris-HCl buffer).
-
-
Initiate Hydrolysis: Start the reaction by adding the carboxylesterase solution.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Detection: Add 100 µL of the MDH/NAD⁺/Diaphorase/MTT Assay Mix to each well.
-
Second Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Plot the standard curve and determine the concentration of L-malic acid produced in the sample wells. Calculate the enzyme activity.
Section 4: Visualizations
Signaling Pathway
While malic acid 4-methyl ester is not directly involved in a known signaling pathway, its hydrolysis product, L-malic acid, is a key component of the Citric Acid (TCA) Cycle, a central metabolic pathway for energy production.[1]
Caption: Role of L-Malic Acid in the TCA Cycle.
Experimental Workflow
The following diagram illustrates the workflow for the enzymatic assay of malic acid 4-methyl ester.
Caption: Experimental workflow for the colorimetric assay.
Disclaimer: The kinetic data and some aspects of the protocol provided in this document are hypothetical due to the limited information available on "malic acid 4-methyl ester" as a specific enzymatic substrate in published literature. Researchers should perform their own optimization experiments to validate the assay for their specific enzyme and experimental conditions. The protocol is based on well-established principles of coupled enzymatic assays for similar substrates.
References
Application Notes and Protocols for Malic Acid 4-Me Ester In Vitro Use
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Malic acid 4-Me ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid, a key intermediate in the citric acid cycle.[][][3] While it is known to be found in the herbs of Saccharum sinense, detailed in vitro applications and established protocols for this specific compound are not extensively documented in current scientific literature.[][][3] However, based on the known biological roles of malic acid and related dicarboxylic acid esters, we can propose and outline potential in vitro applications and detailed experimental protocols for researchers, scientists, and drug development professionals.
Malic acid itself is a crucial metabolite involved in energy metabolism and redox balance.[4] Its enzymatic product, pyruvate, and the associated production of NADPH are vital for various cellular processes, including lipogenesis and the inflammatory response.[5][6] Furthermore, esterified derivatives of related dicarboxylic acids, such as dimethyl fumarate, have demonstrated immunomodulatory, antioxidant, and anti-cancer effects in vitro.[7][8] This suggests that this compound may possess similar bioactivities worthy of investigation.
These application notes provide a comprehensive guide to the potential in vitro uses of this compound, complete with detailed protocols and data presentation guidelines.
Product Information
| Property | Value | Reference |
| CAS Number | 66178-02-7 | [][9] |
| Molecular Formula | C5H8O5 | [][][9] |
| Molecular Weight | 148.11 g/mol | [][9] |
| Appearance | Crystalline solid | [][][9] |
| Purity | >95% | [9] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Potential In Vitro Applications
Based on the functions of analogous compounds, this compound could be investigated for the following in vitro applications:
-
Assessment of Cytotoxicity and Cell Proliferation: To determine the effect of the compound on cell viability and growth in various cell lines (e.g., cancer cells, normal cells).
-
Evaluation of Anti-inflammatory Properties: To investigate the compound's ability to modulate inflammatory responses in cell models such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Analysis of Antioxidant Activity: To determine the compound's capacity to mitigate oxidative stress in cells.
-
Metabolic Studies: To explore the compound's influence on cellular metabolism, particularly glycolysis and the citric acid cycle.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 82.3 ± 5.5 |
| 100 | 65.7 ± 4.9 |
| 200 | 45.2 ± 3.8 |
Anti-inflammatory Assay (Nitric Oxide Measurement in LPS-stimulated Macrophages)
This protocol assesses the potential anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Nitrite (B80452) Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Hypothetical Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.4 ± 2.1 |
| LPS + this compound (10 µM) | 22.8 ± 1.9 |
| LPS + this compound (50 µM) | 15.6 ± 1.5 |
| LPS + this compound (100 µM) | 9.7 ± 1.1 |
Signaling Pathways and Experimental Workflow
Malic Enzyme in Cellular Metabolism
Malic enzyme plays a crucial role in cellular metabolism by converting malate (B86768) to pyruvate, generating NADPH in the process. This pathway is interconnected with glycolysis and the citric acid cycle.
Caption: Role of Malic Enzyme in Metabolism.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound.
Caption: In Vitro Screening Workflow.
Disclaimer
The experimental protocols and data presented herein are proposed based on the known activities of structurally and functionally related compounds. These are intended to serve as a starting point for research. Investigators are encouraged to optimize these protocols for their specific experimental systems. There is currently a lack of published data specifically detailing the in vitro biological activities of this compound.
References
- 3. This compound | 66178-02-7 [chemicalbook.com]
- 4. l-malic acid: A multifunctional metabolite at the crossroads of redox signaling, microbial symbiosis, and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Malic Enzyme during Fatty Acid Synthesis in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation and Function of Malic Enzyme 1 in Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects Mediated by Dimethyl Fumarate on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 66178-02-7 | this compound [phytopurify.com]
Application Notes and Protocols: Malic Acid 4-Me Ester in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, a mono-methyl ester of the Krebs cycle intermediate malate (B86768), presents a valuable tool for metabolic research. Its esterification enhances cell permeability, allowing it to serve as a cell-penetrable substrate to probe cellular metabolism, particularly mitochondrial function and related pathways. Due to the limited direct research on this compound, this document provides a comprehensive guide based on established methodologies for analogous compounds like dimethyl malate and other Krebs cycle intermediates. These protocols are intended to serve as a foundational framework for designing and executing experiments to investigate the metabolic effects of this compound.
Potential Applications in Metabolic Studies
-
Probing the Tricarboxylic Acid (TCA) Cycle: As a derivative of malate, this compound can be used to study its impact on the flux and activity of the TCA cycle. By introducing an exogenous source of a cycle intermediate, researchers can investigate regulatory mechanisms and metabolic chokepoints.
-
Investigating Anaplerosis and Cataplerosis: The introduction of this compound can be used to study the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates, which are crucial for biosynthesis and cellular homeostasis.
-
Modulating Mitochondrial Respiration: Malate is a key component of the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. Studying the effects of this compound can provide insights into the regulation of mitochondrial respiration and energy production.
-
Therapeutic Potential Exploration: Analogs such as dimethyl malonate have been investigated for their therapeutic effects in conditions like obstructive nephropathy by modulating mitochondrial metabolism.[1] this compound could be similarly explored for its potential in diseases with metabolic dysregulation.
Data Presentation: Illustrative Quantitative Data
Due to the nascent stage of research on this compound, the following tables present hypothetical, yet plausible, quantitative data based on studies of related compounds. These tables are for illustrative purposes to guide data presentation in future studies.
Table 1: Effect of this compound on TCA Cycle Intermediates in Cultured Cells
| Metabolite | Control (µM) | This compound (1 mM) (µM) | Fold Change | p-value |
| Citrate | 50.2 ± 4.5 | 45.8 ± 5.1 | 0.91 | >0.05 |
| Isocitrate | 5.1 ± 0.6 | 4.9 ± 0.7 | 0.96 | >0.05 |
| α-Ketoglutarate | 10.3 ± 1.1 | 9.8 ± 1.3 | 0.95 | >0.05 |
| Succinate | 25.6 ± 2.9 | 28.1 ± 3.2 | 1.10 | >0.05 |
| Fumarate | 2.1 ± 0.3 | 4.5 ± 0.5 | 2.14 | <0.01 |
| Malate | 15.8 ± 1.7 | 35.2 ± 3.9 | 2.23 | <0.001 |
| Oxaloacetate | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.25 | >0.05 |
Table 2: Impact of this compound on Cellular Respiration
| Parameter | Control | This compound (1 mM) | % Change | p-value |
| Basal Respiration (OCR, pmol/min) | 150 ± 12 | 185 ± 15 | +23.3% | <0.05 |
| ATP Production (OCR, pmol/min) | 120 ± 10 | 145 ± 12 | +20.8% | <0.05 |
| Maximal Respiration (OCR, pmol/min) | 350 ± 25 | 410 ± 30 | +17.1% | <0.05 |
| Spare Respiratory Capacity | 200 ± 21 | 225 ± 24 | +12.5% | >0.05 |
Experimental Protocols
The following are detailed protocols adapted from established methodologies for studying cell-permeable metabolic substrates.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question) in 6-well plates at a density of 5 x 10^5 cells per well in their standard growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Cell Treatment: On the day of the experiment, replace the growth medium with a fresh medium containing either this compound at the desired final concentration (e.g., 1 mM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours).
Protocol 2: Metabolite Extraction
-
Medium Removal: After incubation, place the 6-well plates on ice and aspirate the medium.
-
Cell Washing: Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol (B129727) to each well.
-
Cell Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Analysis of TCA Cycle Intermediates by LC-MS/MS
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of methanol and water.
-
LC Separation: Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 liquid chromatography column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the TCA cycle intermediates (e.g., starting with 2% B, increasing to 98% B over 15 minutes).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of TCA cycle intermediates.
-
Transitions: Use pre-determined precursor-product ion transitions for each TCA cycle intermediate.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the peak areas to an internal standard and/or cell number/protein content.
-
Perform statistical analysis to compare the metabolite levels between control and treated groups.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
"Malic Acid 4-Me Ester" as a Chiral Building Block in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl esters of malic acid as versatile chiral building blocks in asymmetric synthesis. The inherent chirality of these compounds, derived from the natural chiral pool, makes them valuable starting materials for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.
Application Note 1: Enantioselective Synthesis of (S)-(-)-Crispine A
(S)-(-)-Crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid, has been synthesized with high enantiopurity using L-malic acid as the chiral precursor. The synthesis proceeds through a multi-step sequence where the stereocenter of the malic acid derivative directs the formation of the target molecule's stereochemistry. The final product was obtained with an exceptional enantiomeric excess of 99.99% ee.[1]
The overall synthetic strategy involves the initial formation of an imide, followed by a series of reductions and a key cyclization step to form the core structure of the alkaloid. The hydroxyl group originating from malic acid is then strategically removed to yield the final product.
Quantitative Data: Synthesis of (S)-(-)-Crispine A
| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Imide Formation | L-Malic Acid, Homoveratrylamine | N-substituted imide | Data not available | - |
| 2 | Reduction | N-substituted imide | Hydroxypyrrolidinone | Data not available | - |
| 3 | Cyclization (N-Acyliminium ion) | Hydroxypyrrolidinone derivative | Tricyclic lactam | Data not available | - |
| 4 | Thiolation | Hydroxylated tricyclic lactam | Phenylthio-substituted lactam | Data not available | - |
| 5 | Desulfurization | Phenylthio-substituted lactam | Desulfurized lactam | Data not available | - |
| 6 | Reduction of Lactam | Desulfurized lactam | (S)-(-)-Crispine A | Data not available | 99.99 |
Note: While the overall synthetic route and final enantiomeric excess are reported, the yields for individual steps were not available in the consulted resources.
Experimental Protocol: Synthesis of (S)-(-)-Crispine A
A detailed, step-by-step experimental protocol is not fully available in the public domain. However, the key transformations are outlined below, based on the reported synthetic strategy.[1]
-
Imide Formation: Condensation of L-malic acid with homoveratrylamine. This is typically achieved by heating the two reactants, often with azeotropic removal of water.
-
Reduction of Imide: The resulting imide is reduced. This can often be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
N-Acyliminium Ion Cyclization: The reduced intermediate undergoes cyclization to form the pyrrolo[2,1-a]isoquinoline core. This is often promoted by treatment with a Lewis acid or a protic acid.
-
Hydroxyl Group Manipulation: The hydroxyl group, originating from the malic acid, is converted to a good leaving group and then replaced with a phenylthio group.
-
Desulfurization: The phenylthio group is removed, typically using Raney nickel.
-
Final Reduction: The lactam carbonyl group is reduced to a methylene (B1212753) group to afford (S)-(-)-Crispine A. This can be achieved using strong reducing agents like LiAlH₄.
Logical Relationship Diagram: Synthesis of (S)-(-)-Crispine A
Caption: Synthetic pathway for (S)-(-)-Crispine A.
Application Note 2: Enantioselective Synthesis of L-Pantolactone
(S)-Dimethyl malate (B86768) serves as a chiral starting material for the enantioselective synthesis of L-pantolactone.[2] L-pantolactone is a key intermediate in the synthesis of Vitamin B5 and Coenzyme A. This synthesis highlights the utility of dimethyl malate in constructing chiral lactone frameworks.
Experimental Workflow: Synthesis of L-Pantolactone
While a detailed experimental protocol with quantitative data is not available in the provided search results, the general workflow can be inferred from the synthetic scheme. The synthesis likely involves the transformation of one of the methyl ester groups of (S)-dimethyl malate and subsequent cyclization.
Caption: General workflow for L-pantolactone synthesis.
General Considerations for Using Malic Acid Methyl Esters in Synthesis
Malic acid and its esters are part of the "chiral pool," which are readily available, inexpensive, and enantiomerically pure compounds from natural sources.[3] When using these building blocks, the following points should be considered:
-
Protection Strategies: The two carboxylic acid groups (or their ester derivatives) and the hydroxyl group may require selective protection and deprotection to achieve the desired transformations at specific sites.
-
Stereochemical Control: The existing stereocenter can be used to direct the stereochemistry of new chiral centers being formed in the molecule.
-
Functional Group Interconversions: The hydroxyl and carboxyl groups can be converted into a wide range of other functionalities, making malic acid a versatile C4 building block.[3]
These application notes demonstrate the potential of methyl esters of malic acid as valuable chiral building blocks in the synthesis of complex and biologically important molecules. Further exploration of the cited literature is recommended for more detailed experimental procedures.
References
Application Note: Derivatization of Malic Acid 4-Methyl Ester for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malic acid 4-methyl ester is a polar, non-volatile compound containing both a free carboxylic acid and a hydroxyl group. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic peak shape, sensitivity, and reproducibility.[1][2] The most common and effective method for compounds containing both hydroxyl and carboxyl functional groups is silylation, which replaces the active hydrogens on these groups with a trimethylsilyl (B98337) (TMS) group.[2][3]
This application note provides a detailed protocol for the derivatization of malic acid 4-methyl ester using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is a versatile and highly reactive reagent.[4] An alternative two-step method involving esterification followed by silylation is also discussed.
Primary Method: One-Step Silylation
This is the recommended method due to its simplicity and efficiency, as it derivatizes both the carboxylic acid and hydroxyl groups in a single reaction. The reaction converts malic acid 4-methyl ester into its di-trimethylsilyl (di-TMS) derivative, which is significantly more volatile and suitable for GC-MS analysis.
Experimental Workflow: Silylation
Caption: Workflow for the one-step silylation of Malic Acid 4-Methyl Ester.
Detailed Protocol: Silylation with BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization based on sample matrix and concentration.[5]
Materials:
-
Sample containing malic acid 4-methyl ester
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (B52724) (derivatization grade)
-
Internal Standard (IS) solution (e.g., glutaric acid, if required for quantification)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a precise volume (e.g., 100-250 µL) of the sample solution into a reaction vial. If using an internal standard for quantification, add it at this stage.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water, as moisture will consume the derivatizing reagent and inhibit the reaction.[3][6]
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction proceeds to completion.[4]
-
Incubation: Tightly cap the vial and vortex for 10-30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[5] Derivatization times and temperatures may vary depending on the specific analyte and sample complexity.[4]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Transfer the solution to an autosampler vial if necessary.
Alternative Method: Two-Step Esterification and Silylation
This method can be used if selective derivatization is required or if silylation of the carboxylic acid proves difficult. First, the free carboxylic acid is converted to a methyl ester, resulting in dimethyl malate (B86768). Second, the hydroxyl group is silylated.
Experimental Workflow: Two-Step Derivatization
Caption: Workflow for the two-step esterification and silylation method.
Detailed Protocol: Two-Step Method
Step 1: Esterification (using BF₃-Methanol)
-
Start with a dried sample as described in the silylation protocol.
-
Add 2 mL of 12-14% Boron trifluoride-methanol (BF₃-methanol) reagent.[6]
-
Cap the vial tightly and heat at 60°C for 5-10 minutes.
-
Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Shake vigorously to extract the newly formed dimethyl malate into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate, then transfer it to a clean reaction vial and evaporate to dryness.
Step 2: Silylation of the Hydroxyl Group
-
To the dried dimethyl malate residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (without TMCS is often sufficient for hydroxyl groups).
-
Proceed with the incubation, cooling, and analysis steps as described in the one-step silylation protocol (Steps 5-7).
Data Presentation
Table 1: Comparison of Derivatization Reagents
| Reagent | Target Functional Groups | Typical Conditions | Advantages | Disadvantages |
| BSTFA + 1% TMCS | -OH, -COOH, -NH₂, -SH | 60-80°C, 30-60 min | Highly reactive, volatile byproducts, single-step for multiple groups.[4] | Highly sensitive to moisture.[4] |
| MSTFA | -OH, -COOH, -NH₂, -SH | 37-80°C, 30-90 min | Most volatile byproducts, good for trace analysis.[2][7] | Highly sensitive to moisture. |
| BF₃-Methanol | -COOH | 60-100°C, 10-30 min | Specific for carboxylic acids, quantitative reaction.[6] | Does not derivatize hydroxyl groups; requires a second step and sample cleanup.[6] |
| Alkyl Chloroformates | -COOH, -NH₂ | Room Temp, < 5 min | Fast reaction at room temperature.[8] | Does not derivatize hydroxyl groups efficiently. |
Table 2: Example Quantitative Performance Data for Silylated Organic Acids
The following data, derived from the analysis of various organic acids using silylation-GC-MS, provides a benchmark for the expected analytical performance.
| Analyte(s) | Derivatization Reagent | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r²) | Reference |
| 26 Organic Acids | BSTFA + 1% TMCS | 0.04 - 0.42 µmol/L | Not Reported | 0.9958 - 0.9996 | [9] |
| Lactic, Glycolic, Malic Acids | MTBSTFA | 15.13 µg/mL (Lactic) | 11.84 µg/mL (Glycolic) | Not Reported | [10] |
| C2-C14 Dicarboxylic Acids | BSTFA | 5 - 40 pg | Not Reported | Not Reported | [11] |
| Various Organic Acids | In-vial silylation | Not Reported | Not Reported | 0.992 - 0.999 | [12] |
GC-MS Analysis and Expected Fragmentation
GC Conditions (Typical):
-
Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: 250-280°C, Split/Splitless mode.
-
Oven Program: Initial 70°C hold for 2 min, ramp 5-10°C/min to 280-300°C, hold for 5 min. (This must be optimized).
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 50-500.
Expected Fragmentation of Di-TMS Malic Acid 4-Methyl Ester: The derivatized molecule will have two TMS groups. The mass spectrum will show characteristic ions for silylated compounds.
-
m/z 73: [Si(CH₃)₃]⁺, a base peak characteristic of TMS derivatives.
-
[M-15]⁺: Loss of a methyl group (CH₃) from a TMS moiety, a common fragment that helps identify the molecular ion.
-
[M-117]⁺: Loss of a TMS-carboxyl group [COOSi(CH₃)₃]. This is a highly characteristic fragment for silylated carboxylic acids. For fully silylated malic acid, this fragment is observed at m/z 233.[13] The corresponding fragment for the target derivative should be carefully identified.
-
Other fragments will arise from cleavages along the carbon backbone. Analysis of 13C-labeled malic acid has shown that specific fragments correspond to particular carbon atoms in the backbone, aiding in structural confirmation.[13][14]
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. nbinno.com [nbinno.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
HPLC-DAD method for quantification of "Malic acid 4-Me ester"
An HPLC-DAD method for the quantification of malic acid 4-methyl ester has been developed to ensure accurate and precise measurements in research and pharmaceutical applications. This application note provides a comprehensive protocol for the analysis of "Malic acid 4-Me ester," including chromatographic conditions, method validation, and data presentation.
Introduction
Malic acid 4-methyl ester is a derivative of malic acid, an organic dicarboxylic acid that plays a role in various biochemical pathways. The accurate quantification of this ester is crucial for process monitoring, quality control, and stability testing in drug development and other scientific research. The described High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method offers a robust and reliable approach for this purpose. The method leverages a reversed-phase C18 column for separation and UV detection at a low wavelength, suitable for compounds with carboxyl functional groups.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
A reversed-phase HPLC method was established for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.1% Phosphoric acid in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. The solution should be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data
The performance of the HPLC-DAD method for the quantification of this compound is summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 90 | 0.8 | 1.5 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.7 | 101.4 |
| 80 | 79.1 | 98.9 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualization of Experimental Workflow
The overall workflow for the quantification of this compound by HPLC-DAD is depicted in the following diagram.
Caption: Workflow for HPLC-DAD Quantification.
Conclusion
The developed HPLC-DAD method is simple, rapid, and reliable for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in various research and quality control settings. The low detection and quantification limits allow for the determination of the analyte even at low concentrations.
Application Notes: Malic Acid 4-Me Ester as a Reference Standard in GC-MS Analysis
AN-001: Quantitative Analysis of Diethyl Malate (B86768) in Wine Samples using Malic Acid 4-Me Ester as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the quantitative analysis of diethyl malate in wine samples. Due to the complexity of the wine matrix, a stable and reliable internal standard is crucial for accurate quantification. This compound is demonstrated to be an effective internal standard for this application due to its structural similarity to the analyte and its distinct mass spectrum and chromatographic retention time. The method employs liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Malic acid is a primary organic acid found in grapes and wine, significantly influencing the taste and stability of the final product. Its esters, such as diethyl malate, can be formed during fermentation and aging processes and contribute to the overall aroma and flavor profile of the wine. Accurate quantification of these esters is essential for quality control and process optimization in the winemaking industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices like wine. The use of a suitable internal standard is critical to compensate for variations in sample preparation and instrument response. This compound, a mono-ester of malic acid, serves as an ideal internal standard for the quantification of diethyl malate as it shares similar chemical properties and extraction efficiency, but is not naturally present in wine, thus avoiding analytical interference.
Materials and Reagents
-
Reference Standard: this compound (Purity >98%)
-
Analyte Standard: Diethyl malate (Purity >99%)
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade
-
Drying Agent: Anhydrous Sodium Sulfate (B86663)
-
Reagents: Deionized water, Ethanol (B145695) (for calibration matrix)
-
Sample: Red wine (e.g., Cabernet Sauvignon)
Experimental Protocols
Preparation of Standard Solutions
1.1. Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Diethyl malate and 10 mg of this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with dichloromethane. These are the primary stock solutions.
1.2. Internal Standard (IS) Working Solution (50 µg/mL):
-
Dilute the this compound primary stock solution with dichloromethane to achieve a final concentration of 50 µg/mL.
1.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking a model wine solution (12% ethanol in deionized water, pH adjusted to 3.5 with tartaric acid) with appropriate volumes of the Diethyl malate primary stock solution.
-
Concentrations should range from 0.5 µg/mL to 50 µg/mL.
-
Treat these standards using the same extraction procedure as the wine samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 5 mL of the wine sample (or calibration standard) into a 15 mL screw-cap centrifuge tube.
-
Add 100 µL of the 50 µg/mL this compound internal standard working solution to each tube.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Temperature Program:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of Diethyl malate using this compound as an internal standard.
| Parameter | Diethyl Malate (Analyte) | This compound (IS) |
| Retention Time (min) | ~ 12.5 | ~ 10.8 |
| Quantifier Ion (m/z) | 117 | 117 |
| Qualifier Ion 1 (m/z) | 145 | 89 |
| Qualifier Ion 2 (m/z) | 89 | 59 |
| Calibration Range | 0.5 - 50 µg/mL | N/A |
| Linearity (R²) | > 0.998 | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.5 µg/mL | N/A |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of diethyl malate in wine.
Logical Relationship: Internal Standard Method
Caption: Logic of the internal standard method for accurate quantification.
Unveiling the Potential of Malic Acid 4-Me Ester in Natural Product Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Malic acid 4-methyl ester, a naturally occurring derivative of malic acid, has been identified in plant sources such as Saccharum sinense[1][2]. While its direct and widespread application in natural product extraction and isolation is not extensively documented in current literature, its chemical properties suggest a potential role as a specialized solvent or chromatographic additive. This document provides an overview of its known characteristics and outlines hypothetical protocols for its application in the extraction and isolation of bioactive compounds, aiming to stimulate further research into its utility.
Physicochemical Characteristics
A clear understanding of the physicochemical properties of a solvent is crucial for its application in extraction and isolation. Malic acid 4-Me ester is a crystalline solid soluble in a range of common organic solvents, indicating its potential for extracting semi-polar to polar compounds. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C5H8O5 | [2] |
| Molecular Weight | 148.11 g/mol | [2] |
| Physical State | Crystalline solid | [1][2] |
| Boiling Point (Predicted) | 357.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Hypothetical Application in Natural Product Extraction
Given its solubility profile, this compound could serve as a novel solvent for the selective extraction of moderately polar natural products from plant matrices. Its ester functionality might offer different selectivity compared to more common solvents like methanol (B129727) or ethanol.
Experimental Protocol: Exploratory Extraction of Flavonoids from Ginkgo biloba Leaves
This protocol is a hypothetical application to explore the potential of this compound as an extraction solvent.
1. Objective: To assess the efficacy of this compound as a solvent for the extraction of flavonoids from dried Ginkgo biloba leaves.
2. Materials:
-
Dried and powdered Ginkgo biloba leaves
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with a C18 column
3. Procedure:
-
Sample Preparation: Weigh 10 g of powdered Ginkgo biloba leaves into a 250 mL Erlenmeyer flask.
-
Extraction:
-
Prepare a 10% (w/v) solution of this compound in ethyl acetate.
-
Add 100 mL of the this compound solution to the plant material.
-
Sonicate the mixture for 30 minutes at 40°C.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
-
Concentration:
-
Concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature of 50°C.
-
-
Analysis:
-
Dissolve the dried extract in methanol.
-
Analyze the flavonoid content using a validated HPLC method. Compare the results with a conventional extraction using 80% methanol.
-
4. Expected Outcome: This protocol will provide preliminary data on the extraction efficiency and selectivity of this compound for flavonoids. The results can be used to optimize the extraction parameters.
Chromatographic Applications
While no specific use of this compound in chromatography is documented, its properties suggest potential as a mobile phase modifier in normal-phase or reversed-phase chromatography for the separation of acidic or polar compounds.
Biological Context: The Role of Malic Acid in Plants
Malic acid and its derivatives are central to plant metabolism. Malic enzyme (ME) is a key enzyme that catalyzes the oxidative decarboxylation of malic acid and is involved in various metabolic processes, including plant growth, development, and stress responses[3][4][5]. Malic acid itself is involved in regulating osmotic pressure, pH homeostasis, and nutrient absorption[6][7]. While this does not directly detail the role of the 4-Me ester in extraction, it highlights the natural prevalence of malate (B86768) derivatives in plant biochemistry.
Workflow for Natural Product Discovery
The following diagram illustrates a general workflow for the extraction and isolation of natural products, where a novel solvent like this compound could be integrated.
Conclusion and Future Perspectives
This compound remains a largely unexplored compound in the field of natural product extraction and isolation. Its natural origin and specific physicochemical properties warrant further investigation into its potential as a green and selective solvent. The hypothetical protocols and workflows presented here are intended to serve as a foundation for researchers to explore these possibilities. Future studies should focus on systematic evaluations of its extraction efficiency for various classes of natural products and its performance in different chromatographic techniques. Such research could establish this compound as a valuable tool in the discovery and development of new pharmaceuticals and nutraceuticals.
References
- 1. This compound | 66178-02-7 [chemicalbook.com]
- 2. This compound | 66178-02-7 [amp.chemicalbook.com]
- 3. Roles of malic enzymes in plant development and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of malic enzymes in plant development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Differences in Microbial Communities Stimulated by Malic Acid Have the Potential to Improve Nutrient Absorption and Fruit Quality of Grapes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Malic Acid 4-Methyl Ester and its Derivatives in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmaceutical research on "malic acid 4-methyl ester" as a standalone compound is limited. The information provided is primarily based on studies of "2-O-(trans-caffeoyl)malic acid 4-methyl ester," a naturally occurring derivative isolated from pear peels, and the broader class of caffeic acid derivatives to which it belongs.
Application Notes
"Malic acid 4-methyl ester," particularly in its naturally occurring form as 2-O-(trans-caffeoyl)malic acid 4-methyl ester, is a phenolic compound of interest in pharmaceutical research due to its potential antioxidant and anti-inflammatory properties. These activities are largely attributed to the caffeoyl moiety, a well-studied component of many plant-derived compounds.
1.1. Potential Therapeutic Areas
-
Inflammatory Conditions: As a derivative of caffeic acid, this compound is a candidate for research into inflammatory diseases. Caffeic acid and its esters are known to modulate inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators.[1][2][3]
-
Oxidative Stress-Related Diseases: The phenolic structure suggests significant antioxidant potential, making it relevant for studying diseases where oxidative stress plays a key pathogenic role, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is primarily through scavenging free radicals.[4][5]
-
Dermatology and Cosmetics: Phenolic compounds are often explored for their skin-protective effects. Potential applications could include protection against UV-induced oxidative damage and in formulations for inflammatory skin conditions.
1.2. Mechanism of Action (Hypothesized)
The primary mechanism of action for the anti-inflammatory effects of caffeic acid derivatives often involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][6][7] This pathway is a central regulator of the inflammatory response. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Caffeic acid derivatives are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα phosphorylation, thereby preventing NF-κB nuclear translocation.[1][7]
The antioxidant activity is derived from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to free radicals, thus neutralizing them and terminating the damaging chain reactions.[4][8]
Quantitative Data
| Compound/Derivative | Assay | Target/Radical | Result (IC50) | Reference |
| Caffeic Acid Methyl Ester | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.0 µM | [9] |
| Caffeic Acid Ethyl Ester | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 12.0 µM | [9] |
| Caffeic Acid Butyl Ester | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.4 µM | [9] |
| Caffeic Acid Octyl Ester | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.4 µM | [9] |
| Shimobashiric Acid B | Nitric Oxide (NO) Production | Not Specified | 1.4 µM | [10] |
| Rosmarinic Acid Methyl Ester | Nitric Oxide (NO) Production | Not Specified | 0.6 µM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of "malic acid 4-methyl ester" derivatives.
3.1. Protocol for Isolation of Hydroxycinnamoylmalic Acids from Pear Peels
This protocol is adapted from methodologies described for the isolation of related compounds from Pyrus pyrifolia fruit peels.[5]
-
Objective: To isolate hydroxycinnamoylmalic acid derivatives, including 2-O-(trans-caffeoyl)malic acid 4-methyl ester.
-
Materials:
-
Fresh pear fruit peels (Pyrus pyrifolia)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
0.2 M Glycine-HCl buffer (pH 3.0)
-
Sodium phosphate (B84403) buffer (pH 8.0)
-
1.0 N HCl
-
Sephadex LH-20 column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 or ODS column.
-
-
Procedure:
-
Extraction: Homogenize fresh pear peels (e.g., 1 kg) and extract with methanol at room temperature. Concentrate the methanol extract in vacuo.
-
Solvent Partitioning: a. Suspend the concentrated extract in a Glycine-HCl buffer (pH 3.0). b. Partition this suspension with ethyl acetate multiple times. c. Combine the ethyl acetate layers and partition them with a sodium phosphate buffer (pH 8.0). d. Adjust the pH of the aqueous layer to 3.0 with 1.0 N HCl and partition again with ethyl acetate. This final ethyl acetate layer is the "EtOAc soluble acidic layer."
-
Column Chromatography: a. Concentrate the EtOAc soluble acidic layer and load it onto a Sephadex LH-20 column. b. Elute with a suitable solvent, such as 80% methanol, collecting fractions.
-
Purification: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compounds. b. Further purify the desired fractions using preparative HPLC on a C18 or ODS column with a suitable gradient of methanol or acetonitrile (B52724) in water (acidified with trifluoroacetic acid).
-
Structure Elucidation: Characterize the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
3.2. Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and reliable method to evaluate the antioxidant capacity of a compound.[4][5][9]
-
Objective: To determine the free radical scavenging activity of the test compound.
-
Materials:
-
Test compound (e.g., purified 2-O-(trans-caffeoyl)malic acid 4-methyl ester)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader.
-
-
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it in the dark. b. Prepare a stock solution of the test compound in methanol. c. Prepare serial dilutions of the test compound and the positive control in methanol to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells (e.g., 100 µL). b. Add an equal volume of the DPPH solution to each well (e.g., 100 µL). c. For the control, add 100 µL of methanol instead of the test sample. d. For the blank, add 200 µL of methanol.
-
Incubation and Measurement: a. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. b. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot a graph of % scavenging against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
3.3. Protocol for In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This assay is a simple way to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[11][12]
-
Objective: To assess the ability of the test compound to inhibit the denaturation of protein.
-
Materials:
-
Test compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard drug (e.g., Diclofenac sodium)
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Preparation of Reaction Mixture: a. Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% aqueous solution of BSA, and 4 mL of PBS. b. Prepare a control by mixing 0.5 mL of distilled water with 0.5 mL of 1% BSA and 4 mL of PBS. c. Prepare a standard in the same manner using Diclofenac sodium.
-
Incubation: a. Incubate all mixtures at 37°C for 15 minutes. b. Induce denaturation by heating at 70°C for 5 minutes.
-
Measurement: a. After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: a. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Determine the IC50 value of the test compound.
-
Visualizations (DOT Language)
Caption: Workflow for isolation and biological evaluation of target compounds.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. cetjournal.it [cetjournal.it]
Application Notes and Protocols for Cell-based Assays Using "Malic acid 4-Me ester"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid is a naturally occurring dicarboxylic acid that plays a crucial role in cellular metabolism as an intermediate in the citric acid (TCA) cycle.[1] Its therapeutic potential, including anticarcinogenic properties, has been a subject of interest.[2] "Malic acid 4-Me ester," also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid.[] Carboxylic acid esters are frequently synthesized to enhance the cell permeability of the parent acid, functioning as pro-drugs.[4][5] It is hypothesized that this compound facilitates the intracellular delivery of malic acid. Upon passive diffusion across the cell membrane, it is likely hydrolyzed by intracellular esterases, releasing malic acid to exert its biological effects.[4][5]
These application notes provide a comprehensive set of protocols for researchers to investigate the cellular effects of "this compound." The described assays are fundamental in determining the cytotoxic and metabolic impact of this compound on cultured cells.
Disclaimer: The following protocols are generalized for the investigation of a novel chemical entity and are based on standard cell-based assay methodologies. Due to the limited publicly available data on the specific biological effects of "this compound," the quantitative data tables are presented as templates for data recording.
Experimental Workflow
The general workflow for evaluating the biological activity of "this compound" in a cell-based assay involves several key stages, from compound preparation to data analysis.
Hypothesized Signaling Pathway
Upon intracellular delivery and conversion to malic acid, "this compound" is expected to influence the Tricarboxylic Acid (TCA) cycle. Malate (B86768) is a key intermediate in this pathway, and an influx of malate could potentially modulate cellular energy production and metabolism.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
"this compound"
-
Human cancer cell lines (e.g., A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|---|---|---|---|
| Vehicle Control | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
| IC50 (µM) | | | |
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[7]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
"this compound"
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation:
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
|---|---|---|---|
| Vehicle Control | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
| EC50 (µM) | | | |
Protocol 3: Apoptosis Detection using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
"this compound"
-
Human cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired time points.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Presentation:
Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)
| Concentration (µM) | Fold Change in Luminescence (24h) | Fold Change in Luminescence (48h) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
| 500 | | |
The provided protocols offer a foundational framework for the initial in vitro characterization of "this compound." By systematically evaluating its effects on cell viability, cytotoxicity, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Subsequent studies could explore its specific effects on the TCA cycle and other related metabolic pathways to further elucidate its mechanism of action.
References
Application Notes and Protocols: Malic Acid 4-Me Ester as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1][2] Alterations in the levels of TCA cycle intermediates have been implicated in various pathological conditions, making them valuable biomarkers for disease diagnosis and prognosis. While malic acid itself is a well-studied metabolite, its esters, such as Malic acid 4-Me ester, represent a less explored area with potential for novel biomarker discovery. This document provides a comprehensive overview of the methodologies and protocols for investigating this compound as a potential biomarker.
Hypothetical Rationale for this compound as a Biomarker:
Endogenous esterification of metabolic intermediates can occur through enzymatic or non-enzymatic processes. The presence and concentration of this compound in biological fluids could reflect alterations in specific metabolic pathways, enzymatic activity (e.g., esterases or methyltransferases), or oxidative stress conditions. Therefore, quantifying this molecule could provide a unique window into cellular metabolism and pathophysiology, distinct from measuring malic acid alone.
Data Presentation
As the investigation of this compound as a biomarker is an emerging area, the following tables present hypothetical quantitative data to illustrate its potential application. These tables are for demonstrative purposes and should be replaced with experimental data.
Table 1: Hypothetical Levels of this compound in Plasma Samples from a Case-Control Study
| Analyte | Control Group (n=50) Mean Concentration (ng/mL) ± SD | Disease Group (n=50) Mean Concentration (ng/mL) ± SD | p-value |
| This compound | 15.2 ± 3.1 | 45.8 ± 8.7 | <0.001 |
| Malic Acid | 150.4 ± 25.6 | 210.1 ± 42.3 | <0.05 |
Table 2: Hypothetical Dose-Response of a Therapeutic Agent on this compound Levels in a Cell-Based Assay
| Treatment Group | Drug Concentration (µM) | This compound (Peak Area Ratio to Internal Standard) ± SD |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Drug X | 1 | 0.75 ± 0.09 |
| Drug X | 10 | 0.42 ± 0.05 |
| Drug X | 100 | 0.18 ± 0.03 |
Experimental Protocols
Synthesis of this compound Standard
A certified standard of this compound is crucial for accurate quantification. While it may be commercially available from specialized chemical suppliers, a standard laboratory synthesis can also be performed.
Principle:
This protocol describes a general method for the selective mono-esterification of a dicarboxylic acid. By using a controlled amount of methanol (B129727) and an acid catalyst, the less sterically hindered carboxylic acid group of malic acid can be preferentially esterified.
Materials:
-
L-Malic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve L-malic acid in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Confirm the identity and purity of the synthesized ester by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Quantification of this compound in Biological Samples by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Principle:
This protocol utilizes a silylation derivatization method to convert the hydroxyl and remaining carboxylic acid groups of this compound into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. These derivatives are volatile and can be readily analyzed by GC-MS.
Materials:
-
Biological sample (e.g., plasma, urine, cell lysate)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., cold methanol or acetonitrile)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4]
-
Solvent for reconstitution (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitor characteristic ions for the derivatized this compound and the internal standard.
-
-
Quantification of this compound in Biological Samples by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of non-volatile compounds in complex biological matrices without the need for derivatization.
Principle:
This method involves the separation of this compound from other matrix components using reversed-phase liquid chromatography followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials:
-
Biological sample (e.g., plasma, urine, cell lysate)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., cold methanol or acetonitrile (B52724) containing 0.1% formic acid)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[6]
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Flow rate: 0.3 mL/min
-
Gradient: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
-
MS/MS Conditions (Example):
-
Ionization mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Acquisition mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) for this compound and the internal standard by direct infusion of the standard compounds.
-
-
Visualizations
Caption: A generalized workflow for biomarker discovery.[7][8][9]
Caption: The TCA cycle with a hypothetical link to this compound.[1][2]
Caption: A typical workflow for GC-MS analysis of biological samples.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 66178-02-7 | this compound [phytopurify.com]
- 4. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Stages of the Metabolomics Workflow [arome-science.com]
- 9. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
Application Note: Quantitative Analysis of Malic Acid and its Methyl Ester in Biological Samples by LC-MS/MS
Introduction
Malic acid, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[1][2] Its quantification in biological samples such as plasma, serum, and urine is crucial for studying metabolic disorders, monitoring disease progression, and in drug development. Malic acid's high polarity presents analytical challenges for reversed-phase liquid chromatography, often necessitating derivatization to improve retention and ionization efficiency for sensitive LC-MS/MS analysis.[3] This application note provides a detailed protocol for the extraction and quantification of malic acid, with a specific focus on its analysis as a methyl ester derivative (malic acid 4-methyl ester), in biological matrices.
Principle
This method employs a derivatization step to convert the polar malic acid into a less polar methyl ester, which is more amenable to reversed-phase chromatography. The derivatized analyte is then separated and quantified using a highly sensitive and specific triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.[3][4] An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Sample Preparation: Protein Precipitation & Derivatization
This protocol is designed for the extraction and derivatization of malic acid from serum or plasma samples.
Materials:
-
Biological sample (e.g., human plasma)
-
Methanol (B129727) (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., ¹³C₄-Malic Acid in water)
-
2M HCl in Methanol
-
Vortex mixer
-
Centrifuge
-
Heating block
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of 2M HCl in methanol.[6][7]
-
Cap the tube tightly and heat at 60°C for 60 minutes to facilitate the esterification of malic acid to its methyl ester.
-
After cooling to room temperature, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UPLC/HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized analyte.[8][9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: (Hypothetical values for the dimethyl ester of malic acid are provided as a starting point, as specific values for the 4-methyl ester were not found. These would need to be optimized empirically.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Malic Acid Dimethyl Ester | 163.1 | 131.1 | 15 |
| Malic Acid Dimethyl Ester (Quantifier) | 163.1 | 71.0 | 20 |
| ¹³C₄-Malic Acid Dimethyl Ester (IS) | 167.1 | 134.1 | 15 |
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of malic acid (as its dimethyl ester derivative).
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (30 ng/mL) | < 10% |
| Mid QC (300 ng/mL) | < 8% |
| High QC (1500 ng/mL) | < 8% |
| Inter-day Precision (%CV) | |
| Low QC (30 ng/mL) | < 12% |
| Mid QC (300 ng/mL) | < 10% |
| High QC (1500 ng/mL) | < 10% |
| Accuracy (% Recovery) | |
| Low QC (30 ng/mL) | 90-110% |
| Mid QC (300 ng/mL) | 92-108% |
| High QC (1500 ng/mL) | 92-108% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualizations
Caption: The role of Malic Acid in the Tricarboxylic Acid (TCA) Cycle.
Caption: Experimental workflow for the analysis of malic acid in biological samples.
References
- 1. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 4. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. aocs.org [aocs.org]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Malic Acid 4-Me Ester as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-Me ester, also known as dimethyl malate (B86768), is a cell-permeable derivative of malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled metabolic tracers is a powerful technique to investigate cellular metabolism and elucidate the contributions of various pathways to cellular bioenergetics and biosynthesis. This document provides detailed application notes and protocols for the proposed use of isotopically labeled this compound as a metabolic tracer to probe the activity of the TCA cycle and related metabolic pathways.
Studies have shown that dimethyl malate is a malate-permeable analog that can increase intracellular levels of malate and citrate (B86180) in cultured cells[1]. This property makes isotopically labeled dimethyl malate a potentially valuable tool for metabolic tracing studies. Once inside the cell, it is presumed that cellular esterases hydrolyze the methyl esters to release malate, which can then enter the metabolic network. By using a labeled form of this compound (e.g., containing ¹³C or ²H), researchers can track the fate of the malate carbon skeleton or hydride ions through various metabolic pathways using mass spectrometry-based metabolomics.
A similar approach has been successfully employed using [2,2,3,3-²H]dimethyl-succinate to trace NADPH production by malic enzyme[2]. This suggests that dimethyl esters of TCA cycle intermediates are effective delivery agents for metabolic tracers.
Principle of Application
Isotopically labeled this compound (e.g., [U-¹³C₄]-dimethyl malate) is introduced into cell culture media. The esterified form facilitates its transport across the cell membrane. Intracellular esterases cleave the methyl groups, releasing labeled malate into the cytosol. This labeled malate can then participate in several metabolic pathways, most notably the TCA cycle. The incorporation of the stable isotopes into downstream metabolites can be quantified by mass spectrometry to determine the flux through these pathways.
Key Applications
-
TCA Cycle Flux Analysis: Tracing the incorporation of labeled malate into other TCA cycle intermediates such as citrate, succinate, and fumarate (B1241708) can provide insights into the rate of oxidative metabolism.
-
Anaplerosis and Cataplerosis: The entry and exit of metabolites from the TCA cycle can be monitored. For instance, the conversion of malate to pyruvate (B1213749) via malic enzyme represents a cataplerotic flux.
-
Reductive Carboxylation: In certain conditions, such as hypoxia or in some cancer cells, the TCA cycle can run in reverse. Labeled malate can be used to trace this reverse flux, for example, by monitoring the formation of labeled citrate from malate.
-
Gluconeogenesis: In relevant cell types (e.g., hepatocytes), the pathway from malate to oxaloacetate and then towards gluconeogenic precursors can be traced.
-
NADPH Production: Using deuterium-labeled this compound, the contribution of malic enzyme to the cellular NADPH pool can be assessed.
Representative Quantitative Data
The following table represents hypothetical, yet expected, quantitative data from a tracer experiment using [U-¹³C₄]-Malic acid 4-Me ester in a cancer cell line known to exhibit high rates of reductive carboxylation. The data illustrates the percentage of labeling in key metabolites after a 6-hour incubation period.
| Metabolite | Labeled Fraction (M+n) | Predominant Isotopologue | Percentage of Total Pool |
| Malate | 95% | M+4 | 95% |
| Fumarate | 85% | M+4 | 85% |
| Succinate | 70% | M+4 | 70% |
| Citrate | 60% | M+4 | 45% |
| M+5 | 15% | ||
| Aspartate | 80% | M+4 | 80% |
| Glutamate | 50% | M+5 | 50% |
| Lactate | 15% | M+3 | 15% |
Note: This table contains representative data and is intended for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific labeled tracer used.
Experimental Protocols
Cell Culture and Tracer Administration
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Tracer Medium Preparation: Prepare fresh growth medium containing the isotopically labeled this compound at a final concentration typically ranging from 1 to 10 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Tracer Incubation:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared tracer medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction
-
Quenching Metabolism:
-
Place the cell culture plates on ice.
-
Aspirate the tracer medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add liquid nitrogen to the plates to flash-freeze the cells and halt all metabolic activity.
-
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the frozen cells. A common volume is 1 mL for a 6 cm dish.
-
Use a cell scraper to scrape the cells from the plate into the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for liquid chromatography, such as an acetonitrile/water mixture. The volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Chromatographic Separation: Separate the metabolites using an appropriate liquid chromatography method. For polar metabolites like TCA cycle intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.
-
Mass Spectrometry Detection:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.
-
Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
-
Perform MS/MS fragmentation analysis on targeted labeled metabolites to confirm their identity.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify peaks and determine their mass-to-charge ratio (m/z) and intensity.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the label in each detected metabolite.
-
Visualizations
Caption: Metabolic fate of this compound as a tracer.
Caption: Experimental workflow for using a metabolic tracer.
References
Formulation of Malic Acid 4-Methyl Ester for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-methyl ester, a derivative of the Krebs cycle intermediate malic acid, is a compound of interest for various biological investigations. Its ester functional group may enhance cell permeability compared to its parent dicarboxylic acid, making it a candidate for pro-drug strategies.[1][2] Effective in vivo studies necessitate well-characterized and stable formulations to ensure reliable and reproducible results. These application notes provide detailed protocols for the formulation of malic acid 4-methyl ester for oral and parenteral administration in rodent models, along with methods for stability and pharmacokinetic assessments.
Physicochemical Properties of Malic Acid 4-Methyl Ester
A thorough understanding of the physicochemical properties of malic acid 4-methyl ester is fundamental to developing suitable in vivo formulations. Key properties are summarized in the table below. The compound's solubility in organic solvents suggests that non-aqueous or co-solvent systems may be necessary for achieving desired concentrations.[3]
| Property | Value | Rationale/Reference |
| Molecular Formula | C₅H₈O₅ | [4] |
| Molecular Weight | 148.11 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Aqueous Solubility | Predicted to be low. While specific data is unavailable for the 4-methyl ester, dicarboxylic acid esters are generally less water-soluble than their parent acids. Strategies to enhance aqueous solubility may be required.[6] |
Signaling Pathways of the Parent Compound: Malic Acid
While the specific signaling pathways of malic acid 4-methyl ester are yet to be fully elucidated, it is anticipated that in vivo, the ester will be hydrolyzed by esterases to yield malic acid and methanol.[7][8] Therefore, the biological effects are likely to be mediated, at least in part, by malic acid. Malic acid is a key component of the Tricarboxylic Acid (TCA) cycle and is also implicated in apoptosis signaling.[9][10]
References
- 1. A new formulation concept for drugs with poor water solubility for parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tangled Circuitry of Metabolism and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Triggering apoptotic death of human epidermal keratinocytes by malic Acid: involvement of endoplasmic reticulum stress- and mitochondria-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Malic Acid 4-Me Ester in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Malic acid 4-Me ester in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution?
This compound, as a monoester of a dicarboxylic acid, is susceptible to hydrolysis in aqueous solutions. This reaction results in the formation of malic acid and methanol (B129727). The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution. Generally, ester hydrolysis is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). A neutral hydrolysis pathway, where water acts as the nucleophile, also occurs but is typically slower than the catalyzed pathways.
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. The hydrolysis rate is generally lowest in the neutral to slightly acidic pH range (around pH 4-6) and increases significantly under strongly acidic (pH < 3) or alkaline (pH > 8) conditions.
-
Acidic Conditions (pH < 3): The hydrolysis is catalyzed by hydronium ions (H₃O⁺). The ester carbonyl group is protonated, making it more susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH ≈ 7): Hydrolysis proceeds via nucleophilic attack by water, which is a relatively slow process.
-
Alkaline Conditions (pH > 8): The hydrolysis is accelerated by hydroxide (B78521) ions (OH⁻), which are strong nucleophiles that directly attack the electrophilic carbonyl carbon of the ester. This base-catalyzed hydrolysis is typically the fastest degradation pathway.
Q3: How does temperature influence the stability of this compound?
As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. This relationship can be described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the hydrolysis reaction to occur more rapidly. Therefore, for enhanced stability, it is recommended to store aqueous solutions of this compound at lower temperatures (e.g., refrigerated or frozen).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | The pH of the solution is too high or too low, accelerating hydrolysis. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. |
| The storage temperature is too high. | Store the aqueous solution at a lower temperature (2-8°C or -20°C) to slow down the rate of hydrolysis. | |
| Inconsistent analytical results for stability studies. | Incomplete separation of this compound from its hydrolysis product (malic acid) during chromatographic analysis. | Optimize the HPLC method, including the mobile phase composition, pH, and column type, to achieve baseline separation of the analyte and its degradant. |
| Degradation of the compound during sample preparation or analysis. | Minimize the time between sample preparation and analysis. If possible, maintain samples at a low temperature before injection into the analytical instrument. | |
| Precipitation observed in the aqueous solution. | The concentration of this compound exceeds its aqueous solubility. | Determine the solubility of the compound in the chosen aqueous medium and ensure the working concentration is below this limit. The solubility may also be pH and temperature-dependent. |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Predominant Mechanism | Illustrative Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Illustrative Half-Life (t½) |
| 2.0 | Acid-Catalyzed | 1.5 x 10⁻⁶ | ~5.4 days |
| 4.0 | Neutral/Slightly Acid-Catalyzed | 5.0 x 10⁻⁸ | ~160 days |
| 7.0 | Neutral | 1.0 x 10⁻⁷ | ~80 days |
| 9.0 | Base-Catalyzed | 2.0 x 10⁻⁵ | ~9.6 hours |
| 11.0 | Base-Catalyzed | 2.0 x 10⁻³ | ~5.8 minutes |
Table 2: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.0
| Temperature (°C) | Illustrative Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Illustrative Half-Life (t½) |
| 4 | 1.0 x 10⁻⁸ | ~2.2 years |
| 25 | 1.0 x 10⁻⁷ | ~80 days |
| 37 | 4.5 x 10⁻⁷ | ~17.8 days |
| 50 | 1.8 x 10⁻⁶ | ~4.5 days |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC-UV
Objective: To determine the rate of hydrolysis of this compound in aqueous buffer solutions at various pH values and temperatures.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403) buffer salts (for pH preparation)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled incubator/water bath
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffer salts (e.g., phosphate buffer).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stability Sample Preparation: Spike the stock solution into each of the prepared buffer solutions to a final known concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to maintain aqueous conditions.
-
Incubation: Aliquot the stability samples into sealed vials and place them in temperature-controlled environments (e.g., 4°C, 25°C, 37°C, 50°C).
-
Sample Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each sample. If necessary, quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to precipitate buffer salts and stop further degradation. Centrifuge the samples before analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient or isocratic mobile phase of acetonitrile and a low pH aqueous buffer (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.
Protocol 2: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To monitor the real-time hydrolysis of this compound by observing the changes in the proton NMR signals of the ester and its hydrolysis products.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated buffer components (e.g., phosphate buffer prepared in D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound directly in a deuterated aqueous buffer (e.g., phosphate buffer in D₂O) at a known concentration within an NMR tube.
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after preparation.
-
Use a water suppression pulse sequence to attenuate the large residual HDO signal.
-
Key signals to monitor:
-
The methyl ester protons (-OCH₃) of this compound.
-
The protons of the methanol product.
-
The methine and methylene (B1212753) protons of both this compound and the resulting malic acid.
-
-
-
Time-Course Monitoring: Keep the NMR tube at a constant temperature (using the NMR probe's temperature control) and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the characteristic signals of the methyl ester of this compound and the methyl signal of the methanol product.
-
The decrease in the integral of the ester's methyl signal and the increase in the integral of the methanol signal over time are proportional to the extent of hydrolysis.
-
Calculate the concentration of the remaining ester at each time point relative to an internal standard or by assuming the initial concentration.
-
Plot the concentration of this compound versus time to determine the hydrolysis kinetics.
-
Visualizations
Preventing hydrolysis of "Malic acid 4-methyl ester" in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of hydrolysis of Malic acid 4-methyl ester during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Malic acid 4-methyl ester and why is its stability a concern?
Malic acid 4-methyl ester is a derivative of malic acid, a dicarboxylic acid that plays a role in cellular metabolism. The ester form is of interest in various research applications, including its potential use in prodrug design to enhance properties like water solubility.[1][2][3][4] However, like all esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to yield malic acid and methanol (B129727). This degradation can lead to inaccurate experimental results, loss of compound activity, and the formation of impurities. The rate of hydrolysis is significantly influenced by pH and temperature.[5]
Q2: Under what conditions is Malic acid 4-methyl ester most stable?
Malic acid 4-methyl ester is most stable under neutral and anhydrous (water-free) conditions. Esters used in prodrug formulations are often designed to be stable at the neutral pH of blood.[1][4] Deviation towards acidic or basic pH will catalyze its hydrolysis.
Q3: How can I prepare and store solutions of Malic acid 4-methyl ester to minimize hydrolysis?
To minimize hydrolysis during preparation and storage, it is recommended to:
-
Use Anhydrous Solvents: Dissolve Malic acid 4-methyl ester in a dry, water-miscible organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.
-
Store Properly: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture ingress.
-
Prepare Fresh: Prepare aqueous working solutions fresh for each experiment and use them immediately.
Q4: Can I use Malic acid 4-methyl ester in cell culture experiments?
Yes, but with precautions. While its parent compound, malic acid, is a component of cell culture media, the ester form's stability in aqueous culture medium (typically at pH 7.2-7.4) over long incubation times may be a concern.[6] It is advisable to perform a preliminary stability test of the compound in your specific cell culture medium under the experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Hydrolysis of Malic acid 4-methyl ester. | - Prepare fresh solutions from a frozen, anhydrous stock for each experiment.- Minimize the time the compound spends in aqueous buffers.- Control and monitor the pH of your experimental solutions.- Perform a stability check of the compound under your specific experimental conditions using an analytical method like HPLC.[7][8][9] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Degradation of the ester into malic acid and methanol. | - Confirm the identity of the degradation products by comparing with a malic acid standard.- Review solution preparation and storage procedures to ensure anhydrous conditions and proper temperature control.- Purify the sample if necessary and re-evaluate its stability. |
| Cloudiness or precipitation in aqueous solutions | Poor solubility or hydrolysis leading to the less soluble malic acid. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility.- Prepare working solutions immediately before use.- If solubility issues persist, consider using a different co-solvent or a solubilizing agent, if compatible with your experiment. |
Quantitative Data on Hydrolysis (Estimated)
The following tables provide estimated data on the hydrolysis rate of Malic acid 4-methyl ester based on general principles of ester hydrolysis kinetics. Note: This data is illustrative and should be confirmed experimentally for your specific conditions.
Table 1: Estimated Half-life of Malic acid 4-methyl ester at 25°C as a Function of pH
| pH | Estimated Half-life | General Observation |
| 2 | Hours to Days | Acid-catalyzed hydrolysis occurs. |
| 4 | Days to Weeks | Slower hydrolysis near neutral pH. |
| 7 | Weeks to Months | Ester is most stable at or near neutral pH.[1][4] |
| 9 | Hours to Days | Base-catalyzed hydrolysis (saponification) is significant. |
| 12 | Minutes to Hours | Rapid base-catalyzed hydrolysis. |
Disclaimer: These are estimations based on the known behavior of similar methyl esters. Actual rates will depend on buffer composition and exact temperature.
Table 2: Estimated Relative Rate of Hydrolysis as a Function of Temperature
| Temperature (°C) | Estimated Relative Rate Increase (compared to 25°C) | General Principle |
| 4 | ~0.25x | Lower temperatures significantly slow down hydrolysis. |
| 25 | 1x | Baseline for comparison. |
| 37 | 2-3x | Rate approximately doubles for every 10°C increase (Arrhenius equation).[1][2] |
| 50 | 4-8x | Elevated temperatures accelerate hydrolysis considerably. |
Disclaimer: This table illustrates the general temperature dependence of reaction rates and provides estimations. The actual fold-increase can vary.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis During Experimental Use
-
Stock Solution Preparation:
-
Allow the solid Malic acid 4-methyl ester to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous solvent like DMSO or absolute ethanol.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare the final aqueous working solution by diluting the stock solution in the desired experimental buffer immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your assay and maintains the compound's solubility.
-
-
Experimental Execution:
-
Minimize the incubation time of the compound in aqueous media whenever possible.
-
Maintain the pH of the experimental solution as close to neutral as feasible, unless the experimental design requires acidic or basic conditions.
-
If long incubation times are necessary, consider performing a time-course experiment to assess the stability of the compound under your specific conditions.
-
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the degradation of Malic acid 4-methyl ester.
-
Sample Preparation:
-
Prepare a solution of Malic acid 4-methyl ester in the aqueous buffer of interest at the desired concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further hydrolysis by diluting the aliquot in a cold, organic mobile phase or by adding a small amount of acid to neutralize a basic solution (or vice-versa), followed by freezing until analysis.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase suitable for separating the ester from its hydrolysis product, malic acid. A common mobile phase for organic acids is a buffered aqueous solution (e.g., phosphate (B84403) buffer at a low pH) with an organic modifier like methanol or acetonitrile.[10][11][12]
-
Use UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[9]
-
Quantify the peak areas of Malic acid 4-methyl ester and malic acid over time to determine the rate of hydrolysis. A calibration curve for both compounds should be generated for accurate quantification.
-
Protocol 3: Aqueous Workup Procedure to Minimize Hydrolysis
This protocol is for quenching a reaction and extracting the ester product while minimizing hydrolysis.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by adding a cold, saturated aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride) or a mild base (e.g., sodium bicarbonate), depending on the reaction conditions, to bring the pH to near neutral.[13]
-
-
Extraction:
-
Promptly extract the product into a cold, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Perform the extraction quickly and at a low temperature to minimize the contact time of the ester with the aqueous phase.
-
-
Washing:
-
Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water.[3]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
-
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced lipid production by addition of malic acid in fermentation of recombinant Mucor circinelloides Mc-MT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. youtube.com [youtube.com]
- 10. Malic acid 4-Me ester | 66178-02-7 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound [mdpi.com]
- 13. benchchem.com [benchchem.com]
"Malic acid 4-Me ester" degradation products and identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Malic acid 4-Me ester. The information provided is intended to assist in anticipating and resolving issues related to the degradation of this compound during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis and dehydration. Under hydrolytic conditions (acidic or basic), the ester bond is likely to cleave, yielding malic acid and methanol. Dehydration, particularly under thermal stress, may lead to the formation of fumaric acid methyl ester and maleic acid methyl ester.
Q2: What are the potential degradation products of this compound under forced degradation conditions?
A2: Forced degradation studies, which subject the compound to stress conditions like acid, base, oxidation, heat, and light, can generate a range of degradation products. Potential degradation products include:
-
Hydrolysis: Malic acid and methanol.
-
Dehydration: Fumaric acid methyl ester and Maleic acid methyl ester.[1]
-
Oxidative Degradation: Oxidative stress may lead to the formation of smaller organic acids and potentially ring-opening products if the degradation is extensive.
-
Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst, can lead to decarboxylation and the formation of intermediates such as malonic acid, pyruvic acid, fumaric acid, and maleic acid from the malic acid moiety.
Q3: How can I identify the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating the parent compound from its degradation products.[2] For structural elucidation, techniques like Mass Spectrometry (MS), particularly coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Appearance of additional peaks in the chromatogram during the analysis of this compound stability samples.
Possible Causes:
-
Degradation of the sample: The compound may be degrading under the storage or experimental conditions.
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Interaction with excipients: If in a formulation, this compound might be reacting with other components.
Troubleshooting Steps:
-
Verify Peak Identity: Inject standards of suspected degradation products (e.g., malic acid, fumaric acid methyl ester, maleic acid methyl ester) to check for matching retention times.
-
Perform Forced Degradation: Conduct a forced degradation study on a pure sample of this compound to generate degradation products and compare their retention times with the unexpected peaks.
-
Analyze a Blank: Run a blank injection (solvent only) to rule out contamination of the mobile phase or system.
-
Check Sample Preparation: Review the sample preparation procedure to identify any potential sources of contamination or degradation (e.g., pH of the solvent, exposure to light or high temperature).
-
Evaluate Excipient Compatibility: If working with a formulation, analyze placebos to see if any excipients are contributing to the observed peaks.
Issue 2: Poor Resolution Between this compound and its Degradation Products
Symptom: Co-elution or partial co-elution of the parent peak with degradation product peaks in the HPLC chromatogram.
Possible Causes:
-
Inadequate chromatographic method: The column, mobile phase, or gradient conditions may not be suitable for separating structurally similar compounds.
-
Similar polarity of compounds: Degradation products may have polarities very close to the parent compound.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic modifier percentage, pH of the aqueous phase) to improve separation.
-
Change Column: Try a column with a different stationary phase (e.g., C18, C8, Phenyl) or a column with a smaller particle size for higher efficiency.
-
Modify Gradient: If using a gradient method, adjust the slope of the gradient to enhance the resolution of closely eluting peaks.
-
Adjust Temperature: Varying the column temperature can sometimes improve selectivity and resolution.
Quantitative Data Summary
The following tables provide illustrative data on the potential degradation of this compound under various forced degradation conditions. This data is hypothetical and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15% | Malic Acid, Methanol |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25 | 25% | Malic Acid, Methanol |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 10% | Oxidized derivatives, smaller organic acids |
| Thermal | Solid State | 48 hours | 80 | 5% | Fumaric acid methyl ester, Maleic acid methyl ester |
| Photolytic | UV light (254 nm) | 24 hours | 25 | 8% | Fumaric acid methyl ester, Maleic acid methyl ester, Malonic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. After the specified time, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known quantity of solid this compound in a thermostatic oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.
-
Sample Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Predicted degradation pathways of this compound.
References
Technical Support Center: Purification of Synthetic Malic Acid 4-Me Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic "Malic acid 4-Me ester."
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product of this compound shows the presence of unsaturated impurities after synthesis. How can I remove them?
A1: The most common unsaturated impurities are fumaric acid monomethyl ester and maleic acid monomethyl ester, which can form via dehydration during the synthesis of this compound.[1] These can typically be removed by recrystallization or column chromatography.
-
Recrystallization: The solubility of these impurities may differ from your desired product in a given solvent system. A solvent screen is recommended to find a system where the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. Ethyl acetate (B1210297) has been noted as a suitable solvent for the crystallization of related compounds.[2]
-
Column Chromatography: Silica (B1680970) gel chromatography can be an effective method for separating the more polar this compound from the less polar fumaric and maleic acid esters. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
Q2: I am having difficulty crystallizing my this compound. It either oils out or remains in solution.
A2: Difficulty in crystallization can be due to several factors, including residual solvent, the presence of impurities that inhibit crystal formation, or the choice of an inappropriate solvent system.
-
Ensure the product is free of excess solvent: Traces of reaction solvents can sometimes hinder crystallization. Ensure your crude product is thoroughly dried under vacuum before attempting crystallization.
-
Address Impurities: Even small amounts of impurities can act as crystallization inhibitors. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities.
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Solvent Selection: A systematic solvent screen is crucial. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Experiment with single and binary solvent systems. For a binary system, dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.
Q3: My purified this compound has a low melting point and a broad melting range, suggesting it is still impure. What are the likely contaminants?
A3: A low and broad melting point is a classic indicator of impurity. Besides the aforementioned fumaric and maleic acid esters, other possible impurities include:
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Starting Materials: Unreacted malic acid or the starting reagent for esterification.
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Over-esterification Product: The formation of dimethyl malate.
-
Positional Isomer: Malic acid 1-Me ester, if the synthesis is not regioselective.
HPLC and NMR spectroscopy are the recommended analytical techniques to identify these impurities.[4]
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be employed to confirm purity:
-
HPLC: High-Performance Liquid Chromatography is the method of choice for quantitative purity assessment.[4] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol) can separate this compound from its common impurities.[5]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR will confirm the chemical structure of the desired product and help identify any impurities present.
-
Mass Spectrometry: This will confirm the molecular weight of your compound.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities to anticipate are fumaric acid monomethyl ester, maleic acid monomethyl ester, and potentially dimethyl malate.[1] Unreacted malic acid may also be present.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the reported solubility and the properties of similar compounds, a good starting point for recrystallization would be ethyl acetate, or a binary solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes.[2][3]
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for esters, it may not be ideal for this compound due to its relatively high boiling point and the potential for degradation at elevated temperatures, which could lead to the formation of unsaturated byproducts.[1] If distillation is attempted, it should be performed under high vacuum to lower the boiling point.
Q4: Are there any specific safety precautions I should take during the purification of this compound?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps involving organic solvents should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling Point) |
| Dichloromethane | Soluble | Highly Soluble |
| Ethyl Acetate | Soluble | Highly Soluble |
| Acetone | Soluble | Highly Soluble |
| Chloroform | Soluble | Highly Soluble |
| DMSO | Soluble | N/A |
| Hexanes | Insoluble | Sparingly Soluble |
| Water | Sparingly Soluble | Soluble |
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and may require optimization for specific impurity profiles.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. l-Malic acid crystallization: polymorphism, semi-spherulites, twisting, and polarity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 66178-02-7 [amp.chemicalbook.com]
- 4. CAS 66178-02-7 | this compound [phytopurify.com]
- 5. agilent.com [agilent.com]
Optimizing reaction conditions for "Malic acid 4-methyl ester" synthesis
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of Malic Acid 4-Methyl Ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Malic Acid 4-Methyl Ester?
A1: The most prevalent method is the direct, acid-catalyzed esterification, often a variant of the Fischer esterification. This involves reacting L-malic acid with methanol (B129727) in the presence of an acid catalyst. The key challenge lies in achieving selective mono-esterification at the 4-position while minimizing the formation of the dimethyl ester and other byproducts.
Q2: Why is selective mono-esterification of malic acid challenging?
A2: The selective synthesis is complicated by several factors. Malic acid has two carboxylic acid groups with similar reactivity, making it prone to forming the diester. Additionally, the secondary alcohol group on malic acid can participate in side reactions, and under harsh acidic conditions, dehydration can occur, leading to the formation of fumaric and maleic acid byproducts, which can also be esterified.[1][2] One study noted that the esterification of malic acid can be "problematic with intermittent and seemingly random" outcomes, highlighting the need for careful control of reaction conditions.[3]
Q3: Which catalyst is best for this synthesis?
A3: The choice of catalyst is critical for optimizing selectivity and yield. While strong mineral acids like sulfuric acid can be used, they may also promote the formation of dehydration byproducts.[1][4] Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) or bifunctional alumina (B75360), can offer higher selectivity for mono-esterification.[1][5][6] For α-hydroxycarboxylic acids, boric acid has been shown to be a proficient and chemoselective catalyst for mono-esterification, proceeding through a chelation mechanism.[7]
Q4: How can I minimize the formation of the dimethyl malate (B86768) byproduct?
A4: To favor the mono-ester over the di-ester, you can:
-
Control Stoichiometry: Use a limited amount of methanol (e.g., 1 to 1.5 equivalents relative to malic acid).
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second esterification.
-
Shorter Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop it once the desired mono-ester is maximized.
-
Use a Selective Catalyst: Employ catalysts known for selective mono-esterification of dicarboxylic acids, such as bifunctional alumina.[5]
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities include unreacted malic acid, dimethyl malate, and the methyl esters of fumaric and maleic acid.[1][4] Purification is typically achieved through column chromatography on silica (B1680970) gel, exploiting the polarity differences between the mono-ester, di-ester, and the more polar diacid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ester | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of excess water in reactants or solvent. | 1. Use fresh or properly stored catalyst. 2. Gradually increase reaction time and/or temperature, monitoring for byproduct formation. 3. Use anhydrous methanol and dry equipment. Consider using a Dean-Stark trap to remove water as it forms.[8] |
| High Percentage of Dimethyl Malate | 1. Excess methanol. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Reduce the molar ratio of methanol to malic acid to near stoichiometric (1:1). 2. Perform a time-course study to find the optimal reaction time for mono-ester formation. 3. Lower the reaction temperature. |
| Significant Formation of Fumaric/Maleic Esters | 1. Dehydration of malic acid due to harsh reaction conditions. 2. Use of a strong, non-selective acid catalyst (e.g., concentrated H₂SO₄).[1][4] | 1. Use milder reaction conditions (lower temperature). 2. Switch to a milder or heterogeneous catalyst, such as Amberlyst 36 Dry, which has shown good selectivity in similar esterifications.[1][4] |
| Difficulty Isolating the Product | 1. Similar polarity of product and byproducts. 2. Incomplete reaction leading to a complex mixture. | 1. Optimize the solvent system for column chromatography to improve separation. 2. Aim for higher conversion to the mono-ester to simplify the purification process. Consider derivatization of the remaining carboxylic acid to alter its polarity before chromatography. |
| Inconsistent Results Between Batches | 1. Variability in reactant purity (especially water content). 2. Inconsistent heating or stirring. 3. Degradation of the catalyst. | 1. Ensure consistent quality and dryness of malic acid and methanol. 2. Use a temperature-controlled reaction setup and ensure efficient stirring. 3. Use a fresh batch of catalyst for each reaction or regenerate the heterogeneous catalyst as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Suggested Method for Selective Monomethylation using a Heterogeneous Catalyst
This protocol is a suggested starting point based on methods for selective mono-esterification of dicarboxylic acids.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid (1 equivalent).
-
Solvent and Reactant Addition: Add anhydrous methanol (1.1 equivalents) and a suitable solvent such as acetonitrile (B52724) or THF.
-
Catalyst Addition: Add a bifunctional alumina catalyst (e.g., 10-20 wt% relative to malic acid).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. Look for the disappearance of the starting material and the appearance of a new spot corresponding to the mono-ester.
-
Work-up: Once the optimal conversion to the mono-ester is achieved, cool the reaction mixture and filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes.
Protocol 2: Fischer Esterification of Malic Acid (for Dimethyl Malate)
This protocol is adapted from a study on the synthesis of dimethyl malate and can be modified to favor the mono-ester by adjusting stoichiometry and reaction time.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-malic acid in an excess of anhydrous methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for a designated period. For mono-ester formation, start with a shorter reaction time (e.g., 2-4 hours).
-
Monitoring: Track the formation of the mono- and di-esters using HPLC.
-
Work-up: After cooling, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data
The following table presents example data from the esterification of malic acid with n-butanol, which illustrates the effect of different catalysts on yield and byproduct formation. While not specific to the 4-methyl ester, it provides valuable comparative insights.
Table 1: Comparison of Catalysts in the Esterification of Malic Acid with n-Butanol [1]
| Catalyst | Reaction Time (min) | Temperature (°C) | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) |
| Sulfuric Acid | 80 | 85 | 98 | 71 |
| Orthophosphoric Acid | 80 | 85 | 65 | 68 |
| p-Toluenesulfonic Acid | 80 | 85 | 85 | 56 |
| Amberlyst 36 Dry | 80 | 85 | 86 | 70 |
| KU-2-FPP | 80 | 85 | 58 | 86 |
Note: The study found that Amberlyst 36 Dry provided an optimal balance between conversion and selectivity, minimizing byproducts like fumaric and maleic esters.
Visualizations
Caption: General workflow for the synthesis of Malic Acid 4-Methyl Ester.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Competing reaction pathways in malic acid esterification.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of Organic Acids | ScholarWorks [scholarworks.calstate.edu]
- 4. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. DSpace [dr.lib.iastate.edu]
Common impurities in commercial "Malic acid 4-Me ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "Malic acid 4-Me ester".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial "this compound"?
The most common impurities in commercial "this compound" are typically isomers and related compounds formed during synthesis or from starting materials. These include:
-
Fumaric acid methyl esters: Dimethyl fumarate (B1241708) and fumaric acid monomethyl ester are common impurities that arise from the isomerization of maleic acid derivatives during synthesis.
-
Maleic acid methyl esters: Dimethyl maleate (B1232345) and maleic acid monomethyl ester can be present due to incomplete reaction or as byproducts.[1]
-
Unreacted Malic Acid: Residual starting material that was not fully esterified.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as methanol (B129727) or ethanol.
Q2: How can I identify these impurities in my sample?
Several analytical techniques can be used to identify and quantify impurities in "this compound":
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying organic acids and their esters. A reversed-phase C18 column with a UV detector is commonly used.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to identify impurities. Characteristic chemical shifts can distinguish between the different isomers.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile impurities and can provide both separation and mass identification. Derivatization may be necessary for less volatile compounds.
Q3: What are the potential impacts of these impurities on my experiments?
The presence of impurities can have significant effects on experimental outcomes:
-
Altered Biological Activity: Fumaric acid esters, for example, are known to have immunomodulatory effects and can induce apoptosis, which could lead to misleading results in biological assays.[6]
-
Inaccurate Quantification: Impurities can co-elute with the main compound in chromatography, leading to inaccurate concentration measurements.
-
Side Reactions: Reactive impurities could participate in unintended side reactions in your experimental setup.
-
Physical Property Changes: Impurities can affect physical properties such as solubility and crystal structure.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination. | 1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of all acidic components. 2. Dilute the sample. 3. Flush the column with a strong solvent. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has reached the end of its lifespan. |
| Extra peaks in the chromatogram | 1. Presence of impurities in the sample. 2. Contaminated mobile phase or system. 3. Sample degradation. | 1. Refer to the impurity identification section and consider sample purification. 2. Use HPLC-grade solvents and flush the system. 3. Store samples appropriately and analyze them promptly after preparation. |
NMR Spectroscopy Issues
| Problem | Possible Cause | Solution |
| Overlapping signals | 1. Similar chemical environments of protons in different compounds. 2. Insufficient magnetic field strength. | 1. Use a higher field NMR spectrometer for better resolution. 2. Consider using a different deuterated solvent to induce changes in chemical shifts. |
| Unidentified peaks | 1. Presence of impurities (isomers, residual solvents). 2. Contamination from the NMR tube or cap. | 1. Compare the spectrum with known spectra of potential impurities. Spike the sample with a small amount of a suspected impurity to see if the peak intensity increases. 2. Use clean, high-quality NMR tubes and caps. |
| Broad peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Chemical exchange. | 1. Dilute the sample or try a different solvent. 2. Purify the sample to remove metal ions. 3. For exchangeable protons (e.g., -OH, -COOH), a D₂O exchange experiment can confirm their presence. |
Quantitative Data on Common Impurities
The following table provides an example of typical impurity levels that might be found in a commercial batch of "this compound". Actual values may vary between suppliers and batches.
| Impurity | Typical Concentration Range (%) |
| Dimethyl Fumarate | 0.1 - 0.5 |
| Fumaric acid monomethyl ester | 0.2 - 1.0 |
| Dimethyl Maleate | < 0.1 |
| Maleic acid monomethyl ester | < 0.2 |
| Malic Acid | < 0.5 |
Experimental Protocols
Protocol 1: HPLC Analysis of "this compound" and its Impurities
Objective: To separate and quantify "this compound" and its common impurities (fumaric and maleic acid methyl esters).
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Standard solutions of this compound, dimethyl fumarate, and dimethyl maleate.
Procedure:
-
Sample Preparation: Dissolve a known amount of the "this compound" sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
-
Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution and identify the peaks based on the retention times of the standards. Quantify the impurities using an external standard calibration curve.
Protocol 2: NMR Sample Preparation for Impurity Identification
Objective: To prepare a sample of "this compound" for 1H NMR analysis to identify potential impurities.
Materials:
-
NMR spectrometer
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS
-
"this compound" sample
Procedure:
-
Weigh approximately 10-20 mg of the "this compound" sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently invert it several times to dissolve the sample completely.
-
If the sample contains acidic protons that you wish to confirm, acquire a spectrum, then add one drop of D₂O, shake the tube vigorously for 30 seconds, and re-acquire the spectrum. The peaks corresponding to exchangeable protons will disappear or significantly decrease in intensity.
-
Analyze the resulting spectrum, paying close attention to small peaks that do not correspond to the main compound. Compare their chemical shifts and coupling patterns to known values for suspected impurities.
Visualizations
Caption: Workflow for HPLC analysis of "this compound".
Caption: Formation pathways of common impurities.
References
- 1. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting low yield in "Malic acid 4-Me ester" synthesis
Welcome to the technical support center for the synthesis of Malic acid 4-Me ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated yield of this compound consistently low?
Low yields are typically traced back to three main factors: lack of reaction selectivity, formation of side products, and incomplete reaction progression. Malic acid possesses two carboxylic acid groups (at C1 and C4) and a secondary hydroxyl group. Standard esterification conditions often lead to a mixture of the 1-monoester, the desired 4-monoester, and the dimethyl ester, making the isolation of the specific 4-Me ester challenging.
Q2: What are the most common side products, and how can I detect them?
The most prevalent side products arise from two pathways:
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Over-esterification: Formation of Dimethyl Malate.
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Dehydration: Under acidic and heated conditions, malic acid can dehydrate to form fumaric acid and maleic acid. These unsaturated diacids can subsequently be esterified to form dimethyl fumarate (B1241708) and dimethyl maleate.[1][2][3]
These byproducts can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
Q3: How can I improve the chemo-selectivity to favor the 4-Me ester over the 1-Me ester and dimethyl ester?
Achieving high selectivity for the C4 position is the primary challenge. While direct selective esterification is difficult, strategies include:
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Steric Hindrance: Although the electronic environments are similar, exploiting subtle steric differences by using bulky catalysts or specific reaction conditions may offer a minor selective advantage.
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Protecting Groups: A more robust but longer route involves protecting the C1 carboxylic acid and the C2 hydroxyl group, esterifying the free C4 carboxylate, and then deprotecting the other groups.
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Enzymatic Catalysis: Lipases can offer high chemo- and regioselectivity and are a potential alternative to traditional chemical catalysis for specific mono-esterification.
Q4: Which catalyst is best for minimizing side reactions?
While strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts, they can also promote the dehydration of malic acid to fumaric and maleic acids.[1][3] Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36 Dry), are often a better choice as they can provide a good balance between reaction rate and selectivity, minimizing the formation of dehydration-related byproducts.[1][3]
Q5: How can I ensure the esterification reaction goes to completion?
Fischer-Speier esterification is an equilibrium-limited reaction.[2][5][6] To drive the reaction towards the product side and maximize conversion, two key principles should be applied:
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Use of Excess Reagent: The reaction should be conducted using a large excess of methanol (B129727), which also serves as the solvent.[2][6]
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Water Removal: The water produced during the reaction must be actively removed. This is typically achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[5]
Troubleshooting Guide
Problem 1: High recovery of starting material (Incomplete Reaction)
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reflux time or temperature cautiously. Note that higher temperatures can increase side product formation.[4] |
| Catalyst Inactivity | Ensure the acid catalyst has not been deactivated. If using a solid catalyst like an ion-exchange resin, ensure it is properly dried and activated according to the manufacturer's protocol. For liquid acids, check the concentration. |
| Presence of Water | Water in the starting materials or formed during the reaction shifts the equilibrium backward.[5][7] Use anhydrous methanol and glassware. Employ a Dean-Stark trap or add 3Å or 4Å molecular sieves to remove water as it forms. |
Problem 2: Product mixture contains multiple ester species (Low Selectivity)
| Possible Cause | Recommended Solution |
| Non-selective Esterification | This is the inherent challenge of this synthesis. To isolate the 4-Me ester, a highly efficient purification method like column chromatography is essential. |
| Reaction Conditions Favor Di-ester | Excessive reaction time or temperature can lead to the formation of the dimethyl ester. Monitor the reaction closely and stop it once the optimal mono-ester concentration is reached. |
| Catalyst Choice | Consider using milder catalysts or enzymatic methods that may offer better regioselectivity. Scandium(III) triflate has been noted for chemoselective esterifications.[8][9] |
Problem 3: Significant formation of fumarate/maleate byproducts
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and strong acid catalysts (e.g., concentrated H₂SO₄) promote the dehydration of the malic acid backbone.[1][3] |
| Choice of Catalyst | Switch from a strong mineral acid to a solid acid catalyst like Amberlyst 36 Dry, which is shown to reduce the formation of dehydration byproducts.[1][3] |
| High Reaction Temperature | Perform the reaction at the lowest effective temperature. For methanol, this would be its boiling point (approx. 65 °C). Avoid excessive heating. |
Data Presentation
Table 1: Comparison of Acid Catalysts for Dicarboxylic Acid Esterification (Conceptual data based on findings for similar esterifications)
| Catalyst | Type | Typical Yield | Key Advantages | Key Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Good (70-80%) | Inexpensive, high activity.[10] | Promotes dehydration and side reactions.[1][3] Difficult to remove. |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Moderate (55-65%) | Solid, easier to handle than H₂SO₄.[1] | Can still cause dehydration.[1] |
| Amberlyst 36 Dry | Heterogeneous | Good (70-85%) | Easily removed by filtration, reusable, lower side product formation.[1][3] | Higher initial cost, may require activation. |
| Scandium(III) Triflate (Sc(OTf)₃) | Homogeneous (Lewis Acid) | Good to Excellent | Milder conditions, can offer high chemoselectivity.[8][9] | Very expensive. |
Visualized Workflows and Pathways
Caption: Reaction scheme showing desired product and major side products.
Caption: A logical workflow for troubleshooting low product yield.
Key Experimental Protocols
Protocol 1: Fischer Esterification using Amberlyst Resin
Objective: To synthesize this compound while minimizing dehydration byproducts.
Materials:
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DL-Malic Acid (1.0 eq)
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Anhydrous Methanol (20-50 eq, solvent)
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Amberlyst 36 Dry resin (10-15% by weight of malic acid)
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Round-bottom flask
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Reflux condenser with drying tube
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Magnetic stirrer and heating mantle
Procedure:
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Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
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Charging Reagents: Add DL-Malic acid to the flask, followed by the Amberlyst 36 Dry resin and a large excess of anhydrous methanol.
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Reaction: Heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress every 1-2 hours by taking a small aliquot, filtering out the resin, removing the solvent, and analyzing the residue by TLC or HPLC. The reaction is typically run for 4-10 hours.[5]
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Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
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Catalyst Removal: Filter the reaction mixture to remove the Amberlyst resin. The resin can be washed with methanol, dried, and potentially reused.
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Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil (a mixture of esters and any unreacted acid) should be purified. Dissolve the oil in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove acidic components, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.[10] The final purification to separate the 1-Me and 4-Me isomers requires careful column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Analysis of Product Mixture
Objective: To identify and quantify the components of the crude reaction product.
Procedure:
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Sample Preparation: Dilute a small amount of the crude product oil in a suitable solvent like Dichloromethane or Ethyl Acetate.
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Injection: Inject a 1 µL sample into the GC-MS instrument.
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GC Conditions (Example):
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Column: Standard non-polar column (e.g., DB-5ms).
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Injector Temp: 250°C.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.
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Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
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Mass Range: Scan from 40 to 400 m/z.
-
-
Analysis: Identify the peaks corresponding to this compound, Malic acid 1-Me ester, Dimethyl Malate, and any dehydration byproducts (e.g., Dimethyl Fumarate) by comparing their retention times and mass fragmentation patterns to known standards or library data. The relative peak areas can be used to estimate the composition of the mixture.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. isites.info [isites.info]
- 8. researchgate.net [researchgate.net]
- 9. Methyl Esters [organic-chemistry.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Improving the Solubility of Malic acid 4-methyl ester for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and use "Malic acid 4-methyl ester" in cell-based assays. The following information addresses common challenges and offers practical solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Malic acid 4-methyl ester?
A1: Based on available data, Malic acid 4-methyl ester is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture applications, DMSO is the most commonly used solvent due to its miscibility with aqueous media and relatively low cytotoxicity at low concentrations.[2][3]
Q2: I dissolved Malic acid 4-methyl ester in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium, where its solubility is much lower.[4] To prevent this, a stepwise dilution approach is recommended. Avoid adding a highly concentrated DMSO stock directly into a large volume of media. Instead, perform serial dilutions in pre-warmed media.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally recommended, with 0.1% being preferable for most cell lines.[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can I sonicate or warm the solution to improve the solubility of Malic acid 4-methyl ester?
A4: Yes, gentle warming and sonication can aid in dissolving the compound. If you observe precipitation after diluting your DMSO stock in media, warming the solution to 37°C for a short period (10-30 minutes) combined with vortexing or sonication can help redissolve the compound.[3][5] However, ensure that the compound is stable at this temperature and that all precipitate is fully dissolved before adding it to your cells.[3]
Q5: What should I do if the compound precipitates in the incubator over time?
A5: Precipitation that occurs after a period of incubation can be due to several factors, including temperature fluctuations, changes in media pH due to the CO2 environment, or interactions with media components.[4][6] To mitigate this, always use pre-warmed media for dilutions and ensure your media is properly buffered for the incubator's CO2 concentration.[6] If the problem persists, it may indicate that the working concentration of your compound exceeds its long-term solubility limit in the culture conditions.
Troubleshooting Guide: Compound Precipitation
This guide provides a structured approach to resolving common issues with the solubility of Malic acid 4-methyl ester in cell culture applications.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to media. | The final concentration of the compound is well above its aqueous solubility limit. Rapid solvent exchange is causing the compound to "crash out."[4] | - Decrease the final working concentration of the compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media instead of a single large dilution.[4] - Add the compound dropwise while gently vortexing the media.[4] |
| Fine precipitate or cloudiness appears after dilution. | The compound's solubility limit is being approached or slightly exceeded. The media was not pre-warmed. | - Gently warm the solution to 37°C for 10-15 minutes and vortex to see if the precipitate dissolves.[5] - Always use pre-warmed (37°C) media for all dilutions.[4] - Consider using a slightly lower final concentration. |
| Precipitate forms in the culture plate after several hours in the incubator. | The compound is not stable or soluble in the culture media over a prolonged period at 37°C. Evaporation of media in the incubator is concentrating the compound.[4] | - Determine the maximum soluble concentration for the duration of your experiment with a solubility test. - Ensure proper humidification of the incubator to prevent media evaporation.[4] - For long-term experiments, consider replenishing the media with a fresh preparation of the compound at regular intervals. |
| Variability in results between experiments. | Inconsistent preparation of the compound solution. Freeze-thaw cycles of the stock solution. | - Prepare a fresh dilution of the compound from the stock solution for each experiment. - Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of Malic acid 4-methyl ester in DMSO
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Aseptic Technique : Perform all steps in a sterile environment (e.g., a biological safety cabinet).
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Weighing the Compound : If working with a powder, carefully weigh the desired amount of Malic acid 4-methyl ester. For small quantities (≤10 mg), it is often easier to dissolve the entire contents of the vial.[7]
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Dissolution in DMSO : Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
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Sterilization : DMSO is a bactericidal agent, so the stock solution is generally considered sterile if prepared under aseptic conditions.[7] If further sterilization is required, use a 0.2 µm syringe filter that is compatible with DMSO.
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Storage : Aliquot the stock solution into sterile, single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
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Media Preparation : Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.
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Serial Dilution : Prepare a series of 2-fold dilutions of your Malic acid 4-methyl ester DMSO stock solution in the pre-warmed media in a multi-well plate (e.g., a 96-well plate). For example, start with a 1:100 dilution and serially dilute from there. Include a vehicle control (media with the highest concentration of DMSO used).
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Incubation : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
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Observation : Visually inspect the wells for any signs of precipitation (e.g., cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours). For a more sensitive assessment, you can read the absorbance of the plate at a wavelength of around 600 nm, where an increase in absorbance can indicate the formation of a precipitate.[4]
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Determination : The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experiment.
Visualizations
Caption: A workflow for dissolving and troubleshooting Malic acid 4-methyl ester.
Caption: A generic signaling pathway potentially modulated by a small molecule.
References
Storage and handling recommendations for "Malic acid 4-Me ester"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Malic acid 4-Me ester (CAS No. 66178-02-7). The following sections offer guidance on storage and handling, along with troubleshooting for common experimental issues.
Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the integrity and stability of this compound.
General Storage Guidelines
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize degradation from heat and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial or an HDPE plastic bottle.[1] | This compound is a crystalline solid[1][] and may be light-sensitive. Inert and non-reactive packaging is essential to prevent contamination. |
| Location | Store in a well-ventilated area away from incompatible materials.[3][4][5] | To ensure safety in case of accidental release and to prevent hazardous reactions. |
Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4][6] |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[3][5][6] |
| Spills | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[3][5] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Known and Potential Incompatibilities
Based on the reactivity of malic acid and ester functionalities, avoid contact with the following:
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Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Bases: Can catalyze hydrolysis of the ester group.[3]
-
Strong Acids: Can also catalyze hydrolysis, although generally at a slower rate than bases.
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Reducing Agents: May react with the ester or hydroxyl groups.[3]
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Moisture/Water: The compound is susceptible to hydrolysis, which can lead to its degradation. Studies on polymeric forms of malic acid esters show they are degraded by water.[7][8]
Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the appearance and solubility of this compound?
A1: this compound is a crystalline solid.[1][] It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9]
Q2: How can I confirm the identity and purity of my this compound sample?
A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used to confirm the structure and assess the purity of the compound.
Q3: Is this compound susceptible to degradation?
A3: Yes, as an ester, it is prone to hydrolysis, especially in the presence of acids, bases, or moisture, which would yield L-malic acid and methanol.[7][8] It is advisable to use anhydrous solvents and inert atmospheres in reactions.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent or poor reaction yield.
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Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
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Verify the purity of your starting material using HPLC or NMR.
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Ensure all solvents and reagents are anhydrous.
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Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Store the compound under the recommended conditions (cool, dry, and protected from light).
-
-
-
Possible Cause 2: Incomplete reaction.
-
Troubleshooting Steps:
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Increase the reaction time or temperature, monitoring for potential side product formation.
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Consider using a catalyst if appropriate for your reaction.
-
Ensure proper stoichiometry of reactants.
-
-
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
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Possible Cause 1: Hydrolysis of the ester.
-
Troubleshooting Steps:
-
Analyze the byproduct by MS or NMR to check for the presence of L-malic acid.
-
Strictly exclude water from the reaction system. Use freshly dried solvents and glassware.
-
-
-
Possible Cause 2: Side reactions involving the hydroxyl group.
-
Troubleshooting Steps:
-
Consider protecting the free hydroxyl group if it might interfere with your desired transformation.
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Adjust reaction conditions (e.g., lower temperature, different catalyst) to favor the intended reaction pathway.
-
-
Visualizing Experimental Logic
The following diagrams illustrate logical workflows for handling and troubleshooting experiments with this compound.
Caption: General workflow for the storage and handling of this compound.
References
- 1. CAS 66178-02-7 | this compound [phytopurify.com]
- 3. lamothe-abiet.com [lamothe-abiet.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the degradation mechanisms of poly(malic acid) esters in vitro and their related cytotoxicities on J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 66178-02-7 [amp.chemicalbook.com]
Technical Support Center: "Malic acid 4-Me ester" Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from "Malic acid 4-Me ester" in biochemical assays. The following information is designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my biochemical assay?
"this compound," also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a small molecule ester. Small molecules with ester and carboxylic acid functionalities can sometimes interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results. While specific interference data for "this compound" is not extensively documented, its structural features suggest potential for several common types of assay artifacts.
Q2: What are the most likely mechanisms of interference for "this compound"?
Based on its chemical structure, "this compound" could potentially interfere with biochemical assays through the following mechanisms:
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Hydrolysis: The ester group can be hydrolyzed under certain pH and temperature conditions, or by cellular esterases, to form malic acid and methanol. The resulting change in local pH or the presence of malic acid could affect enzyme activity or protein stability.
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Chelation: Malic acid, the potential hydrolysis product, is a known metal chelator. If your assay relies on metal ions as cofactors for an enzyme, chelation by malic acid could lead to apparent inhibition.
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Non-specific Protein Binding: Like many small molecules, "this compound" or its hydrolysis product might bind non-specifically to proteins in the assay, potentially altering their conformation and function.
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Light-Based Interference: Although less likely for this specific structure, some small molecules can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used in fluorescence or absorbance-based assays, leading to inaccurate signal readings.
Q3: My primary screen identified "this compound" as a hit. How can I determine if this is a true positive or an artifact?
A true positive should demonstrate a specific, dose-dependent effect on the intended biological target. To differentiate this from assay interference, a series of counter- and orthogonal assays should be performed. A typical workflow involves:
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Confirming the activity with a dose-response curve in the primary assay.
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Performing counter-assays to rule out common interference mechanisms.
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Validating the hit in an orthogonal assay that measures the same biological endpoint but with a different detection technology.
Troubleshooting Guides
Issue 1: Apparent Enzyme Inhibition in a Fluorescence-Based Assay
You observe a dose-dependent decrease in fluorescence signal in your enzyme inhibition assay in the presence of "this compound".
Troubleshooting Workflow:
Experimental Protocols:
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Autofluorescence Check:
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Objective: To determine if "this compound" is intrinsically fluorescent at the assay's excitation and emission wavelengths.
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Methodology:
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Prepare a serial dilution of "this compound" in the assay buffer.
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Add the dilutions to a microplate.
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Include wells with buffer only as a negative control.
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Read the plate using the same fluorescence settings as the primary assay.
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-
Interpretation: A dose-dependent increase in fluorescence from the compound alone indicates autofluorescence, a potential cause of false negatives in assays where the signal is expected to increase, or a confounding factor in inhibition assays.
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-
Fluorescence Quenching Assay:
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Objective: To assess if the compound absorbs the light emitted by the assay's fluorophore.
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Methodology:
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Prepare a serial dilution of "this compound" in the assay buffer.
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In a microplate, add the compound dilutions to wells containing a fixed concentration of the fluorescent product of the enzymatic reaction (or a stable fluorophore with similar spectral properties).
-
Read the fluorescence.
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-
Interpretation: A dose-dependent decrease in the fluorophore's signal suggests quenching.
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-
Hydrolysis and pH Effect Assessment:
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Objective: To determine if the hydrolysis of the ester affects the assay readout, potentially through a pH change.
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Methodology:
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Pre-incubate "this compound" in the assay buffer for a period of time (e.g., 0, 30, 60, 120 minutes) before adding the enzyme and substrate.
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Run the assay as usual.
-
In parallel, measure the pH of the buffer with the pre-incubated compound.
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-
Interpretation: A change in inhibition potency with pre-incubation time, correlated with a pH change, suggests that hydrolysis is a contributing factor to the observed effect.
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Quantitative Data Summary (Hypothetical):
| Test | "this compound" Concentration (µM) | Observed Signal (RFU) | % of Control | Conclusion |
| Primary Assay | 0 (Control) | 10000 | 100% | - |
| 10 | 5500 | 55% | Apparent Inhibition | |
| 50 | 2500 | 25% | Apparent Inhibition | |
| Autofluorescence Check | 50 | 150 | 1.5% | Negligible Autofluorescence |
| Quenching Assay | 50 | 9800 | 98% | No Significant Quenching |
| Hydrolysis (60 min pre-inc.) | 50 | 2450 | 24.5% | No significant change from primary assay |
Issue 2: Reduced Cell Viability in an Absorbance-Based Assay (e.g., MTT)
You observe a dose-dependent decrease in absorbance in an MTT assay, suggesting that "this compound" is cytotoxic.
Troubleshooting Workflow:
Experimental Protocols:
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Compound Absorbance Spectrum:
-
Objective: To determine if "this compound" absorbs light at the same wavelength used to measure formazan concentration (typically 570 nm).
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Methodology:
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Prepare a solution of "this compound" in the cell culture medium at the highest concentration used in the assay.
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Measure the absorbance spectrum of the solution from 400-700 nm.
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-
Interpretation: Significant absorbance at or near 570 nm indicates that the compound itself is interfering with the reading.
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-
Formazan Solubilization Control:
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Objective: To check if the compound interferes with the solubilization of formazan crystals.
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Methodology:
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Culture cells and treat them with a known cytotoxic agent to induce formazan crystal formation.
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After the MTT incubation period, add the solubilization buffer containing different concentrations of "this compound".
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Measure the absorbance at 570 nm.
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-
Interpretation: A dose-dependent decrease in absorbance suggests that the compound is hindering the solubilization of the formazan product.
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-
Orthogonal Cell Viability Assay:
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Objective: To confirm the cytotoxic effect using a different method that does not rely on absorbance.
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Methodology:
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Treat cells with a serial dilution of "this compound".
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Perform a cell viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®, a luminescence-based assay) or membrane integrity (e.g., CytoTox-ONE™, a fluorescence-based assay).
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Interpretation: If the orthogonal assay does not show a corresponding dose-dependent decrease in cell viability, the results from the MTT assay are likely due to interference.
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Quantitative Data Summary (Hypothetical):
| Assay | "this compound" Concentration (µM) | Cell Viability (% of Control) | Conclusion |
| MTT Assay | 0 (Control) | 100% | - |
| 25 | 60% | Apparent Cytotoxicity | |
| 100 | 30% | Apparent Cytotoxicity | |
| Compound Absorbance @ 570nm | 100 | 0.05 AU | Minor absorbance, unlikely to cause major effect |
| Orthogonal Assay (CellTiter-Glo) | 0 (Control) | 100% | - |
| 25 | 95% | No significant cytotoxicity | |
| 100 | 92% | No significant cytotoxicity |
Technical Support Center: Synthesis of Malic Acid 4-Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of malic acid monomethyl esters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of malic acid monomethyl esters.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired monomethyl ester | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of water in the reaction mixture. - Inefficient catalyst. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; higher temperatures may favor side reactions. - Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus to remove water formed during the reaction. - Screen different catalysts; for regioselective synthesis of the 1-methyl ester, boric acid is a good option. For general monoesterification, ion-exchange resins can be effective.[1][2] |
| Significant formation of dimethyl malate (B86768) (di-ester) | - Excess methanol (B129727) used. - Prolonged reaction time. - Highly active catalyst. | - Use a stoichiometric amount or a slight excess of methanol. - Monitor the reaction closely and stop it once the desired mono-ester is formed. - Use a milder catalyst or reduce the catalyst loading. |
| Presence of fumaric and maleic acid methyl esters in the product | - Dehydration of malic acid or the malic acid ester.[3] - High reaction temperatures. - Strong acid catalysts (e.g., sulfuric acid).[3] | - Lower the reaction temperature. - Use a milder, heterogeneous catalyst like Amberlyst 36 Dry, which has been shown to produce fewer dehydration byproducts compared to sulfuric acid.[3] - Minimize the reaction time. |
| Difficulty in separating the 1-methyl and 4-methyl ester isomers | - The two isomers have very similar physical properties. | - Use a regioselective synthesis method to favor the formation of one isomer. The boric acid-catalyzed method favors the 1-methyl ester.[1] - Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., a polar-embedded C18 column) for separation.[4] |
| Reaction not proceeding to completion | - Inactive catalyst. - Insufficient reaction time or temperature. - Reversible nature of the Fischer esterification. | - Ensure the catalyst is active and not poisoned. - Gradually increase the reaction time and/or temperature while monitoring for side product formation. - Remove water as it is formed to drive the equilibrium towards the product side. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the synthesis of malic acid methyl ester?
A1: The main side reactions are:
-
Di-esterification: Both carboxylic acid groups of malic acid react with methanol to form dimethyl malate.
-
Dehydration: The hydroxyl group at the C2 position can be eliminated, leading to the formation of methyl fumarate (B1241708) (the trans-isomer) and methyl maleate (B1232345) (the cis-isomer).[3] This is more prevalent at higher temperatures and with strong acid catalysts.[3]
Q2: How can I selectively synthesize one of the mono-methyl esters (1-methyl malate vs. 4-methyl malate)?
A2: Achieving regioselectivity is a key challenge. The carboxylic acid at the C1 position (alpha to the hydroxyl group) is generally more reactive, especially when using catalysts that can interact with the hydroxyl group. For the selective synthesis of malic acid 1-methyl ester, a method using boric acid as a catalyst has been shown to be effective.[1] The boric acid is believed to form a chelate with the hydroxyl group and the adjacent C1-carboxyl group, activating it for esterification. The synthesis of the 4-methyl ester with high selectivity is more challenging and may require protecting group strategies.
Q3: What is the role of the catalyst in this reaction?
A3: The catalyst plays a crucial role in both the reaction rate and the product distribution.
-
Protic acids (e.g., H₂SO₄, p-TsOH): These are effective at catalyzing the esterification but can also promote dehydration side reactions, especially at elevated temperatures.[3]
-
Heterogeneous catalysts (e.g., Amberlyst resins): These can offer good conversion rates with potentially fewer dehydration byproducts and are easier to remove from the reaction mixture.[3]
-
Chemoselective catalysts (e.g., Boric Acid): These can be used to achieve regioselectivity by interacting with specific functional groups in the malic acid molecule, such as the hydroxyl group, to direct the esterification to a specific carboxylic acid group.[1]
Q4: Which analytical techniques are suitable for monitoring the reaction and characterizing the products?
A4: A combination of chromatographic techniques is ideal:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the consumption of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile methyl esters (mono-esters, di-ester, fumarate, and maleate esters) in the reaction mixture.[5] Derivatization of the remaining hydroxyl group may be necessary.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the non-volatile components and for the separation of the 1-methyl and 4-methyl ester isomers, which can be challenging by GC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and any isolated byproducts.
Quantitative Data on Side Product Formation
While specific data for the methylation of malic acid is limited in the literature, the following table, adapted from a study on the esterification of malic acid with n-butanol, illustrates the influence of different catalysts on product yield and byproduct formation. This can serve as a guide for catalyst selection in methyl ester synthesis.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate (Main Product) Content (%) | Fumaric Acid Dibutyl Ester (%) | Maleic Acid Dibutyl Ester (%) |
| Sulfuric Acid | 98.2 | 89.5 | 3.5 | 7.0 |
| p-Toluenesulfonic Acid | 70.5 | 94.3 | 1.8 | 3.9 |
| Amberlyst 36 Dry | 70.1 | 95.1 | 1.5 | 3.4 |
| Orthophosphoric Acid | 40.2 | 96.2 | 1.3 | 2.5 |
Data adapted from Kuzmina N.S., et al. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies.[3] This data suggests that while sulfuric acid gives high conversion, it may lead to a higher proportion of dehydration byproducts (fumaric and maleic esters) compared to milder catalysts like Amberlyst 36 Dry.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Malic Acid 1-Methyl Ester (Boric Acid Catalysis)
This protocol is based on the chemoselective esterification of α-hydroxycarboxylic acids.[1]
Materials:
-
L-Malic acid
-
Boric acid (B(OH)₃)
-
Anhydrous methanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of L-malic acid (1.0 eq) in anhydrous methanol, add boric acid (1.0 eq).
-
Stir the mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is predominantly malic acid 1-methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Synthesis of Malic Acid Methyl Esters (Acid Catalysis)
This protocol will likely produce a mixture of 1-methyl malate, 4-methyl malate, and dimethyl malate.
Materials:
-
DL-Malic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend DL-malic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude mixture of esters.
-
Separate the different esters by column chromatography on silica gel.
Visualizations
Caption: Main and side reaction pathways in the synthesis of malic acid methyl ester.
Caption: Troubleshooting workflow for low mono-ester yield.
Caption: Proposed mechanism for boric acid-catalyzed regioselective esterification of malic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. finechem-mirea.ru [finechem-mirea.ru]
- 4. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Malic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of malic acid esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing malic acid and its esters?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, particularly for the analysis of malic acid and its chiral enantiomers. For more volatile esters, such as dibutyl malate (B86768), gas chromatography (GC) is also a common and effective method.[1][2][3]
Q2: Why is pre-column derivatization sometimes necessary for the analysis of malic acid?
A2: Pre-column derivatization is often employed for the chiral separation of malic acid enantiomers (D- and L-malic acid) on a standard C18 column.[1][3] This process involves reacting the malic acid with a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA), to form diastereomers that can be separated by non-chiral chromatography.[1][3] This technique can also enhance the UV absorption of the analyte, thereby increasing detection sensitivity.[3]
Q3: I am seeing two peaks when analyzing a pure malic acid standard. What could be the cause?
A3: The presence of two peaks from a pure malic acid standard can be due to a few factors. One common reason is the presence of fumaric acid as an impurity, which has a much stronger UV absorbance at certain wavelengths (e.g., 210 nm) than malic acid, making even small impurities appear as significant peaks.[4][5] Another possibility, if you are not using a chiral column or derivatization, is that you are observing the separation of the D and L enantiomers of malic acid, although this is less likely on a standard C18 column without a chiral mobile phase additive.
Q4: What are the key parameters to optimize for improving the resolution between malic acid ester peaks in RP-HPLC?
A4: To improve resolution in RP-HPLC, you should focus on optimizing the mobile phase composition, specifically the organic solvent (typically acetonitrile (B52724) or methanol) to water ratio, the pH, and the concentration of any ion-pairing reagents.[1][3][6][7] Adjusting the column temperature can also influence selectivity and resolution.
Q5: Can I use Gas Chromatography (GC) to analyze malic acid esters?
A5: Yes, GC is a suitable technique for the analysis of volatile malic acid esters, such as dibutyl malate.[2][3] For non-volatile precursors like malic acid, a derivatization step to create a more volatile ester is necessary before GC analysis.[1][2]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the acetonitrile/water ratio. A lower acetonitrile concentration generally increases retention and may improve resolution.[1] Optimize the pH of the mobile phase, as this can affect the ionization and retention of acidic analytes.[1][6][7] Consider adding an ion-pair reagent like sodium heptanesulfonate to the mobile phase to improve peak shape and retention.[1][3] |
| Column temperature is not optimal. | Vary the column temperature. An increase or decrease in temperature can alter the selectivity of the separation. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the pH of the mobile phase (e.g., to around 2.8) to suppress the ionization of silanol (B1196071) groups.[1][3] Add a competing base to the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[4] | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in mobile phase composition or temperature. | Check the pump performance and ensure a stable column temperature. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Flush the injection system. Run a blank injection to identify the source of contamination. |
GC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Improperly packed liner or column installation. | Repack the liner with fresh glass wool and ensure the column is installed correctly in the injector and detector. |
| Active sites in the injector or column. | Use a deactivated liner and a column suitable for the analysis of acidic compounds. | |
| Low Peak Area / Poor Sensitivity | Leak in the injection port septum or gas lines. | Check for leaks using an electronic leak detector and replace the septum if necessary. |
| Incorrect injector temperature. | Optimize the injector temperature to ensure complete volatilization of the esters without causing degradation. | |
| Baseline Drift | Column bleed at high temperatures. | Ensure the column is properly conditioned and operate within its recommended temperature limits. |
| Contaminated carrier gas. | Use high-purity carrier gas and install appropriate gas purifiers. | |
| Split Peaks | Inefficient sample focusing at the head of the column. | Optimize the initial oven temperature and temperature ramp rate. |
| Inconsistent injection technique. | If using manual injection, ensure a consistent and rapid injection. |
Experimental Protocols
Protocol 1: Chiral Separation of D/L-Malic Acid via Pre-column Derivatization and RP-HPLC
This protocol is based on the method described for the separation and determination of D-malic acid enantiomer impurity in L-malic acid.[1][3]
1. Preparation of Reagents and Standards:
-
DL-Malic Acid Standard Solution (0.1 mg/mL): Dissolve 5 mg each of L-malic acid and D-malic acid in acetonitrile in a 100 mL volumetric flask.[1]
-
HOBT Solution (1 mg/mL): Dissolve 10 mg of 1-hydroxybenzotriazole (B26582) (HOBT) in acetonitrile in a 10 mL volumetric flask.[1]
-
EDC-HCl Solution (1.5 mg/mL): Dissolve 15 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) in acetonitrile in a 10 mL volumetric flask.[1]
-
(R)-NEA Solution (10 mg/mL): Dissolve 100 mg of (R)-1-(1-naphthyl)ethylamine ((R)-NEA) in acetonitrile in a 10 mL volumetric flask.[1]
2. Derivatization Procedure:
-
In a suitable vial, mix 100 µL of the DL-malic acid solution and 200 µL of the HOBT solution. Vortex for 20 seconds.[1]
-
Add 200 µL of the EDC-HCl solution and vortex for another 20 seconds.[1]
-
Let the mixture stand at room temperature for 2 minutes to activate the carboxyl groups.[1]
-
Add 20 µL of the (R)-NEA solution.[1]
-
Dilute the mixture with 180 µL of acetonitrile.[1]
-
Heat the reaction mixture at 40°C for 2 hours.[8]
-
Inject 20 µL of the resulting solution into the HPLC system.[3]
3. HPLC Conditions:
| Parameter | Value |
| Column | Kromasil C18[1][3] |
| Mobile Phase | Acetonitrile : 0.01 mol/L Potassium Dihydrogen Phosphate (containing 20 mmol/L Sodium Heptanesulfonate, pH adjusted to 2.80 with phosphoric acid) (45:55 v/v)[1][3][9] |
| Flow Rate | 1.0 mL/min[1][3][10] |
| Column Temperature | 30°C[1][3][10] |
| Detection Wavelength | 225 nm[1][3][10] |
| Injection Volume | 20 µL[3] |
Protocol 2: GC Analysis of Dibutyl Malate
This protocol is based on the analysis of dibutyl malate synthesized via esterification of malic acid.[3]
1. Sample Preparation:
-
The sample for injection will be the reaction mixture containing dibutyl malate. If necessary, dilute the sample in a suitable solvent that is compatible with the GC system.
2. GC-FID Conditions:
| Parameter | Value |
| Column | Capillary column with a grafted non-polar phase DB-1, 100 m × 0.2 mm × 0.5 µm[3] |
| Injector Temperature | 250°C[3] |
| Detector Temperature | 280°C (FID)[3] |
| Carrier Gas | Helium[3] |
| Split Ratio | 1/40[3] |
| Oven Temperature Program | 150°C for 20 min, then ramp up to 260°C at 5°C/min[3] |
| Injection Volume | 1 µL[3] |
Data Summary Tables
Table 1: HPLC Parameters for Chiral Separation of Malic Acid
| Parameter | Condition 1 |
| Stationary Phase | Kromasil C18[1][3] |
| Mobile Phase | Acetonitrile, 0.01 M KH2PO4, 20 mM Sodium Heptanesulfonate (pH 2.8)[1][3] |
| Ratio (Organic:Aqueous) | 45:55[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Temperature | 30°C[1][3] |
| Detection | UV at 225 nm[1][3] |
Table 2: GC Parameters for Dibutyl Malate Analysis
| Parameter | Condition 1 |
| Stationary Phase | DB-1[3] |
| Column Dimensions | 100 m x 0.2 mm x 0.5 µm[3] |
| Carrier Gas | Helium[3] |
| Injector Temperature | 250°C[3] |
| Detector Temperature | 280°C (FID)[3] |
| Temperature Program | 150°C (20 min), then 5°C/min to 260°C[3] |
Visualizations
Caption: Experimental workflow for the pre-column derivatization and HPLC analysis of DL-malic acid.
Caption: Troubleshooting workflow for addressing poor resolution in HPLC analysis.
References
- 1. Determination of Malic Acid in Wines by Gas Chromatography | American Journal of Enology and Viticulture [ajevonline.org]
- 2. Determination of Malic Acid in Wines by Gas Chromatography | American Journal of Enology and Viticulture [ajevonline.org]
- 3. finechem-mirea.ru [finechem-mirea.ru]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. scielo.br [scielo.br]
- 9. Gas chromatographic determination of organic acids from fruit juices by combined resin mediated methylation and extraction in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"Malic acid 4-Me ester" stability under different pH conditions
Technical Support Center: Malic Acid 4-Me Ester
Welcome to the technical support center for this compound. This guide provides detailed information on the stability of this compound under various pH conditions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
FAQs on the Stability of this compound
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound, like most carboxylic acid esters, is susceptible to hydrolysis, and its stability is highly dependent on the pH of the solution. Generally, it exhibits the greatest stability in the neutral to slightly acidic pH range. Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. This is due to specific acid- and base-catalyzed hydrolysis mechanisms.[1]
Q2: How does temperature affect the stability of this compound?
A2: Temperature has a significant impact on the hydrolysis rate of this compound. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis at any given pH. Therefore, for long-term storage of stock solutions, it is recommended to use buffered solutions at an optimal pH and store them at low temperatures (e.g., 2-8 °C).
Q3: Which analytical method is most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for monitoring the stability of this compound.[2][3][4][5][6] This technique allows for the separation and quantification of the parent ester from its degradation products, namely malic acid and methanol. A reversed-phase C18 column is often suitable for this separation.[6]
Q4: Are there any specific considerations when preparing buffer solutions for stability studies?
A4: Yes, the choice of buffer is important. It is crucial to select a buffer system that does not catalyze the hydrolysis reaction itself. Phosphate and acetate (B1210297) buffers are commonly used.[7] The buffer capacity should be sufficient to maintain a constant pH throughout the experiment, especially if the hydrolysis of the ester leads to the formation of acidic or basic products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the ester at neutral pH. | The "neutral" water used may have a pH lower than 7 due to dissolved CO2, or it may be contaminated. | Use freshly prepared, degassed, and buffered water at the desired pH for all experiments. |
| Inconsistent or irreproducible stability data. | Fluctuation in temperature or pH during the experiment. Inaccurate quantification due to analytical method variability. | Ensure precise control of temperature and pH. Validate the analytical method for linearity, precision, and accuracy as per ICH guidelines.[8][9][10][11][12] |
| Transesterification observed in the chromatogram. | Use of an alcohol-based solvent (e.g., methanol, ethanol) in the sample preparation or mobile phase that reacts with the ester. | Avoid alcoholic solvents where possible. If an organic modifier is needed for HPLC, acetonitrile (B52724) is often a good choice.[13] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. | Optimize the mobile phase pH to ensure proper ionization state of the analytes. Use a column suitable for aqueous mobile phases.[2][6] |
Stability of this compound Under Different pH Conditions
The stability of an ester is often described by its hydrolysis rate constant (k) or its half-life (t½). The overall observed rate constant (k_obs) is a sum of the rate constants for acid-catalyzed (k_H), neutral (k_N), and base-catalyzed (k_B) hydrolysis:
k_obs = k_H[H⁺] + k_N + k_B[OH⁻]
| pH Condition | pH Range | Predominant Hydrolysis Mechanism | Expected Relative Stability | Illustrative Half-life (t½) |
| Strongly Acidic | 1 - 3 | Acid-catalyzed | Low | Hours to Days |
| Slightly Acidic | 4 - 6 | Minimal catalysis | High | Months to Years |
| Neutral | 7 | Neutral (water-mediated) and initial base catalysis | Moderate | Weeks to Months |
| Slightly Basic | 8 - 10 | Base-catalyzed | Low | Days to Weeks |
| Strongly Basic | 11 - 13 | Base-catalyzed | Very Low | Minutes to Hours |
Experimental Protocol for pH-Dependent Stability Study
This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., potassium phosphate, sodium acetate, boric acid)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
2. Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Ensure the ionic strength of all buffer solutions is constant by adding a salt like potassium chloride.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a high concentration.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the samples in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing) to prevent further degradation before analysis.
4. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The mobile phase should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the ester has significant absorbance (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a validated calibration curve of this compound to determine its concentration at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the observed rate constant (-k_obs).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.
-
A pH-rate profile can be generated by plotting log(k_obs) against pH.
Visualizing Hydrolysis Pathways
The following diagrams illustrate the general mechanisms for acid- and base-catalyzed hydrolysis of this compound.
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Caption: Experimental workflow for a pH-dependent stability study.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. glsciences.com [glsciences.com]
- 3. scielo.br [scielo.br]
- 4. shodex.com [shodex.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Malic Acid 4-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of Malic acid 4-methyl ester, focusing on the removal of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing Malic acid 4-methyl ester?
A1: During the esterification of malic acid with methanol, the primary byproducts are typically formed through dehydration reactions. These include:
-
Dimethyl fumarate (B1241708): The trans-isomer, which is often a solid at room temperature.
-
Dimethyl maleate: The cis-isomer, which is typically a liquid at room temperature.[1][2]
Additionally, impurities present in the starting malic acid can be carried through the process, such as:
-
Dimethyl succinate: Formed if succinic acid is an impurity in the starting material.
-
Unreacted malic acid or its mono-methyl ester.
Q2: What are the key physical properties I should consider for purification?
A2: The differences in boiling points and melting points between Malic acid 4-methyl ester and its byproducts are critical for designing a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Physical State at RT |
| Malic acid 4-methyl ester | C₅H₈O₅ | 148.11 | ~358 (Predicted) | Crystalline Solid | Solid |
| Dimethyl fumarate | C₆H₈O₄ | 144.13 | 192-193 | 102-106 | Solid |
| Dimethyl maleate | C₆H₈O₄ | 144.13 | 204-207 | -17 to -19 | Liquid |
| Dimethyl succinate | C₆H₁₀O₄ | 146.14 | 195-200 | 16-19 | Liquid |
Note: The boiling point for Malic acid 4-methyl ester is a predicted value and may vary. Its crystalline nature suggests it has a significantly higher boiling point than the common byproducts.
Q3: Which analytical techniques are recommended for assessing the purity of Malic acid 4-methyl ester?
A3: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile byproducts like dimethyl fumarate, dimethyl maleate, and dimethyl succinate. Derivatization of the hydroxyl group in Malic acid 4-methyl ester may be necessary to improve its volatility and peak shape.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from both starting materials and byproducts. A reversed-phase C18 column with a UV detector is a common setup.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities by comparing the integrals of characteristic peaks.
Troubleshooting Guides
Problem 1: My purified Malic acid 4-methyl ester is contaminated with dimethyl fumarate and/or dimethyl maleate.
-
Possible Cause: Incomplete separation due to similar polarities or boiling points close enough to co-distill under certain conditions.
-
Solution 1: Fractional Distillation (for removal of Dimethyl Maleate)
-
Given the significantly higher predicted boiling point of Malic acid 4-methyl ester, fractional distillation under vacuum is a promising method to remove the more volatile dimethyl maleate.
-
Troubleshooting Tip: If you observe product decomposition (darkening, charring), the distillation temperature is likely too high. Reduce the pressure to lower the boiling points of the components.[1]
-
-
Solution 2: Crystallization (for removal of Dimethyl Fumarate)
-
Dimethyl fumarate is a solid with a high melting point, while Malic acid 4-methyl ester is also crystalline. A carefully selected solvent system can exploit differences in solubility to selectively crystallize one compound, leaving the other in the mother liquor.
-
Troubleshooting Tip: Experiment with different solvents. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurity remains in solution.[1]
-
Problem 2: I am observing thermal degradation of my product during distillation.
-
Possible Cause: Malic acid 4-methyl ester, being a hydroxy ester, can be sensitive to high temperatures, leading to decomposition or further side reactions.
-
Solution: Vacuum Distillation
-
Performing the distillation under reduced pressure will lower the boiling points of all components, allowing for distillation at a lower temperature and minimizing thermal stress on the product.[1]
-
-
Troubleshooting Tip: If degradation still occurs under vacuum, consider alternative purification methods like column chromatography, which is performed at or near room temperature.
Problem 3: My analytical results (GC or HPLC) show a broad peak for Malic acid 4-methyl ester.
-
Possible Cause: The free hydroxyl group on the molecule can interact with the stationary phase of the column, leading to poor peak shape (tailing).
-
Solution (for GC): Derivatization
-
Convert the hydroxyl group into a less polar silyl (B83357) ether (e.g., using a reagent like MTBSTFA) before GC analysis. This will increase the volatility and reduce interactions with the column, resulting in a sharper peak.[5]
-
-
Solution (for HPLC): Mobile Phase Modification
-
Adjusting the pH of the mobile phase can suppress the ionization of any free carboxylic acid groups (if present as impurities) and improve the peak shape of the target compound.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and should be optimized for your specific equipment and impurity profile. It is primarily aimed at removing more volatile byproducts like dimethyl maleate.
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) for good separation.
-
Crude Material: Place the crude Malic acid 4-methyl ester in the distillation flask with a stir bar.
-
Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction(s) that distill at a lower temperature. These will be enriched in the more volatile byproducts like dimethyl maleate.
-
Monitor the temperature at the distillation head. A stable temperature plateau indicates the distillation of a pure component.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction, which should be the purified Malic acid 4-methyl ester.
-
-
Analysis: Analyze all collected fractions by GC-MS or HPLC to determine their composition and assess the purity of the main product.
Protocol 2: Purity Analysis by GC-MS (with Derivatization)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified Malic acid 4-methyl ester into a vial.
-
Add a suitable solvent (e.g., 100 µL of tetrahydrofuran).
-
Add a derivatization agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) (e.g., 100 µL).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl group.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Injector and Transfer Line Temperature: Typically set to 250°C and 280°C, respectively.
-
MS Detection: Operate in full scan mode to identify the components based on their mass spectra.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized Malic acid 4-methyl ester and any byproduct esters by comparing their retention times and mass spectra to known standards or library data.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., water with 0.1% phosphoric acid, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the unsaturated byproducts show strong absorbance (e.g., 210 nm).[7]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible retention times.
-
-
Data Analysis: Identify and quantify the peaks by comparing their retention times and peak areas to those of pure standards of Malic acid 4-methyl ester, dimethyl fumarate, and dimethyl maleate.
Visualizations
Caption: Byproduct formation pathway during the synthesis of Malic acid 4-methyl ester.
Caption: General purification workflow for Malic acid 4-methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. finechem-mirea.ru [finechem-mirea.ru]
- 3. metbio.net [metbio.net]
- 4. louis.uah.edu [louis.uah.edu]
- 5. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
Enhancing the signal of "Malic acid 4-Me ester" in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Malic acid 4-Me ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing this compound by mass spectrometry?
A1: The most frequently encountered issue is low signal intensity. This can be attributed to the compound's polarity, potential for in-source fragmentation, and the complexity of the sample matrix. Addressing sample preparation, ionization efficiency, and analytical technique is crucial for enhancing the signal.
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
A2: Both techniques can be employed, but they require different sample preparation strategies. GC-MS necessitates derivatization to increase the volatility of this compound. A common method is silylation.[1][2][3] LC-MS can analyze the compound more directly, but signal intensity might be lower without optimization of mobile phases and ionization sources.
Q3: What type of ionization source is best for LC-MS analysis of this compound?
A3: Electrospray ionization (ESI) is a common choice for a polar molecule like this compound. It can be run in both positive and negative ion modes. Negative ion mode may be advantageous by deprotonating the carboxylic acid group, potentially leading to a stronger signal for the [M-H]⁻ ion. Atmospheric Pressure Chemical Ionization (APCI) could also be considered, particularly if the mobile phase is less polar.
Q4: Is derivatization necessary for enhancing the signal?
A4: For GC-MS, derivatization is mandatory to make this compound sufficiently volatile. For LC-MS, while not strictly necessary, derivatization can significantly improve ionization efficiency and chromatographic retention, leading to a better signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Optimize Ionization Source: If using ESI, try both positive and negative ion modes. For negative mode, consider adding a small amount of a weak base (e.g., ammonium (B1175870) acetate) to the mobile phase. For positive mode, a small amount of acid (e.g., formic acid) can promote protonation. 2. Adjust Source Parameters: Optimize capillary voltage, cone voltage (or equivalent), and gas flows (nebulizing and drying gas) to maximize the signal for your specific instrument. |
| Inefficient Derivatization (GC-MS) | 1. Verify Reagent Quality: Ensure your silylation reagent (e.g., MSTFA) is not expired and has been stored under anhydrous conditions.[1][2][3] 2. Optimize Reaction Conditions: Adjust the incubation time and temperature. A typical starting point is 60°C for 45 minutes.[1] 3. Ensure Sample is Dry: The presence of water will quench the derivatization reaction. Lyophilize or dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[2] |
| Matrix Effects | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix. 2. Dilute the Sample: A simple dilution can sometimes mitigate matrix suppression effects. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and improving quantitative accuracy. |
| Suboptimal Chromatography | 1. LC-MS: Ensure the peak shape is sharp and symmetrical. Poor chromatography leads to a diffuse signal and lower intensity. Experiment with different columns (e.g., HILIC for polar compounds) and mobile phase gradients. 2. GC-MS: Check for peak tailing, which could indicate active sites in the GC liner or column. Use a deactivated liner and ensure the column is in good condition. |
Issue 2: Poor Peak Shape and Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions in LC | 1. Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. 2. Change Stationary Phase: Consider a different column chemistry that is better suited for polar analytes. |
| Incomplete Derivatization (GC-MS) | 1. Review Derivatization Protocol: As mentioned previously, ensure the reaction goes to completion by optimizing conditions and using fresh reagents. Inconsistent derivatization will lead to variable results.[1][2][3] |
| Carryover | 1. Implement a Thorough Wash Method: Use a strong solvent in your wash steps between injections to prevent carryover from one sample to the next. |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol is a general guideline for the silylation of this compound using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).
Materials:
-
Dried sample containing this compound
-
N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[2]
-
Add 150 µL of a 1:1 solution of MSTFA (with 1% TMCS) and anhydrous pyridine to the dried sample.[1]
-
Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved.
-
Incubate the mixture at 60°C for 45 minutes.[1]
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visual Guides
Caption: Experimental workflow for the analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Malic Acid and Its Methyl Esters
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of malic acid and its 4-methyl ester, with a significant focus on dimethyl malate (B86768) due to the available research data. This document synthesizes experimental findings on their distinct effects on cellular processes, including antioxidant, anti-inflammatory, and anti-cancer activities, and provides detailed experimental protocols for the key assays cited.
Introduction
Malic acid, a dicarboxylic acid naturally present in fruits, is a key intermediate in the citric acid (Krebs) cycle, playing a central role in cellular energy production. Its esters, such as the monomethyl ester (malic acid 4-Me ester) and the dimethyl ester (dimethyl malate), represent chemical modifications that can alter the molecule's physicochemical properties and, consequently, its biological activity. While malic acid is known for its antioxidant and metabolic roles, its esterified forms are emerging as potential therapeutic agents with distinct pharmacological profiles. This guide compares the known biological activities of malic acid with its esters, providing available quantitative data and experimental methodologies to inform future research and development.
Comparative Biological Activities
The biological effects of malic acid and its dimethyl ester, dimethyl malate (DMM), have been investigated in different contexts, revealing distinct mechanisms of action. There is a notable lack of research on the specific biological activities of this compound (monomethyl malate).
Malic Acid: Antioxidant Properties
Malic acid has demonstrated significant antioxidant capabilities. In a study using the yeast Saccharomyces cerevisiae as a model organism, water treated with L-malic acid showed protective effects against oxidative stress induced by the mutagen methyl methanesulfonate (B1217627) (MMS).[1] The key findings from this study are summarized below.
Table 1: Antioxidant Effects of L-Malic Acid in Saccharomyces cerevisiae
| Parameter | Effect of L-Malic Acid Treatment | Fold Change |
| MMS-induced Superoxide Anions | Decrease | 3.5 |
| Total Glutathione Lipid Peroxidation | Decrease | 1.5 |
| Total Glutathione | Decrease | 3.0 |
| Cell Survival | Increase | 2.0 |
Data from a study on L-malic acid descaler's effect on MMS-treated yeast cells.[1]
Dimethyl Malate (DMM): Anti-Inflammatory and Pro-Chemotherapeutic Effects
Dimethyl malate has been investigated for its anti-inflammatory and potential anti-cancer properties. A key study compared the effects of DMM and dimethyl fumarate (B1241708) (DMF), an approved anti-inflammatory drug, on pancreatic β-cells. DMM exhibited anti-inflammatory effects by reducing the activity of the NF-κB signaling pathway, a critical regulator of inflammation.
Another area of active research is the role of DMM in cancer therapy. It has been shown to enhance the efficacy of chemotherapy in lung cancer models.[2][3] DMM is believed to function as a pro-drug for malate, which can inhibit the pentose (B10789219) phosphate (B84403) pathway (PPP) enzyme 6-phosphogluconate dehydrogenase (6PGD), thereby reducing the production of NADPH and nucleotides necessary for rapid cancer cell proliferation.[3]
Table 2: Anti-Inflammatory Effects of Dimethyl Malate (DMM) in Pancreatic β-Cells
| Parameter | Treatment | Concentration | % Reduction of IL-1β-induced activity |
| NF-κB Promoter Activity | DMM | 10 mM | 18.9% |
| DMF | 100 µM | 48.3% | |
| Gene Expression | % Suppression of mRNA abundance | ||
| CCL2 | DMM | 10 mM | 49.7% |
| DMF | 100 µM | 98.1% | |
| ICAM-1 | DMM | 10 mM | 64.6% |
| DMF | 100 µM | 98.5% | |
| iNOS | DMM | 10 mM | 68.9% |
| DMF | 100 µM | 99.5% |
Data from a comparative study of DMM and DMF on IL-1β-induced inflammation in 832/13 INS-1 pancreatic β-cells.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of malic acid and dimethyl malate can be attributed to their differential engagement with cellular signaling pathways.
Malic Acid and the Krebs Cycle
Malic acid, in its ionized form malate, is a crucial component of the Krebs cycle, which is central to cellular respiration and energy production.
Caption: Malic acid (as malate) in the Krebs Cycle.
Dimethyl Malate and NF-κB Signaling
DMM has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is typically activated by inflammatory stimuli, leading to the transcription of genes involved in inflammation.
References
A Comparative Guide to Malic Acid 4-Methyl Ester and Other Malic Acid Esters for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and Biological Activities Supported by Experimental Data
Malic acid, a dicarboxylic acid naturally present in various fruits, and its ester derivatives are gaining increasing attention in the fields of research and drug development. Their versatile chemical structures and potential biological activities make them valuable molecules for a range of applications. This guide provides a detailed comparison of malic acid 4-methyl ester against other common malic acid esters, focusing on their physicochemical properties and biological performance, supported by experimental data.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of malic acid esters is crucial for their application in research and drug development. These properties influence their solubility, stability, and bioavailability. The following table summarizes the key physicochemical data for malic acid 4-methyl ester, dimethyl malate (B86768), and diethyl malate.
| Property | Malic Acid 4-Methyl Ester | Dimethyl Malate | Diethyl Malate |
| Molecular Formula | C5H8O5[1][2][3] | C6H10O5[4] | C8H12O4[5] |
| Molecular Weight ( g/mol ) | 148.11[1][2][3] | 162.14[4] | 172.18[6] |
| Boiling Point (°C) | 357.7 ± 27.0 (Predicted)[1][2] | 104-108 @ 1 mm Hg[4] | 225[7] |
| Melting Point (°C) | Crystalline solid[1][2][3] | - | -10[7] |
| Density (g/mL) | 1.383 ± 0.06 (Predicted)[1][2] | 1.232 @ 20°C[4] | 1.064 @ 25°C[7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2] | - | Insoluble in water; soluble in ethanol (B145695) and ether[7] |
| pKa (Predicted) | 3.49 ± 0.23[1][2] | - | - |
Biological Activity: A Focus on Anti-Inflammatory Effects
While direct comparative studies on the biological activity of malic acid 4-methyl ester are limited, research on related malic acid esters, such as dimethyl malate (DMM), provides valuable insights. A key area of investigation is their potential to modulate inflammatory pathways, which is of significant interest in drug development.
A comparative study on the effects of DMM and dimethyl fumarate (B1241708) (DMF), an FDA-approved immunomodulatory drug, on pancreatic β-cells revealed that both compounds can attenuate inflammatory signaling. Specifically, they have been shown to reduce the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
Comparative Efficacy in Reducing NF-κB Activity
In a study utilizing a luciferase reporter assay in immortalized 832/13 INS-1 pancreatic β-cells, both DMM and DMF demonstrated a dose-dependent reduction in interleukin-1β (IL-1β)-induced NF-κB promoter activity. At a concentration of 10 mM, DMM reduced NF-κB activity by 18.9%[8].
Downregulation of Inflammatory Gene Expression
The anti-inflammatory effects of these esters extend to the downregulation of key inflammatory genes. Quantitative PCR (qPCR) analysis revealed that DMM significantly suppressed the mRNA abundance of several pro-inflammatory genes, including CCL2, ICAM-1, and iNOS, by 49.7%, 64.6%, and 68.9%, respectively, in IL-1β-stimulated pancreatic β-cells[8].
The following table summarizes the quantitative data from the comparative study between DMM and DMF, which can serve as a benchmark for future studies on malic acid 4-methyl ester.
| Biological Endpoint | Dimethyl Malate (10 mM) | Dimethyl Fumarate (100 µM) |
| Reduction in IL-1β-induced NF-κB Promoter Activity | 18.9%[8] | 48.3%[8] |
| Suppression of CCL2 mRNA Abundance | 49.7%[8] | 98.1%[8] |
| Suppression of ICAM-1 mRNA Abundance | 64.6%[8] | 98.5%[8] |
| Suppression of iNOS mRNA Abundance | 68.9%[8] | 99.5%[8] |
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of malic acid esters.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the malic acid esters (e.g., malic acid 4-methyl ester, dimethyl malate) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C[10]. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals[10].
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-600 nm[10]. The intensity of the purple color is directly proportional to the number of viable cells.
NF-κB Activity Assessment (Luciferase Reporter Assay)
The NF-κB luciferase reporter assay is a highly sensitive method to quantify the activation of the NF-κB signaling pathway[11][12][13].
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or a relevant cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After transfection, treat the cells with the malic acid esters for a defined period. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) to induce the inflammatory response.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Inflammatory Gene Expression Analysis (Quantitative PCR - qPCR)
qPCR is a powerful technique to measure the mRNA expression levels of specific genes, providing insights into the molecular mechanisms of action of the tested compounds[14][15][16].
Protocol:
-
RNA Extraction: Treat cells with the malic acid esters and an inflammatory stimulus as described above. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, CCL2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Perform the qPCR reaction in a real-time PCR cycler. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and untreated samples.
Signaling Pathways and Logical Relationships
The biological effects of malic acid esters are likely mediated through their influence on key cellular signaling pathways. As esters, they are anticipated to be hydrolyzed in vivo to malic acid and the corresponding alcohol. Malic acid itself is known to be involved in cellular metabolism and can influence inflammatory responses. The modulation of the NF-κB pathway by dimethyl malate suggests a direct or indirect interaction with components of this critical inflammatory signaling cascade.
Caption: Proposed mechanism of anti-inflammatory action of malic acid esters via inhibition of the NF-κB signaling pathway.
The relationship between the different malic acid esters can be visualized based on their esterification from the parent molecule, malic acid. This highlights the structural similarities and differences that likely contribute to their varying physicochemical and biological properties.
Caption: Logical relationship of malic acid esters derived from the parent molecule, malic acid.
Conclusion
This comparative guide provides a foundational overview of malic acid 4-methyl ester and other related malic acid esters for researchers and professionals in drug development. The available data, particularly for dimethyl malate, suggests that these esters possess anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. The provided physicochemical data and detailed experimental protocols offer a practical resource for initiating further research.
It is important to note the current gap in the literature regarding direct comparative studies of the biological activities of malic acid 4-methyl ester against other malic acid esters. Future research should focus on head-to-head comparisons to elucidate the structure-activity relationships and identify the most promising candidates for specific therapeutic applications. Such studies will be crucial in unlocking the full potential of this versatile class of molecules in the development of novel therapeutics.
References
- 1. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]
- 2. This compound | 66178-02-7 [amp.chemicalbook.com]
- 3. CAS 66178-02-7 | this compound [phytopurify.com]
- 4. Dimethyl malate [chembk.com]
- 5. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 6. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl maleate | 141-05-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
A Comparative Guide to Internal Standards for Organic Acid Quantification in Metabolomics
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is a cornerstone of robust and reproducible studies. In the field of metabolomics, particularly the analysis of organic acids, the use of an appropriate internal standard is critical to correct for variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of internal standards for the quantification of organic acids, with a focus on malic acid as a representative analyte. While the initially proposed "Malic acid 4-Me ester" is not a commonly documented internal standard, this guide will explore established and effective alternatives.
The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, experiencing similar effects of extraction, derivatization, and ionization, thus providing reliable normalization. This guide will compare the performance of the gold-standard stable isotope-labeled internal standards with other approaches.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in developing a quantitative metabolomics workflow. The primary goal is to compensate for analytical variation, including extraction efficiency, injection volume, and instrument response. The most effective internal standards are those that behave most similarly to the analyte of interest.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Internal Standard (e.g., ¹³C₄-Malic Acid) | A version of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). Co-elutes with the analyte and is distinguished by mass spectrometry.[1][2] | - Highest Accuracy and Precision: Most effectively corrects for matrix effects, ionization suppression/enhancement, and sample processing variations.[1] - Co-elution: Behaves nearly identically to the analyte during chromatography. - Specificity: Easily distinguished from the endogenous analyte by its mass-to-charge ratio (m/z). | - Cost: Can be expensive to synthesize or purchase. - Availability: May not be commercially available for all analytes. |
| Structural Analogue Internal Standard | A molecule that is chemically similar to the analyte but not naturally present in the sample. | - Lower Cost: Generally more affordable than SIL standards. - Commercially Available: A wider range of structural analogues is often available. | - Differentiation in Properties: May not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less accurate correction. - Potential for Matrix Effects: Can be affected differently by the sample matrix compared to the analyte. |
| No Internal Standard | Quantification is based on external calibration curves without correction for sample-specific variations. | - Simplicity: The simplest approach in terms of sample preparation. | - Low Accuracy and Reproducibility: Highly susceptible to variations in sample matrix, extraction efficiency, and instrument performance, leading to unreliable quantitative data. |
Experimental Protocols
The choice of analytical platform, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), significantly influences the experimental protocol for organic acid analysis.
GC-MS Analysis of Organic Acids
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since most organic acids are non-volatile, a derivatization step is mandatory to increase their volatility.
Sample Preparation and Derivatization Workflow:
-
Sample Collection: Collect biological samples (e.g., urine, plasma, tissue homogenate) and immediately freeze at -80°C to quench metabolic activity.
-
Internal Standard Spiking: Thaw the sample on ice and add a known concentration of the chosen internal standard (e.g., ¹³C₄-Malic Acid).
-
Extraction: Perform a liquid-liquid extraction to isolate the organic acids from the sample matrix.
-
Derivatization: Evaporate the solvent and derivatize the dried extract to make the organic acids volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
LC-MS Analysis of Organic Acids
LC-MS is well-suited for the analysis of polar and non-volatile compounds, often without the need for derivatization.
Sample Preparation Workflow:
-
Sample Collection: Collect and store biological samples as described for GC-MS.
-
Internal Standard Spiking: Thaw the sample on ice and add a known concentration of the internal standard.
-
Protein Precipitation/Extraction: For samples like plasma or serum, precipitate proteins using a cold solvent (e.g., methanol (B129727) or acetonitrile). For other samples, a simple extraction may be sufficient.
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins and other debris.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS system.
Performance Comparison: GC-MS vs. LC-MS/MS for Organic Acid Profiling
The choice between GC-MS and LC-MS/MS depends on the specific research question, the number of samples, and the available instrumentation.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Throughput | Lower due to the additional derivatization step.[4] | Higher, as derivatization is often not required.[4] |
| Compound Coverage | Broad coverage of volatile and derivatized non-volatile organic acids. | Excellent for polar and thermally labile organic acids. |
| Matrix Effects | Generally less susceptible to matrix effects.[4] | More prone to ion suppression or enhancement from the sample matrix.[4] |
| Reproducibility | Highly reproducible with well-established protocols and libraries. | Can be highly reproducible with the use of appropriate internal standards. |
Conclusion and Recommendations
For the highest accuracy and reproducibility in the quantification of organic acids such as malic acid in metabolomics studies, the use of a stable isotope-labeled internal standard, such as ¹³C₄-Malic Acid, is strongly recommended.[1][2] This approach provides the most effective correction for analytical variability.
The choice between GC-MS and LC-MS should be guided by the specific requirements of the study. GC-MS, with its requirement for derivatization, offers high chromatographic resolution and is less prone to matrix effects. LC-MS provides higher throughput and is better suited for polar and thermally labile compounds.
Ultimately, the implementation of a robust analytical method with a carefully selected internal standard is paramount for generating high-quality, reliable data in metabolomics research.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. L-Malic acid (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8065-0.1 [isotope.com]
- 3. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Guide to the Validation of Analytical Methods for Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance data for HPLC-UV and GC-MS methods in the analysis of small organic acids and their esters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes (for volatility) |
| Specificity | Moderate to High | Very High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often preferred for its simplicity, robustness, and high throughput. Since Malic acid 4-Me ester possesses a carboxyl group, it can be detected at low UV wavelengths.
1. Sample Preparation:
-
For liquid samples (e.g., biological fluids, beverage formulations), dilute with the mobile phase to a concentration within the calibration range.
-
For solid samples, perform a solvent extraction (e.g., with methanol (B129727) or acetonitrile), followed by centrifugation and filtration through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution at a mid-range concentration. Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a freshly prepared mobile phase and standards.
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound standard to a blank sample matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity, which is particularly useful for complex matrices or when very low concentrations need to be detected. A derivatization step is necessary to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to convert the analyte to its volatile trimethylsilyl (B98337) (TMS) ester.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Acquire data in full scan mode to identify the characteristic fragmentation pattern of the derivatized analyte and in selected ion monitoring (SIM) mode for quantification.
3. Validation Procedure:
-
The validation steps (linearity, precision, accuracy, LOD, and LOQ) are performed similarly to the HPLC-UV method, but using the derivatized standards and samples.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
This guide provides a foundational framework for the validation of an analytical method for this compound. The specific conditions and acceptance criteria should be adapted based on the project's specific requirements and regulatory guidelines.
Comparison Guide: Cross-Reactivity of Malic Acid 4-Methyl Ester in Immunoassays
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than its designated target analyte.[1][2] This phenomenon is typically observed with compounds that are structurally similar to the target antigen, leading to a potential for inaccurate (either falsely positive or falsely negative) results.[1][3] The degree of cross-reactivity is influenced by several factors including the antibody's specificity, the concentration of the cross-reacting substance, and the assay format and conditions.[2][4]
For a small molecule like Malic acid 4-methyl ester, which is a derivative of malic acid, there is a theoretical potential for it to cross-react in an immunoassay designed to detect malic acid. The antibody raised against a malic acid hapten might recognize the core malic acid structure, and the presence of the methyl ester group at the 4-carboxyl position may or may not significantly hinder this binding, depending on the specific epitope the antibody recognizes.
Data Presentation: A Hypothetical Cross-Reactivity Analysis
Should experimental data for the cross-reactivity of Malic acid 4-methyl ester become available, it would typically be presented in a format similar to the table below. This table illustrates how the cross-reactivity of a compound is quantified, usually by determining the concentration of the cross-reactant required to cause a 50% inhibition of the signal in a competitive immunoassay (IC50) and comparing it to the IC50 of the target analyte.
Table 1: Hypothetical Cross-Reactivity of Malic Acid 4-Methyl Ester in a Competitive ELISA for Malic Acid
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Malic Acid (Target) | 100 | 100% |
| Malic acid 4-methyl ester | 500 | 20% |
| Succinic Acid | 1000 | 10% |
| Fumaric Acid | >10,000 | <1% |
| Citric Acid | >10,000 | <1% |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Protocols
The following is a detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like malic acid and its derivatives. This protocol is based on established methods for small molecule immunoassays.[5][6]
Protocol: Competitive Indirect ELISA for Malic Acid
1. Materials and Reagents:
-
96-well high-binding polystyrene microtiter plates
-
Malic acid-protein conjugate (e.g., Malic acid-BSA) for coating
-
Anti-Malic acid primary antibody (monoclonal or polyclonal)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Malic acid standard
-
Potential cross-reactants (e.g., Malic acid 4-methyl ester, succinic acid)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Assay Procedure:
-
Coating: Dilute the Malic acid-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the coating solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any unoccupied sites on the plastic surface. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the malic acid standard and the potential cross-reactants in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary anti-Malic acid antibody. Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the malic acid concentration.
-
Determine the IC50 value for malic acid and each potential cross-reactant from their respective inhibition curves.
-
Calculate the percentage of cross-reactivity for Malic acid 4-methyl ester and other tested compounds using the formula provided earlier.
Visualizations
Diagram 1: Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, demonstrating how a cross-reacting compound like Malic acid 4-methyl ester would compete with the target analyte (Malic acid) for binding to the primary antibody.
Caption: Competitive immunoassay principle.
Diagram 2: Logical Relationship of Cross-Reactivity Assessment
This diagram outlines the logical steps involved in assessing the cross-reactivity of a compound in an immunoassay.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Malic Acid 4-Methyl Ester and its Ethyl Ester Analog
Abstract:
This guide provides a comparative overview of the hypothetical efficacy of Malic acid 4-Me ester and its corresponding ethyl ester analog. Due to a lack of direct comparative studies in the published literature, this document extrapolates potential differences in their biological activity based on established principles of pharmacology and ester metabolism. The guide also presents detailed, hypothetical experimental protocols that could be employed to directly assess and compare the efficacy of these two compounds. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
Malic acid is a dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the citric acid (Krebs) cycle. Its esters, such as the 4-methyl ester and the diethyl ester, are of interest for their potential therapeutic applications. The esterification of malic acid can modify its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy.
This guide focuses on a hypothetical comparison between this compound and its ethyl ester analog. While specific experimental data on the 4-Me ester is scarce, and direct comparisons with an ethyl ester analog are not available in the current literature, we can infer potential differences based on the general behavior of methyl and ethyl esters of other bioactive compounds. Generally, methyl esters are smaller and may exhibit slightly different solubility and cell permeability characteristics compared to their ethyl ester counterparts.[1][2] These differences could translate to variations in their ability to modulate cellular pathways.
Hypothetical Efficacy Comparison
The biological activity of malic acid esters is likely linked to their ability to deliver malate (B86768) to the intracellular environment and influence cellular energy metabolism. The rate of hydrolysis of the ester bond, catalyzed by intracellular esterases, would be a critical factor in their efficacy. Methyl esters sometimes exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance.
To provide a framework for future research, the following table summarizes hypothetical comparative data on the efficacy of this compound and its ethyl ester analog. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | This compound (Hypothetical) | Malic acid 4-Et ester (Hypothetical) |
| Molecular Weight ( g/mol ) | 148.11 | 176.17 |
| LogP (Predicted) | -0.5 | 0.0 |
| Cell Permeability (Papp) (10⁻⁶ cm/s) | 5.2 | 4.8 |
| IC50 (Cytotoxicity in HepG2 cells, µM) | > 500 | > 500 |
| Intracellular ATP Increase (%) at 100 µM | 25% | 20% |
| Esterase Hydrolysis Rate (nmol/min/mg protein) | 15.8 | 12.3 |
Experimental Protocols
To empirically determine the comparative efficacy of this compound and its ethyl ester analog, a series of in vitro experiments would be required. Below are detailed protocols for key assays.
This protocol is designed to assess the potential cytotoxic effects of the malic acid esters on a selected cell line (e.g., HepG2).[3][4]
-
Materials:
-
This compound and Malic acid 4-Et ester
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle control.
-
This protocol measures the effect of the compounds on cellular energy metabolism by quantifying intracellular ATP levels.[5][6][7]
-
Materials:
-
This compound and Malic acid 4-Et ester
-
Cell line of interest (e.g., primary hepatocytes)
-
Appropriate cell culture medium
-
ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its ethyl ester analog for a predetermined time (e.g., 6 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[7]
-
Express the results as a percentage change in ATP levels relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for malic acid esters is expected to be through their participation in the Krebs cycle, a key metabolic pathway for cellular energy production.
Caption: The Krebs Cycle and the entry of malic acid esters.
The diagram above illustrates how malic acid esters, after intracellular hydrolysis, can supply malate to the Krebs cycle, potentially boosting this metabolic pathway.[8][9][10][11][12]
Below is a diagram outlining the experimental workflow for comparing the two esters.
Caption: Experimental workflow for comparing malic acid esters.
Conclusion
While direct experimental evidence is currently lacking, a theoretical comparison of this compound and its ethyl ester analog suggests potential differences in their biological efficacy, primarily due to variations in their physicochemical properties influencing cellular uptake and metabolism. The smaller size of the methyl ester may lead to more rapid hydrolysis and a potentially greater immediate impact on intracellular malate levels and ATP production. However, these hypotheses must be tested through rigorous experimental investigation. The protocols and workflows provided in this guide offer a comprehensive framework for conducting such a comparative analysis, which would be invaluable for the rational design of malate-based therapeutic agents.
References
- 1. journeytoforever.org [journeytoforever.org]
- 2. blazingprojects.com [blazingprojects.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of cellular ATP levels [bio-protocol.org]
- 6. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. byjus.com [byjus.com]
- 10. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. praxilabs.com [praxilabs.com]
- 12. microbenotes.com [microbenotes.com]
A Comparative Guide to Malic Acid 4-Me Ester and Malic Acid 1-Me Ester: A Structural and Functional Analysis
Introduction:
Malic acid, a dicarboxylic acid found in all living organisms, plays a central role in metabolism, primarily as an intermediate in the citric acid cycle.[1] Its esters, such as the methyl ester regioisomers Malic acid 4-Me ester and Malic acid 1-Me ester, are of interest to researchers in drug development and biochemistry for their potential as prodrugs or bioactive molecules. The position of the ester group can significantly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological systems.[2]
This guide provides a comparative analysis of this compound and its regioisomer, Malic acid 1-Me ester. It is important to note that direct, peer-reviewed experimental studies comparing the biological activities of these two specific compounds are not extensively available in the public literature. Therefore, this comparison is based on fundamental principles of chemistry and biology, structural analysis, and data extrapolated from related compounds. We also propose a comprehensive experimental workflow for their direct comparison.
Structural and Physicochemical Comparison
The fundamental difference between the two isomers lies in the position of the methyl ester group. In Malic acid 1-Me ester (also known as 1-methyl malate), the methyl group is attached to the carboxyl group at the C-1 position, adjacent to the chiral center. In this compound, the esterification is at the C-4 position. This seemingly minor structural variance has significant implications for the molecule's properties.
Figure 1. Chemical structures of L-Malic Acid and its regioisomeric methyl esters.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Malic Acid 1-Me Ester | Key Differences & Implications |
| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester[] | 2-Hydroxysuccinic Acid Methyl Ester[4] | Nomenclature reflects the position of the methyl ester. |
| CAS Number | 66178-02-7[5] | 140235-34-3[4] | Unique identifiers for each isomer. |
| Molecular Formula | C₅H₈O₅[] | C₅H₈O₅[4] | Identical formula, confirming they are isomers. |
| Molecular Weight | 148.11 g/mol [] | 148.11 g/mol [4] | Identical weight. |
| Acidity (pKa) | Predicted: 3.49 ± 0.23[6] (for the C1-COOH) | Predicted: No data available (for the C4-COOH) | The pKa of the remaining free carboxylic acid is expected to differ. The electron-withdrawing effect of the C1-ester in the 4-Me isomer may slightly increase the acidity of the C1-COOH compared to the 1-Me isomer. |
| Predicted Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate[6] | No specific data, but expected to be similar in polar organic solvents. | Both isomers are expected to have increased lipophilicity and decreased water solubility compared to malic acid, potentially enhancing membrane permeability.[7] |
| Hydrogen Bonding | 1 donor (C2-OH), 1 donor (C1-COOH), 4 acceptors (oxygens) | 1 donor (C2-OH), 1 donor (C4-COOH), 4 acceptors (oxygens) | The spatial arrangement of donor/acceptor sites differs, which could lead to distinct intermolecular interactions and potentially different crystal packing or solvation properties.[8] |
| Steric Hindrance | Methyl group at C4 may block interactions at this terminus. | Methyl group at C1 may block interactions involving the C1 carboxyl and the adjacent C2 hydroxyl group. | This is a critical differentiator for biological activity, as enzyme active sites and receptor binding pockets are sterically sensitive. |
Hypothesized Differences in Biological Activity and Metabolism
The structural differences outlined above are predicted to manifest in distinct biological behaviors.
Interaction with Enzymes
Malic acid is a substrate for several key enzymes, most notably malate (B86768) dehydrogenase (MDH), which catalyzes its oxidation to oxaloacetate in the citric acid cycle.
-
This compound: Esterification at the C-4 position would likely prevent this isomer from being a substrate for MDH, as both carboxylates are typically required for proper binding in the active site. It may, however, act as a competitive inhibitor if the C-1 carboxylate and C-2 hydroxyl groups are sufficient for initial binding.
-
Malic Acid 1-Me Ester: Similarly, esterification at the C-1 position would block a key binding interaction, likely abolishing its activity as a substrate and potentially turning it into an enzyme inhibitor.[9]
The inhibitory potency (Ki) of each isomer against MDH would be a key performance metric to determine experimentally.
Cellular Uptake and Transport
Dicarboxylic acids like malate are generally hydrophilic and require specific membrane transporters to enter cells and mitochondria.[10]
-
Increased Lipophilicity: Both monoesters are more lipophilic than malic acid. This increased lipid solubility may allow for enhanced passive diffusion across cell membranes, a common strategy for improving drug delivery.[7][11]
-
Transporter Interaction: By masking one carboxyl group, the esters may no longer be recognized by dicarboxylic acid transporters. However, they might become substrates for other carriers, such as monocarboxylic acid transporters (MCTs), which are known to transport various carboxylate-containing drugs.[12] The differential positioning of the remaining free carboxyl group could lead to different affinities for such transporters.
Metabolism by Esterases
Once inside the body or cell, methyl esters are susceptible to hydrolysis by ubiquitous esterase enzymes, which would convert them back into malic acid and methanol (B129727).[13] This is a common activation pathway for ester-based prodrugs.
-
Rate of Hydrolysis: The rate of this bioactivation could differ between the two isomers. The chemical environment and steric hindrance around the ester bond can influence its accessibility to esterase enzymes. It could be hypothesized that the ester at the C-4 position in the 4-Me ester is less sterically hindered than the C-1 ester, which is adjacent to the hydroxyl group, potentially leading to a faster hydrolysis rate. This is a critical parameter as it dictates the concentration and duration of action of both the prodrug and the released active molecule (malic acid).
Figure 2. Hypothesized metabolic pathway for malic acid methyl esters.
Proposed Experimental Protocols for Comparative Analysis
To empirically determine the activity profiles of these isomers, a standardized, head-to-head comparison is required. The following experimental workflow is proposed.
Figure 3. Proposed experimental workflow for comparing malic acid ester isomers.
Protocol: Plasma Hydrolysis Stability Assay
Objective: To compare the rate at which each isomer is hydrolyzed to malic acid in the presence of plasma esterases.
-
Preparation: Prepare stock solutions (10 mM) of Malic Acid 1-Me Ester and this compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, add 95 µL of fresh human plasma and pre-warm to 37°C.
-
Initiation: Start the reaction by adding 5 µL of the 10 mM stock solution of one isomer to the plasma (final concentration: 500 µM). Vortex gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Vortex the quenched sample, centrifuge at high speed for 10 minutes to precipitate proteins, and transfer the supernatant to an HPLC vial.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent ester and the appearance of malic acid over time.
-
Data Analysis: Plot the concentration of the parent ester versus time and calculate the half-life (t₁/₂) of each isomer in plasma.
Protocol: Malate Dehydrogenase (MDH) Inhibition Assay
Objective: To determine if the esters act as inhibitors of MDH and compare their potency.
-
Reagents: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.5), NADH, oxaloacetate, and purified MDH enzyme.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of NADH (e.g., 150 µM), and serial dilutions of the test compounds (Malic Acid 1-Me Ester and 4-Me Ester, typically from 1 mM down to 1 nM). Include a no-inhibitor control.
-
Enzyme Addition: Add MDH enzyme to all wells to a final concentration that gives a robust linear reaction rate. Incubate for 5 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding oxaloacetate (e.g., 100 µM) to all wells.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 10-15 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
Summary of Predicted Comparative Performance
The table below summarizes the hypothesized outcomes from the proposed experiments. This is intended as a framework for data interpretation once experiments are conducted.
Table 2: Framework for Comparative Performance Analysis (Hypothetical Data)
| Parameter Assessed | Expected Outcome for this compound | Expected Outcome for Malic Acid 1-Me Ester | Rationale for Predicted Difference |
| Plasma Half-Life (t₁/₂) | Shorter (e.g., 25 min) | Longer (e.g., 45 min) | The C4-ester is potentially less sterically hindered, allowing for more rapid hydrolysis by plasma esterases. |
| MDH Inhibition (IC₅₀) | Moderate Inhibition (e.g., 150 µM) | Weaker Inhibition (e.g., >500 µM) | The C1-carboxylate is often a critical anchor point for MDH binding. The 4-Me ester, with its free C1-COOH, may bind to the active site more effectively. |
| Cellular Uptake Rate | Higher | Lower | Differences in lipophilicity or interaction with specific monocarboxylate transporters could favor one isomer over the other. |
| Cytotoxicity (EC₅₀) | Potentially higher | Potentially lower | Cytotoxicity could be linked to the rate of intracellular malic acid and methanol generation, or off-target effects of the ester form itself. |
Conclusion
While this compound and Malic acid 1-Me ester are structurally similar, the positional difference of the methyl ester group is predicted to have a profound impact on their chemical reactivity, metabolic stability, and biological interactions. Based on theoretical analysis, the 4-Me ester may exhibit faster enzymatic hydrolysis and potentially stronger interactions with enzymes like malate dehydrogenase due to its free C1-carboxylate. Conversely, the 1-Me ester may be more stable but less likely to interact with native malate binding sites.
These hypotheses underscore the critical importance of regioisomerism in drug design and chemical biology. The proposed experimental protocols provide a clear path forward for researchers to elucidate the precise differences in activity and establish a definitive performance profile for each compound. Such studies are essential for the rational design of malic acid-based molecules for therapeutic or research applications.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Methyl malate | C5H8O5 | CID 12100555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 66178-02-7 - BuyersGuideChem [buyersguidechem.com]
- 6. This compound | 66178-02-7 [amp.chemicalbook.com]
- 7. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient kinetic studies of malic enzyme. A conformational change associated with substrate inhibition by malate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of monocarboxylic acid transporters in the cellular uptake of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Comparative Analysis of Malic Acid 4-Methyl Ester: A Challenge in Natural Sourcing
A comprehensive comparative analysis of "Malic acid 4-methyl ester," also known by its chemical name (S)-2-Hydroxybutanedioic acid 4-methyl ester, from different natural sources is currently not feasible due to the limited availability of the compound in nature. Scientific literature to date has identified only a single natural source for this specific chemical entity.
Limited Natural Occurrence
Malic acid 4-methyl ester has been reported to be isolated from the herbs of Saccharum sinense, a species of sugarcane.[1][2][][4] Extensive searches of chemical and biological databases have not revealed any other plant, animal, or microbial sources for this particular ester. This singularity in its natural origin precludes a comparative study based on sourcing from different natural environments.
Without different natural samples to compare, it is impossible to conduct experiments to determine if variations in source lead to differences in purity, yield, or the presence of minor isomeric or structurally related impurities. Furthermore, no biological activity or performance data for Malic acid 4-methyl ester isolated from Saccharum sinense has been published, which would be essential for any comparative performance analysis.
Malic Acid and Its Esters in Nature
While Malic acid 4-methyl ester itself appears to be rare, its parent compound, malic acid, is widespread in the plant kingdom. It is a key organic acid in many fruits, contributing to their tart flavor, and is found in apples, grapes, and cherries, among others.[5][6] Malic acid exists in two stereoisomeric forms, L-malic acid and D-malic acid, with the L-form being the naturally occurring isomer.[6]
The study of malic acid esters in nature is an ongoing field of research. While various esters of malic acid can be synthesized in the laboratory, their natural occurrence is not as broadly documented as that of malic acid itself.
Future Research Directions
The exclusive presence of Malic acid 4-methyl ester in Saccharum sinense suggests a unique biosynthetic pathway within this plant. Future research could focus on elucidating this pathway, which may open avenues for biotechnological production of this compound. Further investigation into the biological activities of Malic acid 4-methyl ester is also warranted to understand its potential applications.
Until Malic acid 4-methyl ester is discovered in other natural sources or produced through biotechnological methods that might introduce variations, a comparative analysis as requested remains a scientific inquiry for the future.
Due to the absence of comparative data, the requested data tables, experimental protocols, and visualizations cannot be generated.
References
Head-to-head comparison of "Malic acid 4-Me ester" and succinic acid methyl ester
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount. This guide provides a detailed, data-driven comparison of two structurally related ester compounds: Malic acid 4-Me ester and succinic acid methyl ester. We will delve into their physicochemical properties, biological activities, and potential applications, supported by experimental data and protocols.
Physicochemical Properties: A Tabular Overview
A fundamental understanding of the physicochemical properties of this compound and succinic acid methyl ester is crucial for predicting their behavior in biological systems and for formulation development. The following table summarizes key parameters for both compounds.
| Property | This compound | Succinic acid methyl ester (monomethyl) | Data Source |
| Molecular Formula | C5H8O5 | C5H8O4 | [1][2] |
| Molecular Weight | 148.114 g/mol | 132.11 g/mol | [1][2] |
| Appearance | Crystalline solid | White to off-white crystals | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in water, ethanol, ethyl ether, acetone, and methanol. Insoluble in toluene, benzene, carbon disulfide, carbon tetrachloride and petroleum ether. | [3][4] |
| IUPAC Name | (S)-2-Hydroxybutanedioic acid 4-methyl ester | 4-methoxy-4-oxobutanoic acid | [2][] |
| CAS Number | 66178-02-7 | 3878-55-5 | [1][2] |
Biological Activities and Applications
While structurally similar, these two esters exhibit distinct biological activities and have been explored for different applications in research and development.
This compound: A Versatile Building Block
This compound, a derivative of the naturally occurring malic acid, has been identified in plants such as Saccharum sinense[3]. Its primary area of exploration in the scientific literature appears to be in the realm of polymer chemistry and drug delivery. Copolymers derived from poly(β,L-malic acid) methyl esters are being investigated as nanoconjugate platforms for targeted drug delivery to tumors[6]. These polymers can be engineered to have membrane-disrupting properties, facilitating the intracellular delivery of therapeutic agents[6]. By adjusting the degree of methylation, these copolymers can be rendered insoluble to form drug-delivering nanoparticles[6].
Succinic Acid Methyl Ester: A Potent Insulin (B600854) Secretagogue
Succinic acid methyl esters, including both the monomethyl and dimethyl forms, have garnered significant attention for their potent insulinotropic effects. Studies have demonstrated that these esters can stimulate insulin release from pancreatic β-cells, with a potency that can be twice that of D-glucose on a molar basis[7]. This has led to the proposal of succinic acid esters as potential therapeutic agents for non-insulin-dependent diabetes mellitus[7][8][9]. The mechanism is thought to involve their metabolism within the pancreatic islets, leading to an increase in insulin biosynthesis and secretion[9].
Interestingly, the metabolic fate of succinic acid methyl esters varies across different cell types. In rat hepatocytes, they are efficiently metabolized and can serve as gluconeogenic precursors[10]. However, in neural cells, their metabolism is significantly lower compared to glucose[11].
Experimental Data Summary
| Experiment | Model System | Key Findings | Reference |
| Insulin Secretion | Fasted and anesthetized rats | Intravenous administration of monomethyl and dimethyl esters of succinic acid caused a rapid increase in plasma insulin. | [7] |
| Glucose Metabolism | Rat isolated hepatocytes | Monomethyl and dimethyl esters of succinic acid inhibited D-glucose metabolism. | [10] |
| Metabolism in Neural Cells | NG108-15 mouse neuroblastoma x rat glioma hybrid cells and normal rat brain cells | Conversion of dimethyl ester of 14C-labeled succinic acid to 14CO2 was only 5% or less of that found with an equimolar concentration of D-glucose. | [11] |
| Antihyperlipidemic and Antiperoxidative Effects | Streptozotocin-nicotinamide induced type 2 diabetic rats | Treatment with succinic acid monoethyl ester resulted in a significant reduction of plasma glucose, an increase in plasma insulin, and a decrease in serum and tissue lipids and lipid peroxidation products. | [8] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vivo Assessment of Insulin Secretion
This protocol is based on studies investigating the insulinotropic effects of succinic acid esters[7].
Objective: To determine the in vivo effect of a test compound (e.g., this compound or succinic acid methyl ester) on plasma insulin levels in a rat model.
Materials:
-
Male Wistar rats
-
Test compound (this compound or succinic acid methyl ester)
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., pentobarbital)
-
Blood collection supplies (e.g., heparinized syringes, centrifuge)
-
Insulin ELISA kit
Procedure:
-
Fast rats overnight while allowing free access to water.
-
Anesthetize the rats with an appropriate anesthetic.
-
Collect a baseline blood sample from the tail vein or other suitable site.
-
Administer the test compound or vehicle intravenously at a predetermined dose.
-
Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 20, and 30 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C until analysis.
-
Measure plasma insulin concentrations using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the change in plasma insulin levels over time in response to the test compound compared to the vehicle control.
In Vitro Cellular Metabolism Assay
This protocol is adapted from studies on the metabolism of succinic acid esters in cultured cells[10][11].
Objective: To compare the rate of metabolism of 14C-labeled this compound and 14C-labeled succinic acid methyl ester in a specific cell line (e.g., hepatocytes, neural cells).
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
14C-labeled test compounds (this compound and succinic acid methyl ester)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
CO2 trapping solution (e.g., hyamine hydroxide)
Procedure:
-
Plate cells in appropriate culture vessels and grow to a desired confluency.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with a medium containing a known concentration of the 14C-labeled test compound in a sealed flask equipped with a center well containing a CO2 trapping solution.
-
After a defined incubation period, inject a strong acid (e.g., perchloric acid) into the flask to stop the reaction and release the dissolved 14CO2.
-
Allow the flask to sit for a period to ensure complete trapping of the 14CO2.
-
Remove the center well and transfer the trapping solution to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of 14CO2 produced is indicative of the rate of oxidative metabolism of the test compound.
-
Compare the metabolic rates of the two esters.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Logical relationship of this compound in drug delivery and Succinic acid methyl ester in insulin secretion.
Caption: Experimental workflow for a comparative study of the insulinotropic effects of the two esters.
Conclusion
References
- 1. CAS 66178-02-7 | this compound [phytopurify.com]
- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 66178-02-7 [chemicalbook.com]
- 4. Succinic acid | 110-15-6 [chemicalbook.com]
- 6. Nanoconjugate Platforms Development Based in Poly(β,L-Malic Acid) Methyl Esters for Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo stimulation of insulin release by succinic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 10. Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of succinic acid methyl esters in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Fumaric Acid Methyl Ester and Malic Acid
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of therapeutic compound development, a thorough understanding of the biological activities of related molecules is paramount. This guide provides a detailed comparison of the well-characterized biological effects of fumaric acid methyl ester, also known as dimethyl fumarate (B1241708) (DMF), with the known effects of malic acid. It is critical to note that there is a significant lack of published experimental data on the biological effects of Malic acid 4-Me ester. Therefore, this guide will utilize data available for its parent compound, malic acid, as a proxy to provide a comparative framework. This information should be interpreted with caution, as the esterification of malic acid can significantly alter its biological properties.
I. Overview of Biological Activities
Fumaric acid methyl ester (dimethyl fumarate) is an established immunomodulatory and anti-inflammatory agent with a well-defined mechanism of action. In contrast, while malic acid is known for its anti-inflammatory and antioxidant properties, the specific biological activities of its 4-methyl ester remain largely uninvestigated.
Key Biological Effects at a Glance
| Feature | Fumaric Acid Methyl Ester (Dimethyl Fumarate) | Malic Acid (as a proxy for this compound) |
| Primary Mechanism | Nrf2 pathway activation, NF-κB pathway inhibition.[1][2][3] | Antioxidant and anti-inflammatory activities.[4][5][6] |
| Immunomodulatory Effects | Shifts T helper cell profile from Th1/Th17 to Th2, reduces pro-inflammatory cytokine production.[7] | May reduce pro-inflammatory markers such as TNF-α, C-reactive protein (CRP), and rheumatoid factor (RF).[4][8] |
| Clinical Applications | Treatment of relapsing-remitting multiple sclerosis and psoriasis.[7] | Used in food and cosmetics; potential therapeutic applications are under investigation.[9] |
II. Mechanistic Insights: Signaling Pathways
Dimethyl fumarate exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3]
Nrf2 Activation Pathway by Dimethyl Fumarate
Dimethyl fumarate and its active metabolite, monomethyl fumarate, are electrophilic and can react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
NF-κB Inhibition Pathway by Dimethyl Fumarate
Dimethyl fumarate can also inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression. This inhibition is thought to occur through multiple mechanisms, including the direct modification of NF-κB subunits and the inhibition of IκB kinase (IKK), which is responsible for the degradation of the NF-κB inhibitor, IκB.
III. Comparative Experimental Data
While direct comparative studies are unavailable, this section presents quantitative data on the distinct biological effects of dimethyl fumarate and malic acid.
Table 1: Nrf2 Activation by Dimethyl Fumarate
| Cell Line | Treatment | Concentration | Fold Induction of Nrf2 Target Gene (NQO1) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Dimethyl Fumarate | 10 µM | ~4-fold | [10] |
| Human Retinal Endothelial Cells (HRECs) | Dimethyl Fumarate | 10 µM | Statistically significant increase in HO-1 mRNA | [11] |
| Mouse Primary Astrocytes | Dimethyl Fumarate | 3 µM | ~2.5-fold | [12] |
Table 2: Anti-inflammatory Effects of Malic Acid
| Animal Model | Induced Condition | Treatment | Dosage | Reduction in Inflammatory Markers | Reference |
| Wistar Rat | Potassium Oxonate-Induced Gout | Malic Acid | 100 mg/kg | Significant decrease in C-reactive protein and Rheumatoid Factor | [4] |
| Sow | Late Pregnancy-associated Stress | L-Malic Acid Complex | 2% of diet | Alleviated oxidative stress and inflammation | [13] |
| Rat | Myocardial Ischemia/Reperfusion | L-Malic Acid | 250 mg/kg | 37.9% reduction in serum TNF-α | [8] |
IV. Experimental Protocols
This section provides an overview of standard methodologies for key experiments relevant to the biological activities discussed.
Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.
Experimental Workflow:
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HepG2-ARE-Luciferase) in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.[14]
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.[14]
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., from an MTT assay) and calculate the fold induction of luciferase activity compared to the vehicle control.[14]
NF-κB Inhibition Assay (Translocation Assay)
This assay measures the inhibition of NF-κB translocation from the cytoplasm to the nucleus upon stimulation with an inflammatory agent.
Experimental Workflow:
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate.[15][16]
-
Compound Pre-treatment: Pre-incubate the cells with the test compound for a specified time (e.g., 1 hour).[17]
-
Stimulation: Add an NF-κB activator, such as TNF-α or LPS, to the wells and incubate for a short period (e.g., 30-60 minutes).[16][17]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against an NF-κB subunit (e.g., p65) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of translocation.[15]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and treat them with the test compound at various concentrations.[19]
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[18][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20] The amount of formazan produced is proportional to the number of viable cells.
V. Conclusion
Fumaric acid methyl ester (dimethyl fumarate) is a well-established therapeutic agent with a multifaceted mechanism of action centered on the activation of the Nrf2 pathway and inhibition of NF-κB signaling.[1][3] These activities contribute to its potent immunomodulatory and anti-inflammatory effects, which are leveraged in the treatment of multiple sclerosis and psoriasis.[7]
In contrast, the biological profile of this compound is currently undefined in the scientific literature. While its parent compound, malic acid, exhibits antioxidant and anti-inflammatory properties, it is crucial to recognize that esterification can dramatically alter a molecule's pharmacological properties, including its cell permeability, metabolic stability, and interaction with biological targets.
Therefore, a direct and evidence-based comparison of the biological effects of this compound and fumaric acid methyl ester is not possible at this time. Future research is required to elucidate the potential biological activities and mechanisms of action of this compound to determine if it shares any of the therapeutic properties of dimethyl fumarate or possesses a unique pharmacological profile. Researchers interested in the therapeutic potential of malic acid derivatives are encouraged to conduct foundational in vitro and in vivo studies to characterize the bioactivity of this compound.
References
- 1. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Malic enzyme 3 mediated the effects of malic acid on intestinal redox status and feed efficiency in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 8. The Cardioprotective Effects of Citric Acid and L-Malic Acid on Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Benchmarking "Malic Acid 4-Methyl Ester" Against Known Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malic Acid 4-Methyl Ester
Malic acid 4-methyl ester is a derivative of malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. As a malate (B86768) analogue, it is hypothesized to act as a competitive inhibitor of malic enzymes (MEs), which catalyze the oxidative decarboxylation of malate to pyruvate, producing NADPH in the process. Malic enzymes, particularly ME1 and ME2, are crucial for cellular metabolism, supporting anabolic processes like fatty acid synthesis and maintaining redox balance. Their upregulation in various cancers has made them attractive targets for therapeutic intervention.
Comparative Analysis of Malic Enzyme Inhibitors
While a specific IC50 or Kᵢ value for Malic acid 4-methyl ester is not documented, its potential as a competitive inhibitor can be understood in the context of other known malic enzyme inhibitors. The following table summarizes the inhibitory potency of several compounds that target malic enzymes.
| Inhibitor | Target Enzyme | IC50 Value | Mechanism of Action |
| Malic acid 4-methyl ester | Malic Enzyme (Predicted) | Not Available | Competitive (Predicted) |
| AS1134900 | ME1 | 0.73 µM[1][2] | Allosteric[2] |
| ME1 Inhibitor (CS-0088697) | ME1 | 0.15 µM | Not Specified |
| Embonic Acid | ME2 | Not Specified | Allosteric |
| 5,5'-Methylenedisalicylic acid | ME2 | Not Specified | Allosteric |
Experimental Protocol: Malic Enzyme Activity Assay
To empirically determine the inhibitory effects of "Malic acid 4-methyl ester," a continuous spectrophotometric rate determination assay can be employed. This assay measures the increase in absorbance at 340 nm resulting from the production of NADPH.
Materials and Reagents:
-
100 mM Triethanolamine HCl Buffer, pH 7.4 at 25°C
-
100 mM L-Malic Acid Solution
-
20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Solution
-
20 mM Manganese Chloride (MnCl₂) Solution
-
Purified Malic Enzyme
-
"Malic acid 4-methyl ester" solution (at various concentrations)
-
UV/Vis Spectrophotometer
Procedure: [3]
-
Prepare a reaction mixture by pipetting the following reagents into a suitable cuvette:
-
2.00 mL Triethanolamine HCl Buffer
-
0.10 mL L-Malic Acid Solution
-
0.05 mL NADP+ Solution
-
0.75 mL MnCl₂ Solution
-
-
To the 'Test' cuvette, add the desired concentration of "Malic acid 4-methyl ester." To the 'Control' cuvette, add the corresponding volume of solvent.
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Malic Enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for approximately 5-10 minutes.
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.
-
The inhibitory effect can be determined by comparing the reaction rates in the presence and absence of "Malic acid 4-methyl ester." The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the context of this research, the following diagrams illustrate the relevant metabolic pathway and the experimental workflow for inhibitor testing.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
A Guide to Isotopic Labeling of "Malic acid 4-Me ester" for Tracer Studies Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled "Malic acid 4-Me ester" as a potential metabolic tracer against established alternatives for studying the tricarboxylic acid (TCA) cycle. It includes supporting principles, proposed experimental protocols, and data presentation formats to aid researchers in designing and validating tracer studies.
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify the flux of metabolites through these pathways.[1] By introducing a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the isotope into downstream metabolites, providing insights into the activity of specific enzymes and pathways.[2] The choice of tracer is critical for the precision and accuracy of metabolic flux analysis.[3][4]
"this compound" is a derivative of malic acid, a key intermediate in the TCA cycle. An isotopically labeled version of this compound, such as L-Malic acid (¹³C₄), is commercially available and can serve as a precursor for the synthesis of the labeled ester.[5][6] The ester group is anticipated to enhance cell permeability, allowing for more efficient delivery of malate (B86768) into the cytoplasm.
Comparison of "this compound" with Alternative Tracers
The validation of "this compound" as a metabolic tracer requires a thorough comparison with established tracers for TCA cycle analysis, primarily isotopically labeled glucose and glutamine.
| Tracer | Point of Entry into TCA Cycle | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| [U-¹³C]Glucose | Acetyl-CoA (via glycolysis and pyruvate (B1213749) dehydrogenase) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis | Provides a global view of central carbon metabolism. | Indirect entry into the TCA cycle; labeling patterns can be complex to interpret. |
| [U-¹³C]Glutamine | α-ketoglutarate (via glutaminolysis) | TCA Cycle (anaplerosis), Amino Acid Metabolism | Directly feeds into the TCA cycle, useful for studying cancer cell metabolism.[3][4] | Primarily traces anaplerotic flux, may not fully capture oxidative metabolism. |
| [¹³C₄]this compound (Proposed) | Malate | TCA Cycle, Gluconeogenesis | Direct entry as a TCA cycle intermediate, potentially bypassing initial regulatory steps of glucose and glutamine metabolism. The methyl ester may improve cell uptake. | Requires intracellular hydrolysis to malate. The metabolic fate of the methyl group needs to be considered. Not yet validated in published studies. |
| [2,2,3,3-²H]Dimethyl-succinate | Succinate -> Fumarate -> Malate | TCA Cycle, NADPH production by malic enzyme | Useful for tracing specific reactions within the TCA cycle and NADPH metabolism. | Relies on non-physiological uptake and mitochondrial-cytosolic transport. |
Proposed Experimental Validation of Isotopic Labeled "this compound"
The validation of ¹³C-labeled "this compound" as a tracer would involve a series of experiments to confirm its uptake, metabolism, and the distribution of the isotopic label.
Experimental Workflow
The following diagram outlines a typical workflow for a tracer study.
References
- 1. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Transport of malic acid and other dicarboxylic acids in the yeast Hansenula anomala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Malic acid (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8065-0.1 [isotope.com]
- 6. L-Malic acid-13C4 ≥99 atom % 13C, ≥97% (CP) | 150992-96-4 [sigmaaldrich.com]
Quantitative Comparison of Malic Acid 4-Methyl Ester in Plant Extracts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of malic acid 4-methyl ester quantification in various plant extracts. This document summarizes available data, details experimental protocols for accurate measurement, and visualizes key processes to support further research and development.
Quantitative Data on Malic Acid in Various Plant Sources
The following table summarizes the concentration of malic acid found in different plant sources. The methodologies described in the subsequent section can be employed to specifically quantify its 4-methyl ester.
| Plant Source | Common Name | Malic Acid Concentration | Method of Analysis |
| Malus domestica | Apple | 0.6 g/100 mL (in juice)[3] | HPLC[3][4] |
| Olea europaea | Olive | Recovery of 110% in spiked samples | HPLC[3] |
| Nicotiana tabacum | Tobacco | Data on precision available | Gas Chromatography[5] |
| Various Fruits | - | Present in varying concentrations | HPLC, 1H NMR Spectroscopy[3][6] |
Note: The concentration of malic acid 4-methyl ester would be a fraction of the total malic acid content and is dependent on the specific metabolic processes within the plant.
Experimental Protocols for Quantification
The quantification of malic acid 4-methyl ester from plant extracts typically involves extraction, derivatization (if starting from malic acid), and chromatographic analysis.
Protocol 1: Gas Chromatography (GC) of Malic Acid Methyl Esters
This method, adapted from a procedure for determining organic acids in tobacco, is suitable for the direct analysis of malic acid methyl esters or for the quantification of malic acid after esterification[5].
1. Sample Preparation:
-
Solid samples should be ground to pass through a 20-mesh sieve and dried for three hours at 110°C in a forced-draft oven[5].
-
Semi-solid samples should be diced, dried overnight at 110°C, ground, and then dried for an additional three hours at 110°C[5].
-
Liquid samples should be evaporated to near dryness on a hot plate and then dried for three hours at 110°C[5].
2. Simultaneous Extraction and Esterification:
-
Prepare an extraction and esterification solution of 10% sulfuric acid in absolute methanol (B129727). This is done by slowly adding 100 ml of concentrated sulfuric acid to 600 ml of absolute methanol in a dry one-liter volumetric flask placed in an ice bath with magnetic stirring[5].
-
The dried sample is treated with this solution overnight at room temperature. This process both extracts the organic acids and converts them to their methyl esters[5].
3. Extraction of Methyl Esters:
-
Add a two-fold volume of water to the reaction mixture[5].
-
Perform four successive extractions with chloroform (B151607) to isolate the methyl esters. Diethyl ether can also be used[5].
4. Gas Chromatographic Analysis:
-
The chloroform extract containing the methyl esters is then analyzed by gas chromatography to determine the concentration of malic acid 4-methyl ester[5]. The specific GC conditions (e.g., column type, temperature program) would need to be optimized for the separation of the target analyte.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organic Acids
This method is suitable for the analysis of underivatized malic acid and can be adapted for its esters.
1. Extraction:
-
Organic acids can be extracted from plant material using a water-methanol mixture (e.g., 75:25 v/v)[3].
2. HPLC Analysis:
-
The extract can be analyzed using an ion-exchange column with a UV absorbance detector at 214 nm[3].
-
A mobile phase of 0.1% (w/v) phosphoric acid is often used[3].
-
For chiral separation of D- and L-malic acid, a chiral ligand-exchanger column with a mobile phase containing a Cu(II)-L-valine complex can be employed[3].
Visualizing the Experimental Workflow and Metabolic Context
To aid in the understanding of the quantification process and the biological relevance of malic acid, the following diagrams are provided.
Caption: Workflow for quantifying this compound.
Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy production[[“]]. It is also involved in various other metabolic and signaling processes within plants.
Caption: Malic acid's role in metabolism and signaling.
Conclusion
The quantification of malic acid 4-methyl ester in plant extracts is a feasible endeavor, primarily through the derivatization of malic acid and subsequent gas chromatographic analysis. While a comprehensive comparative database of its concentration across various plants is yet to be established, the provided protocols offer a robust starting point for researchers. Understanding the metabolic context of malic acid is crucial, as its esters likely play a role in the complex network of plant physiology. Further research is warranted to elucidate the specific functions and distribution of malic acid 4-methyl ester in the plant kingdom, which could unveil novel applications in pharmaceuticals and biotechnology.
References
Assessing the Specificity of "Malic acid 4-methyl ester" in Enzymatic Reactions: A Comparative Guide
For researchers and professionals in drug development and life sciences, understanding the specificity of an enzyme for its substrate is paramount. This guide provides a comparative assessment of the enzymatic processing of the naturally occurring compound "Malic acid 4-methyl ester" against the well-characterized reaction of L-malic acid with malic enzyme. Due to the limited availability of direct experimental data on the enzymatic reactions of "Malic acid 4-methyl ester," this guide will focus on a methodological comparison, outlining the necessary experimental protocols and data interpretation required to assess its specificity, using diethyl malate (B86768) as a proxy where applicable.
I. Enzymatic Conversion of L-Malic Acid: A Baseline for Specificity
L-malic acid is a key intermediate in cellular metabolism and its conversion is catalyzed by highly specific enzymes. One such enzyme is malic enzyme (EC 1.1.1.40), which catalyzes the oxidative decarboxylation of L-malate to pyruvate.
Signaling Pathway for Malic Enzyme
Caption: Oxidative decarboxylation of L-malic acid by malic enzyme.
Quantitative Data: Malic Enzyme Kinetics
The specificity of malic enzyme for L-malic acid is reflected in its kinetic parameters. The following table summarizes the kinetic constants for malic enzyme from Escherichia coli.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Malic Acid | E. coli Malic Enzyme (SfcA) | 0.66 | 82.7 | 1.25 x 105 |
| L-Malic Acid | E. coli Malic Enzyme (MaeB) | 3.41 | 66.6 | 1.95 x 104 |
Data sourced from Bologna et al. (2007). Note that for MaeB, the kinetics for malate are sigmoidal, and the reported value is the K0.5.
II. Assessing the Enzymatic Specificity of "Malic acid 4-methyl ester"
"Malic acid 4-methyl ester" is a derivative of L-malic acid where the carboxyl group at the 4-position is esterified with a methyl group. This structural modification suggests that it would not be a substrate for malic enzyme, which requires a free carboxylate. However, it could potentially be a substrate for esterases or lipases, which catalyze the hydrolysis of ester bonds.
Hypothetical Enzymatic Hydrolysis
The most probable enzymatic reaction for "Malic acid 4-methyl ester" would be hydrolysis by a non-specific esterase, such as Pig Liver Esterase (PLE), to yield L-malic acid and methanol.
Caption: Hypothetical hydrolysis of Malic acid 4-methyl ester by an esterase.
Experimental Workflow for Specificity Assessment
To assess the specificity of an enzyme for "Malic acid 4-methyl ester," a systematic experimental approach is required. The following workflow outlines the key steps.
Caption: Workflow for assessing enzyme specificity for a novel substrate.
Quantitative Data: A Comparative Framework
As direct kinetic data for "Malic acid 4-methyl ester" is unavailable, we present a framework for comparison. A researcher would perform kinetic studies and compare the results to a known substrate for the chosen esterase. For Pig Liver Esterase, a common substrate is ethyl butyrate.
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | kcat/Km (M-1s-1) |
| Ethyl Butyrate | Pig Liver Esterase | To be determined | To be determined | To be determined |
| Malic acid 4-methyl ester | Pig Liver Esterase | To be determined | To be determined | To be determined |
| Diethyl Malate | Photobacterium lipolyticum Lipase (B570770) | Not Reported | Not Reported | Not Reported |
The study on diethyl malate hydrolysis by Photobacterium lipolyticum lipase demonstrated position-specific hydrolysis but did not report kinetic parameters.[1] A comprehensive assessment would require determining these values experimentally.
III. Experimental Protocols
A. Malic Enzyme Activity Assay
This protocol is adapted from a standard procedure for measuring NADP-dependent malic enzyme activity.
Materials:
-
Triethanolamine buffer (100 mM, pH 7.4)
-
L-Malic acid solution (100 mM)
-
NADP+ solution (20 mM)
-
MnCl2 solution (20 mM)
-
Malic enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
2.00 mL Triethanolamine buffer
-
0.10 mL L-Malic acid solution
-
0.05 mL NADP+ solution
-
0.75 mL MnCl2 solution
-
-
Equilibrate the mixture to 25°C and measure the initial absorbance at 340 nm (Ainitial).
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the linear rate of change (ΔA340/min).
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
B. Esterase Activity Assay (for "Malic acid 4-methyl ester")
This protocol is a general method for determining esterase activity via titration, which can be adapted for "Malic acid 4-methyl ester".
Materials:
-
Borate (B1201080) buffer (10 mM, pH 8.0)
-
"Malic acid 4-methyl ester" solution (concentration to be optimized)
-
Pig Liver Esterase (PLE) solution
-
Standardized NaOH solution (e.g., 10 mM)
-
pH meter and magnetic stirrer
Procedure:
-
In a reaction vessel, combine the borate buffer and the "Malic acid 4-methyl ester" solution.
-
Adjust the pH of the solution to 8.0 with the standardized NaOH solution.
-
Initiate the reaction by adding the PLE solution.
-
Maintain the pH at 8.0 by titrating with the NaOH solution. The rate of NaOH addition required to maintain the pH is proportional to the rate of acid (L-malic acid) production.
-
Record the volume of NaOH consumed over time to determine the reaction velocity.
-
Perform the assay at various substrate concentrations to determine Km and Vmax.
IV. Conclusion
While L-malic acid is a well-defined substrate for specific enzymes like malic enzyme, the enzymatic processing of its derivative, "Malic acid 4-methyl ester," is not well-documented. Based on its chemical structure, it is hypothesized to be a substrate for general esterases. To confirm this and to quantify its specificity, a systematic experimental approach is necessary. By following the outlined workflow and experimental protocols, researchers can determine the kinetic parameters for "Malic acid 4-methyl ester" and compare them to known esterase substrates. This will provide a quantitative measure of its specificity and its potential utility in various biochemical applications. The lack of readily available data highlights an opportunity for further research into the enzymatic interactions of this and other naturally occurring malate esters.
References
Safety Operating Guide
Proper Disposal of Malic Acid 4-Me Ester: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Malic acid 4-Me ester, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document outlines the necessary procedures for the safe disposal of this compound, a carboxylic acid ester commonly used in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.
Waste Characterization and Regulatory Overview
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste must be evaluated for four key characteristics to determine if it is hazardous: ignitability, corrosivity, reactivity, and toxicity.[1][2][3] A thorough characterization of this compound waste is the first and most critical step in its proper disposal.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [4] |
| Molecular Weight | 148.11 g/mol | [4] |
| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 3.49 ± 0.23 (Predicted) | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
| Flash Point | Not available. Experimental determination is required. | |
| pH of Aqueous Solution | Not available. Experimental determination is required. | |
| Toxicity (LD50) | Not available. Analogous short-chain maleic esters show low to moderate acute toxicity. | [5] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Waste Identification and Segregation
-
Initial Assessment: Treat all this compound waste as potentially hazardous.
-
Segregation: Do not mix this waste with other chemical waste streams to avoid unintended reactions. It is particularly important to store it separately from strong acids, bases, and oxidizing agents.
Waste Characterization (Experimental)
Due to the lack of complete data, experimental characterization of the waste is mandatory. This should be performed by trained personnel in a controlled laboratory setting.
-
Ignitability Test:
-
Method: Use the Pensky-Martens Closed-Cup method (EPA Method 1010A) to determine the flash point of the liquid waste.
-
Hazardous Criterion: A flash point below 60°C (140°F) classifies the waste as ignitable (RCRA waste code D001).
-
-
Corrosivity Test:
-
Method: For aqueous waste solutions, measure the pH using a calibrated pH meter.
-
Hazardous Criterion: A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as corrosive (RCRA waste code D002).
-
-
Reactivity Test:
-
Assessment: Based on the structure of this compound, it is not expected to be reactive. However, if the waste has been mixed with other substances, its reactivity must be evaluated. Check for properties such as instability, potential for violent reaction with water, or generation of toxic gases.
-
-
Toxicity Test:
-
Method: The Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311) should be performed to determine if any toxic constituents could leach into the environment.[2][6][7]
-
Hazardous Criterion: If the extract from the TCLP contains any of the contaminants on the RCRA D-list at or above the regulatory levels, the waste is considered toxic.
-
Labeling and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Container: Use a chemically compatible container with a secure, tight-fitting lid.
-
Storage: Store the waste in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
Disposal
-
Non-Hazardous Waste: If, after thorough characterization, the this compound waste does not meet any of the RCRA criteria for hazardous waste, it may be disposed of as non-hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Hazardous Waste: If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of hazardous waste down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | 66178-02-7 [chemicalbook.com]
- 2. rtilab.com [rtilab.com]
- 3. phaseonline.com [phaseonline.com]
- 4. This compound | 66178-02-7 [amp.chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Waste Characterization - Eurofins USA [eurofinsus.com]
- 7. alsglobal.com [alsglobal.com]
Essential Safety and Operational Guide for Handling Malic Acid 4-Me Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Malic acid 4-Me ester (Dimethyl malate). Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields, Face Shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a significant risk.[1] |
| Skin | Chemical-resistant Gloves, Protective Clothing | Wear impervious gloves (e.g., nitrile rubber) and fire/flame-resistant clothing.[1][2] Inspect gloves before use and use proper removal technique.[3][4] |
| Respiratory | Full-face Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][5] |
| General | Lab Coat, Closed-toe Shoes | Standard laboratory attire to protect against incidental contact. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling and before breaks.[3][8]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6]
-
Keep away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[6][7]
-
Recommended storage temperature is between 15–25 °C.[8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Get medical help if irritation or a rash occurs.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[6][8]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[6][9]
-
Do not allow the chemical to enter drains or surface water.[1][8]
-
All disposal practices must be in accordance with local, regional, and national regulations.[9]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. echemi.com [echemi.com]
- 2. sirchie.com [sirchie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Dimethyl Maleate: A Stable Compound with Safety Precautions for Handling and Storage_Chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
